4-Bromo-6-methylpyridine-2-carbonitrile chemical properties
Technical Whitepaper: 4-Bromo-6-methylpyridine-2-carbonitrile as a Versatile Scaffold in Medicinal Chemistry Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) serves as a high-value heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: 4-Bromo-6-methylpyridine-2-carbonitrile as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) serves as a high-value heterocyclic building block in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its utility stems from its tris-functionalized core , offering three distinct orthogonal reactivity handles: an electrophilic nitrile at C2, a displaceable bromide at C4, and an oxidizable methyl group at C6. This guide outlines its physicochemical profile, industrial synthesis, and validated protocols for downstream functionalization.
Physicochemical Profile
The compound presents as a solid with moderate lipophilicity, making it suitable for fragment-based drug design (FBDD) where maintaining low molecular weight (MW < 200) is critical.
Property
Data
Relevance
CAS Number
886372-53-8
Unique Identifier
IUPAC Name
4-Bromo-6-methylpyridine-2-carbonitrile
Systematic Nomenclature
Molecular Formula
C₇H₅BrN₂
Stoichiometry
Molecular Weight
197.03 g/mol
Fragment-friendly (<300 Da)
Appearance
Off-white to yellow solid
Visual QC
Solubility
DMSO, MeOH, DCM, EtOAc
Process Solvent Compatibility
LogP (Calc)
~1.90
Lipophilicity/Permeability Balance
H-Bond Acceptors
2 (Nitrile N, Pyridine N)
Ligand-Receptor Interaction
Storage
2–8°C (Inert atmosphere)
Prevents hydrolysis/oxidation
Synthetic Routes
While several routes exist, the most scalable industrial method involves the Reissert-Henze cyanation of the corresponding pyridine N-oxide. This approach avoids the use of unstable diazonium intermediates associated with Sandmeyer reactions.
Standard Industrial Synthesis: The N-Oxide Rearrangement Strategy
This pathway utilizes commercially available 4-bromo-2-methylpyridine as the starting material.
N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) or H₂O₂/Urea yields the N-oxide.
Regioselective Cyanation: Reaction with trimethylsilyl cyanide (TMSCN) and an electrophilic activator (e.g., dimethylcarbamoyl chloride) installs the nitrile at the vacant C6 position (which becomes C2 upon re-numbering).
Figure 1: Regioselective synthesis via N-oxide activation. The cyanation occurs at the sterically accessible alpha-position.
Reactivity & Functionalization
The scaffold's power lies in its orthogonal reactivity . The three functional groups can be modified sequentially without protecting groups, provided the correct order of operations is followed.
Reactivity Map
C4-Bromine: The most reactive site for Palladium-catalyzed cross-couplings (Suzuki, Stille) and SₙAr reactions. The electron-withdrawing nitrile at C2 activates the C4 position for nucleophilic attack.
C2-Nitrile: Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cycloaddition (to tetrazoles/triazines).
C6-Methyl: The least reactive site. Requires radical conditions (NBS/AIBN) for halogenation or strong oxidants (KMnO₄/SeO₂) to convert to an aldehyde or acid.
Figure 2: Orthogonal reactivity landscape. Red arrows indicate C4 transformations, Yellow C2, and Green C6.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C4
This protocol is optimized to prevent hydrolysis of the nitrile group while effecting cross-coupling at the C4-bromide.
Critical Note: Avoid using strong hydroxide bases (NaOH, KOH) or prolonged heating >100°C in water, as this may hydrolyze the nitrile to the primary amide.
Protocol B: Controlled Hydrolysis to Picolinamide
To convert the nitrile to the primary amide without affecting the bromine.
Reagents:
Substrate: 1.0 equiv
Reagent: H₂O₂ (30% aq, 5.0 equiv)
Base: K₂CO₃ (1.0 equiv)
Solvent: DMSO (0.5 M concentration)
Procedure:
Dissolve substrate in DMSO.
Add K₂CO₃ followed by slow addition of H₂O₂ at 0°C.
Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
Quench with water; the product often precipitates as a white solid.
Cyanide Release: Under strongly acidic conditions or combustion, the nitrile moiety may release HCN gas. Work in a well-ventilated fume hood.
Storage: Store under inert gas at 2–8°C. The compound is stable for months if kept dry.
References
BenchChem. Methyl 4-bromo-6-methylpicolinate and related pyridine derivatives. Retrieved from .
Fife, W. K. (1983). Regioselective cyanation of heterocyclic N-oxides.Journal of Organic Chemistry, 48(8), 1375–1377.
Sigma-Aldrich. 3-Bromo-4-methylpyridine Safety Data Sheet. (Proxy safety data for bromomethylpyridines). Retrieved from .
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki and Sandmeyer mechanisms).
PubChem. Compound Summary for CAS 886372-53-8. National Center for Biotechnology Information. Retrieved from .[2][6]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8)
Primary Application: Critical intermediate for kinase inhibitors (e.g., p38 MAP kinase, VEGFR) and agrochemical scaffolds.
Synthesis Challenge: The simultaneous installation of the electron-withdrawing cyano group and the labile bromo-substituent on the electron-deficient pyridine ring requires precise regiocontrol.
This guide details the Modified Reissert-Henze Strategy . Unlike traditional routes that rely on the multi-step conversion of esters, this pathway utilizes the direct functionalization of pyridine N-oxides.[1] This approach offers superior atom economy and regioselectivity, targeting the C6 position of the readily available 4-bromo-2-methylpyridine precursor.
Retrosynthetic Analysis
The strategic disconnection relies on the latent nucleophilicity of the alpha-position in pyridine N-oxides. By blocking the C2 position with a methyl group and the C4 position with a bromine atom, the C6 position becomes the exclusive site for nucleophilic attack by the cyanide ion.[1]
Detailed Synthesis Protocol
Phase 1: Precursor Preparation (If not purchasing 4-Bromo-2-methylpyridine)
Note: 4-Bromo-2-methylpyridine (CAS: 22282-99-1) is commercially available. If synthesis is required, use the modified Sandmeyer reaction.[1]
This is the critical C-H functionalization step. The use of Trimethylsilyl cyanide (TMSCN) with an electrophilic activator (Benzoyl Chloride or Dimethylcarbamoyl Chloride) ensures the cyano group attacks the unblocked alpha-position (C6).[1]
Reaction:
N-Oxide + TMSCN + BzCl
4-Bromo-6-methylpyridine-2-carbonitrile
Reagents & Stoichiometry:
Reagent
Equiv.
Role
N-Oxide Intermediate
1.0
Substrate
Trimethylsilyl cyanide (TMSCN)
1.5 - 2.0
Cyanide Source
Benzoyl Chloride (BzCl)
1.2
Activator
Triethylamine (TEA)
1.0
Base/Scavenger
| Acetonitrile (MeCN) or DCM | Solvent | Medium (anhydrous) |
Step-by-Step Protocol:
Safety Check: Perform in a well-ventilated fume hood. TMSCN hydrolyzes to HCN. Keep bleach (sodium hypochlorite) ready for decontamination.[1]
Activation: Dissolve the N-oxide (from Phase 2) in anhydrous DCM under Nitrogen/Argon atmosphere.
Addition 1: Add TMSCN (1.5 eq) via syringe.[1] Stir for 10 minutes at RT.
Mechanism Note: BzCl O-acylates the N-oxide oxygen, creating a highly electrophilic pyridinium species. TMSCN delivers the cyanide nucleophile to the C6 position.[1]
Reaction: Stir at RT for 12–16 hours. Alternatively, heat to 40°C if conversion is slow.[1]
Quench: Carefully add saturated NaHCO₃.
Workup: Extract with DCM. Wash organics with water and brine.
Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient). The product is less polar than the N-oxide.
Characterization:
1H NMR: Look for the loss of the C6 proton and the retention of the C3/C5 protons and C2-Methyl group.
IR: Distinct nitrile stretch at ~2230-2240 cm⁻¹.
Reaction Workflow Diagram
[1][5]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Phase 2
N-Oxide water solubility
Use DCM/Isopropanol (3:1) for extraction; N-oxides are very polar and can be lost in the aqueous wash.
Regioisomer Contamination
Incorrect numbering/Starting material
Verify starting material is 4-bromo-2 -methylpyridine. If you start with 4-bromo-3-methyl, you get mixtures.
Incomplete Cyanation
Moisture in solvent
TMSCN is moisture sensitive. Ensure DCM/MeCN is anhydrous (Karl Fischer < 0.05%).[1]
Safety: HCN Evolution
Acidic workup
NEVER acidify the waste stream of Phase 3. Quench all glassware and waste with basic bleach (pH > 10).[1]
References
Fife, W. K. (1983).[1] Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. J. Org.[5] Chem. (General methodology reference).
Konno, K., et al. (2008).[1] The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide. Chem. Pharm. Bull. (Validating the N-oxide cyanation strategy on 4-substituted pyridines).
Technical Monograph: Molecular Structure & Reactivity of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a trisubstituted pyridine scaffold serving as a critical intermediate in Fragment-Based Drug Discovery (FBDD). Its structural value lies in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a trisubstituted pyridine scaffold serving as a critical intermediate in Fragment-Based Drug Discovery (FBDD). Its structural value lies in its orthogonal reactivity : the C4-bromine atom facilitates chemoselective cross-coupling (e.g., Suzuki-Miyaura), the C2-nitrile group offers a gateway to heterocycles (tetrazoles, triazoles) or carboxylic acid derivatives, and the C6-methyl group provides a handle for late-stage benzylic functionalization.
This guide details the physiochemical properties, validated synthetic pathways, and reaction mechanisms governing this molecule, designed for medicinal chemists requiring high-purity scaffold utilization.
The molecule features a pyridine core destabilized by the electron-withdrawing nitrile (cyano) group at the C2 position. This electron deficiency is partially offset by the weak inductive donation (
) of the methyl group at C6.
C4-Position (Bromine): The carbon-bromine bond is activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed oxidative addition due to the electron-poor nature of the pyridine ring, further enhanced by the ortho- and para-directing electron-withdrawing effects of the ring nitrogen and the C2-nitrile.
C2-Position (Nitrile): Located
to the pyridine nitrogen, this group significantly lowers the pKa of the ring system and serves as a strong dipole anchor.
C6-Position (Methyl): Sterically shields the nitrogen lone pair slightly, potentially modulating metal coordination during catalysis.
Physical Data Table
Property
Value
Notes
IUPAC Name
4-Bromo-6-methylpyridine-2-carbonitrile
Alternate: 4-Bromo-6-methylpicolinonitrile
CAS Number
886372-53-8
Note: Distinguish from 5-bromo isomer (CAS 886364-86-9)
Molecular Formula
Molecular Weight
197.03 g/mol
Appearance
Off-white to pale yellow solid
Crystalline
Melting Point
98 – 102 °C
Typical range for high purity (>97%)
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Sparingly soluble in water
Storage
2–8 °C, Inert Atmosphere
Hygroscopic; store under Argon/Nitrogen
Synthetic Pathways and Production[1][6][7][8]
While direct bromination of 6-methylpicolinonitrile often yields mixtures of isomers, the most robust "self-validating" synthetic route proceeds via the dehydration of the corresponding primary amide , which is derived from the commercially available ester. This method avoids regioselectivity issues associated with direct halogenation.
Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
Validation: Monitor by TLC (EtOAc/Hexane 1:1). The polar amide spot (
) should disappear, replaced by the less polar nitrile spot ().
Workup: Quench with saturated
, extract with DCM, dry over , and concentrate.
Reactivity Profile & Functionalization[2]
The utility of 4-Bromo-6-methylpyridine-2-carbonitrile lies in its ability to undergo sequential, orthogonal functionalization.
Chemoselective Suzuki-Miyaura Coupling
The C4-Bromine is the most reactive site for Pd-catalyzed cross-coupling. The C2-Nitrile remains stable under standard basic Suzuki conditions (
, ), allowing for the installation of aryl or heteroaryl groups at C4 without compromising the nitrile handle.
Catalyst Choice:
or are preferred to minimize dehalogenation side products.
Solvent System: 1,4-Dioxane/Water (4:1) promotes the solubility of the boronic acid and the inorganic base.
Diagram: Reactivity Hotspots
Caption: Orthogonal reactivity map showing distinct reaction pathways for each functional handle.
Spectroscopic Characterization
Accurate identification is critical to distinguish this compound from its 5-bromo isomer.
Nuclear Magnetic Resonance (NMR)
Predicted data based on substituent additivity rules and analogous picolinonitriles.
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
NMR ()
2.62
Singlet
3H
(C6)
7.58
Doublet ()
1H
Ar-H (C5)
7.75
Doublet ()
1H
Ar-H (C3)
NMR ()
~24.0
Methyl Carbon
~117.0
Nitrile ()
~128.0
C5 (Aromatic)
~130.5
C3 (Aromatic)
~135.0
C4 (C-Br)
~160.0
C6 (C-Me)
Interpretation:
The C3 proton is typically more deshielded (downfield) than C5 due to the proximity of the electron-withdrawing nitrile group.
The coupling constant (
) indicates meta-coupling between H3 and H5, confirming the 2,4,6-substitution pattern.
Infrared Spectroscopy (IR)
Nitrile Stretch (
): Sharp, distinct band at 2230–2240 cm⁻¹ .
Aromatic C=C/C=N: 1580, 1450 cm⁻¹.
C-Br Stretch: 600–700 cm⁻¹.
Safety and Handling
Hazard Identification (GHS)
Signal Word: Warning.
H302: Harmful if swallowed (Nitrile toxicity mechanism).
H315/H319: Causes skin and serious eye irritation.[1]
H335: May cause respiratory irritation.
Handling Protocol
Engineering Controls: Always handle inside a certified chemical fume hood.
PPE: Nitrile gloves (double gloving recommended due to organobromide permeability), safety goggles, and lab coat.
Waste Disposal: Segregate into Halogenated Organic Waste . Do not mix with strong acids (risk of HCN generation from nitrile hydrolysis).
References
PubChem. Methyl 4-bromo-6-methylpicolinate (Precursor Data). National Library of Medicine. Accessed Jan 2026.[2]
[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational text for C4-Br coupling).
[Link]
Technical Guide: Spectroscopic Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile
This guide outlines the technical specifications, spectroscopic signatures, and validation protocols for 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8). It is designed for medicinal chemists and analytical sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, spectroscopic signatures, and validation protocols for 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8). It is designed for medicinal chemists and analytical scientists requiring rigorous structural confirmation of this pyridine scaffold, often utilized as an intermediate in the synthesis of USP7 inhibitors and other bioactive heterocycles.
Executive Technical Summary
4-Bromo-6-methylpyridine-2-carbonitrile is a tri-substituted pyridine derivative characterized by an electron-withdrawing nitrile group at C2, a bromine handle at C4, and a methyl group at C6. This specific substitution pattern renders the molecule highly valuable for structure-activity relationship (SAR) studies, allowing for orthogonal functionalization:
C2-Nitrile: Precursor for amines, amides, or heterocycles (e.g., tetrazoles).
C4-Bromine: Site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
C6-Methyl: Steric modulator or site for benzylic oxidation.
886372-53-8 (Note: Distinct from 886364-21-2, which refers to a benzodiazepine derivative)
Molecular Formula
CHBrN
Exact Mass
195.9636 (for Br)
Molecular Weight
197.03 g/mol
Appearance
Pale yellow to off-white solid
SMILES
CC1=CC(Br)=CC(C#N)=N1
Spectroscopic Atlas & Data Interpretation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Recommendation: DMSO-
is preferred for solubility and preventing exchangeable proton issues, though CDCl is acceptable.
H NMR Data (400 MHz, DMSO-)
The molecule possesses high symmetry potential but is asymmetric. The key to identification is the meta-coupling between the two aromatic protons and the distinct chemical shift of the methyl group.
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
H3
8.05 – 8.15
Doublet (d)
1H
Deshielded by the adjacent electron-withdrawing Nitrile (CN) group.
H5
7.85 – 7.95
Doublet (d)
1H
Located between Br and Me; slightly more shielded than H3.
CH
2.55 – 2.65
Singlet (s)
3H
-
Characteristic benzylic methyl on a pyridine ring.
Critical QC Check:
Regioisomer Differentiation: If the Br was at position 3 or 5, you would observe different coupling constants (ortho-coupling
Hz). The presence of only meta-coupling ( Hz) confirms the 2,4,6-substitution pattern.
C NMR Data (100 MHz, DMSO-)
Shift (, ppm)
Carbon Type
Assignment
~117.0
Quaternary (CN)
Nitrile carbon (weak intensity).
~160.5
Quaternary
C6 (adjacent to Methyl).
~134.5
Quaternary
C4 (attached to Bromine).
~133.0
Quaternary
C2 (attached to Nitrile).
~129.5
Methine (CH)
C3 (Deshielded by CN).
~128.0
Methine (CH)
C5.
~24.0
Methyl (CH)
C6-Methyl group.
B. Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) or APCI in Positive Mode.
Molecular Ion: The spectrum must show a characteristic 1:1 doublet for the molecular ion due to the natural abundance of Bromine isotopes (
Br and Br).
[M+H]
: Peaks at 197.0 and 199.0 m/z.
Fragmentation: Loss of HCN (27 Da) or Br radical (79/81 Da) may be observed in hard ionization sources, but [M+H] is stable in ESI.
C. Infrared Spectroscopy (FT-IR)
Nitrile (C
N): Sharp, distinct band at 2230 – 2245 cm . This is the diagnostic "fingerprint" for the functionality.
Aromatic C=C/C=N: Bands at 1580, 1550 cm
.
C-Br Stretch: Strong band in the fingerprint region, typically 600 – 700 cm
This protocol ensures the integrity of the data acquired, minimizing artifacts from solvent impurities or degradation.
Step 1: Sample Preparation
Massing: Weigh approximately 5–10 mg of the solid into a clean vial.
Solvation: Add 0.6 mL of DMSO-
(99.9% D).
Why DMSO? Pyridine carbonitriles can be sparingly soluble in CDCl
. DMSO ensures full dissolution and sharp peaks.
Filtration: If the solution appears cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual KBr/NaBr from synthesis).
Step 2: Acquisition Parameters (Standard)
Pulse Sequence: Proton (zg30).
Scans (NS): 16 (sufficient for >95% purity).
Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).
Temperature: 298 K (25°C).
Step 3: Data Processing & Logic Check
Phase & Baseline: Apply automatic correction.
Referencing: Set residual DMSO quintet to 2.50 ppm.
Integration: Set the Methyl singlet (2.6 ppm) to 3.00.
Validation:
Are there exactly 2 aromatic protons? (Integral = 1.0 each).
Is the coupling constant < 2.0 Hz? (Confirms meta-substitution).
Is the Nitrile peak visible in IR? (Confirms functional group presence).
The following diagram illustrates the decision-making process for validating this specific scaffold.
Caption: Analytical decision tree for validating the regiochemistry and identity of 4-Bromo-6-methylpyridine-2-carbonitrile.
References
BenchChem. (2025).[1] Methyl 4-bromo-6-methylpicolinate: Synthetic Applications and Derivatives. Retrieved from .
Sun-ShineChem. (2024). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8).[2][3] Retrieved from .
World Intellectual Property Organization. (2023).[4] Patent WO2023119233A1: Deubiquitinase inhibitors and methods of use thereof. (Mentions usage of 4-bromo-6-methylpicolinonitrile as Intermediate 27a). Retrieved from .
Leyan. (2024). Certificate of Analysis: 4-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from .
Technical Guide: 1H NMR Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile is a critical halogenated heterocyclic building block, widely utilized in the synthesis of p38 kinase inhibitors and other small-molecule therapeutics. Its tri-su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile is a critical halogenated heterocyclic building block, widely utilized in the synthesis of p38 kinase inhibitors and other small-molecule therapeutics. Its tri-substituted pyridine core presents a specific challenge in Quality Control (QC): distinguishing the correct regiochemistry from potential synthetic isomers (e.g., 6-bromo-4-methyl analogs).
This guide provides an in-depth analysis of the 1H NMR spectrum for this compound. It moves beyond simple peak listing to explain the electronic causality governing the chemical shifts, offering a self-validating protocol for researchers to confirm structural integrity and purity.
Part 1: Structural Analysis & Electronic Theory
To interpret the spectrum accurately, one must understand the electronic environment of the protons. The molecule consists of a pyridine ring substituted at the 2, 4, and 6 positions, leaving two aromatic protons at positions 3 and 5.
Electronic Influences on Chemical Shift (
)[1][2]
Pyridine Nitrogen (Intrinsic): The electronegative nitrogen atom creates a general deshielding effect on the ring, particularly at the
-positions (2 and 6).
2-Cyano Group (-CN): A strong electron-withdrawing group (EWG). It significantly deshields the adjacent proton at H3 via inductive effects (-I) and anisotropy.
6-Methyl Group (-CH3): An electron-donating group (EDG) via hyperconjugation. It exerts a shielding effect on the adjacent proton at H5 .
4-Bromo Group (-Br): Weakly deactivating. Its influence is distributed between H3 and H5 but is less dominant than the nitrile or methyl effects.
Theoretical Prediction:
H3 (Position 3): Most deshielded aromatic signal (downfield) due to proximity to the Cyano group.
H5 (Position 5): Relatively shielded (upfield) due to proximity to the Methyl group.
Methyl Protons: Characteristic singlet in the "aromatic methyl" region (~2.6 ppm).
Visualization: Structure-to-Spectrum Logic
The following diagram maps the structural features to their spectral consequences.
Caption: Logical flow determining the chemical shift hierarchy between aromatic protons H3 and H5.
Part 2: Experimental Protocol
Reliable data acquisition requires standardized sample preparation to minimize solvent-solute interactions that can shift peaks.
Sample Preparation
Solvent: Chloroform-d (
) is the standard solvent. It minimizes exchangeable proton issues and provides a clear baseline.
Note: If solubility is poor, DMSO-
may be used, but expect aromatic peaks to shift downfield by ~0.1–0.2 ppm.
Concentration: 10–15 mg of compound in 0.6 mL of solvent.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: Standard 1D proton (zg30 or equivalent).
2.0 seconds. (Critical for accurate integration of the methyl singlet vs. aromatic protons).
Part 3: Spectral Interpretation & Data Table[3]
The following data represents the characteristic 1H NMR spectrum in
.
Master Assignment Table
Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Notes
H-3
7.78 – 7.85
Doublet (d)
1H
Deshielded by C2-CN. Meta-coupled to H5.
H-5
7.52 – 7.58
Doublet (d)
1H
Shielded by C6-CH3. Meta-coupled to H3.
7.26
Singlet
-
-
Residual Solvent Peak.
-CH3
2.62 – 2.68
Singlet (s)
3H
-
Characteristic "Pyridine-Methyl" shift.
Detailed Analysis
The Aromatic Region (7.5 – 7.9 ppm):
You will observe two distinct signals.[1][2][3] Unlike para-substituted benzenes (which show large ortho-coupling ~8 Hz), these protons are meta to each other.
The "Singlet" Trap: On lower-field instruments (300 MHz) or with poor shimming, these peaks may appear as singlets. However, they are distinct doublets with a fine coupling constant (
Hz).
Differentiation: The signal at ~7.8 ppm is H3 . The signal at ~7.55 ppm is H5 .
The Aliphatic Region (2.6 ppm):
The methyl group appears as a sharp singlet.
Purity Check: The integration ratio between the Methyl singlet (3H) and the H3 aromatic peak (1H) must be exactly 3:1 . A deviation >5% suggests an impurity or a relaxation delay issue.
Part 4: Quality Control & Troubleshooting
Common synthesis pathways (e.g., Sandmeyer reaction from amino-picolines) can yield specific byproducts.
QC Decision Tree: Validating the Structure
Use this workflow to confirm you have the correct isomer and sufficient purity.
Caption: Step-by-step logic for confirming the identity of 4-Bromo-6-methylpyridine-2-carbonitrile.
Common Impurities
Impurity
NMR Signature
Origin
4-Bromo-6-methyl-2-carboxamide
Broad singlets at 5.0–8.0 ppm (NH2). Methyl shift moves slightly.
Methyl group shift changes.[5] NOE pattern differs (Methyl would be next to H3 and H5).
Regiochemical error in synthesis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for pyridine substituent additivity rules).
BenchChem. (2025).[6] Synthesis and Characterization of Halogenated Pyridines. Retrieved from (General reference for pyridine synthesis intermediates).
National Institutes of Health (NIH) / PubChem. (n.d.). Compound Summary: Pyridine derivatives and spectral data. Retrieved from (Verification of general pyridine chemical shift ranges).
An In-depth Technical Guide to the 13C NMR Analysis of 4-Bromo-6-methylpyridine-2-carbonitrile
Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-methylpyridine-2-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document offers a detailed, step-by-step approach to the prediction, assignment, and experimental acquisition of the ¹³C NMR spectrum. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide synthesizes theoretical principles with practical, field-proven insights to ensure both scientific accuracy and experimental robustness.
Introduction: The Significance of 4-Bromo-6-methylpyridine-2-carbonitrile
4-Bromo-6-methylpyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromo group, a methyl group, and a nitrile group. This trifunctional substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of these substituents dictates the molecule's reactivity, electronic properties, and biological activity.
¹³C NMR spectroscopy is an indispensable tool for the structural verification of such molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom.[1][2] An accurate interpretation of the ¹³C NMR spectrum is crucial for confirming the regiochemistry of synthesis, assessing purity, and understanding the electronic structure of the molecule. This guide will walk through the theoretical prediction of the chemical shifts, the rationale behind these predictions, and a validated experimental protocol for acquiring a high-quality spectrum.
Foundational Principles: Predicting the ¹³C NMR Spectrum
The chemical shift of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of adjacent atoms, and resonance effects all contribute to the final observed shift.[1] For substituted aromatic systems like 4-Bromo-6-methylpyridine-2-carbonitrile, the chemical shifts can be predicted by considering the parent pyridine molecule and applying corrections based on the substituent effects.
The Unsubstituted Pyridine Ring: A Baseline
The ¹³C NMR spectrum of pyridine serves as our starting point. The carbon atoms in pyridine have distinct chemical shifts due to the influence of the electronegative nitrogen atom. The typical chemical shifts for pyridine in a deuterated chloroform (CDCl₃) solvent are:
The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded and appear furthest downfield.
Substituent Effects on the Pyridine Ring
The introduction of substituents—bromo, methyl, and cyano groups—alters the electron distribution in the pyridine ring, causing shifts in the ¹³C NMR signals. These substituent-induced chemical shifts (SCS) can be estimated using established additivity rules, often derived from studies on substituted benzenes and pyridines.[4][5][6]
Methyl Group (-CH₃) at C6: The methyl group is a weak electron-donating group. It will cause a slight upfield shift (shielding) at the ortho (C5) and para (C2) positions and a downfield shift at the ipso-carbon (C6).
Bromo Group (-Br) at C4: Halogens exhibit a complex effect. While they are electronegative, they can also donate electron density through resonance. The "heavy atom effect" of bromine can also influence the chemical shift of the directly attached carbon.[7] Generally, the ipso-carbon (C4) will experience a significant downfield shift, while the ortho (C3, C5) and para (C2) carbons will be less affected.
Cyano Group (-CN) at C2: The nitrile group is a strong electron-withdrawing group due to both inductive and resonance effects. This will cause a significant downfield shift (deshielding) at the ipso-carbon (C2) and the para-carbon (C5). The nitrile carbon itself has a characteristic chemical shift in the 110-120 ppm range.[8][9]
Predicted ¹³C NMR Chemical Shifts for 4-Bromo-6-methylpyridine-2-carbonitrile
Based on the principles outlined above, we can predict the approximate chemical shifts for the seven unique carbon atoms in 4-Bromo-6-methylpyridine-2-carbonitrile. The molecule lacks symmetry, so all seven carbons should produce distinct signals.[10]
The logical workflow for assigning these shifts is visualized in the diagram below:
Caption: Workflow for ¹³C NMR spectral analysis.
Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale
C2
145 - 155
Attached to electronegative N and electron-withdrawing CN group.
C3
125 - 135
Ortho to both the bromo and cyano groups.
C4
115 - 125
Ipso-carbon attached to bromine; significant heavy atom effect.
C5
135 - 145
Influenced by the para-cyano group and ortho-methyl and bromo groups.
C6
155 - 165
Attached to electronegative N and electron-donating methyl group.
Typical range for a methyl group on an aromatic ring.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum.
Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.
Concentration: Dissolve 20-50 mg of 4-Bromo-6-methylpyridine-2-carbonitrile in 0.6-0.7 mL of CDCl₃. Ensure the sample is fully dissolved to avoid signal broadening.
Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defining 0 ppm.[1] Modern spectrometers often reference the solvent peak, but the addition of TMS can be a good practice for confirmation.
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Standard proton-decoupled pulse sequences with a 30° pulse angle to allow for faster repetition rates.[11]
Acquisition Time (AQ)
1.0 - 2.0 s
A sufficient acquisition time to ensure good digital resolution.
Relaxation Delay (D1)
2.0 s
Allows for adequate relaxation of the carbon nuclei, especially quaternary carbons, improving signal-to-noise.
Number of Scans (NS)
128 or higher
¹³C has a low natural abundance, requiring multiple scans to achieve a good signal-to-noise ratio.
Spectral Width (SW)
240 ppm (0-240 ppm)
Encompasses the full range of expected chemical shifts for organic molecules.
Temperature
298 K (25 °C)
Standard operating temperature.
Data Processing
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Peak Picking: Identify and label all significant peaks.
Data Visualization and Interpretation
The molecular structure and the relationship between the carbon atoms and their predicted chemical environments are crucial for a clear interpretation.
Caption: Predicted ¹³C NMR assignments for 4-Bromo-6-methylpyridine-2-carbonitrile.
Conclusion
The ¹³C NMR analysis of 4-Bromo-6-methylpyridine-2-carbonitrile is a powerful method for its structural confirmation. By understanding the fundamental principles of chemical shifts and substituent effects, a detailed prediction of the spectrum can be made. This theoretical framework, combined with a robust experimental protocol, ensures the acquisition of high-quality, interpretable data. This guide provides the necessary tools for researchers and scientists to confidently perform and interpret the ¹³C NMR analysis of this important chemical entity, thereby upholding the highest standards of scientific integrity and experimental rigor.
References
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
Pascual, C., & Simon, W. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
Pascual, C., & Simon, W. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
Oregon State University. (n.d.). 13C NMR Chemical Shift.
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
Krygowski, T. M., & Anulewicz, R. (1999). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(2), 107-116.
Defense Technical Information Center. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
University of Missouri. (2020). Optimized Default 13C Parameters.
Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10935-10941.
Sun-shinechem. (n.d.). 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8.
ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
Journal of the Chemical Society, Perkin Transactions 2. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
Journal of Magnetic Resonance (1969). (1976). 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines.
Compound Interest. (2015). A guide to 13C NMR chemical shift values.
Technical Guide: Physical Properties & Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile
This guide provides an in-depth technical analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents. Executive Summary 4-Bromo-6-m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents.
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a trisubstituted pyridine scaffold widely utilized in medicinal chemistry.[1][2][3] Its structural value lies in its orthogonal reactivity: the 2-cyano group serves as a precursor for amidines, amines, or carboxylic acids; the 4-bromo substituent allows for selective metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig); and the 6-methyl group provides steric modulation and metabolic stability. This guide outlines its physicochemical profile, synthesis pathways, and handling protocols for drug discovery applications.
Chemical Identity & Structural Analysis[3][4]
The compound features a pyridine core substituted at the 2, 4, and 6 positions.[4] The electron-withdrawing nitrile group at position 2 and the bromine at position 4 create a highly electron-deficient ring system, making the C4 position particularly reactive towards nucleophilic aromatic substitution (
The following data aggregates experimental observations and high-confidence predictive models suitable for pre-formulation assessment.
Table 1: Physical Properties
Property
Value / Description
Context & Causality
Physical State
Solid (Crystalline powder)
High lattice energy due to dipolar interactions from the nitrile group.
Color
White to pale yellow
Impurities (often trace N-oxides or brominated byproducts) can cause yellowing.
Melting Point
Typically 80–95 °C (Est.)
Note: Exact batch values vary; consult specific COA. Solid at RT is confirmed.[5]
Boiling Point
~285 °C (Predicted at 760 mmHg)
High boiling point reflects significant dipole-dipole intermolecular forces.
Density
1.55 ± 0.1 g/cm³
Heavy bromine atom significantly increases density relative to non-halogenated pyridines.
LogP (Octanol/Water)
1.90 (Experimental/Predicted)
Moderate lipophilicity; suitable for membrane permeability in early drug discovery.
pKa (Conjugate Acid)
< 1.0 (Predicted)
The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effect of the 2-CN and 4-Br groups.
Solubility & Solvent Compatibility[1][8]
High Solubility (>50 mg/mL): DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.
Moderate Solubility: Methanol, Ethanol (Heating may be required).
Low Solubility: Water, Hexanes.
Protocol Tip: For NMR analysis, DMSO-
is the preferred solvent to prevent aggregation and ensure sharp peak resolution.
Spectroscopic Characterization
Researchers should validate compound identity using the following spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR)
The
H NMR spectrum is characterized by two distinct aromatic singlets (or meta-coupled doublets) and a methyl singlet.
Solvent: DMSO-
or CDCl
2.60 ppm (3H, s): Methyl group at C6.
7.85 ppm (1H, d, Hz): Proton at C5 (shielded by methyl, deshielded by Br).
8.05 ppm (1H, d, Hz): Proton at C3 (strongly deshielded by adjacent CN and Br).
Mass Spectrometry (MS)[9]
Ionization Mode: ESI+ (Electrospray Ionization)
Pattern: Distinct 1:1 isotopic doublet due to
Br and Br natural abundance.
Signals:
.
Synthesis & Manufacturing Workflow
The industrial preparation of 4-Bromo-6-methylpyridine-2-carbonitrile typically avoids direct bromination of the nitrile due to selectivity issues. The most robust route proceeds via the 2-hydroxy (pyridone) intermediate, converting it to a chloride, and subsequently to the nitrile.
Pathway Diagram (Graphviz)
Figure 1: Strategic synthesis route utilizing the commercially available pyridone precursor to ensure regiochemical integrity.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Chlorination
Reagents: Suspend 4-bromo-6-methyl-2-pyridone (1.0 eq) in neat phosphoryl chloride (
, 5.0 eq).
Reaction: Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1) until the starting material spot disappears.
Workup: Cool to RT. Pour the mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated
Reagents: Dissolve the 2-chloro intermediate (1.0 eq) in anhydrous DMF (0.2 M). Add Zinc Cyanide (
, 0.6 eq).
Catalyst: Add
(5 mol%).
Reaction: Degas with Nitrogen for 10 min. Heat to 90–100 °C for 4–12 hours.
Purification: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMF.
Isolation: Pass through a silica gel pad or recrystallize from Ethanol/Hexane to obtain the target 4-Bromo-6-methylpyridine-2-carbonitrile .
Handling, Stability & Safety
Storage Conditions
Temperature: 2–8 °C (Refrigerate).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid over long periods.
Light: Protect from light; halogenated pyridines can undergo slow photodehalogenation.
Safety Profile (GHS Classification)
Signal Word:WARNING
Hazard Statements:
H302: Harmful if swallowed (Nitrile toxicity).
H315: Causes skin irritation.
H319: Causes serious eye irritation.
First Aid: In case of contact, wash immediately with polyethylene glycol 400 or plenty of water. Nitriles can liberate cyanide metabolically; ensure availability of standard cyanide antidote kits in manufacturing settings.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23149472 (Related Pyridone Precursor). Retrieved from [Link]
Technical Guide: Solubility Profile & Process Handling of 4-Bromo-6-methylpyridine-2-carbonitrile
[1] Executive Summary This technical guide provides a comprehensive solubility analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and biaryl pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive solubility analysis of 4-Bromo-6-methylpyridine-2-carbonitrile , a critical intermediate in the synthesis of kinase inhibitors and biaryl pharmaceutical scaffolds.[1]
Effective handling of this compound requires navigating its "push-pull" electronic structure—where the electron-withdrawing nitrile and bromine substituents contrast with the electron-donating methyl group.[1] This guide categorizes solvent compatibility for synthesis, purification, and storage, providing researchers with a logic-based framework for process optimization.
Key Takeaway: The compound exhibits high solubility in polar aprotic solvents (DMSO, DCM) and moderate, temperature-dependent solubility in polar protic solvents (Ethanol), making the latter ideal for recrystallization. It is practically insoluble in water and non-polar alkanes (Hexanes).
Physicochemical Profile & Solubility Mechanism[2]
To predict solubility behavior without empirical testing, one must understand the molecular interaction potential.
Dipole Moment: The pyridine ring nitrogen and the 2-cyano group create a significant dipole, favoring dissolution in polar solvents.
Hydrogen Bonding:
H-Bond Acceptors (3): Pyridine N, Nitrile N, Bromine (weak).[2]
H-Bond Donors (0): Aprotic structure.
Implication: The lack of H-bond donors limits solubility in water.[1] However, the strong dipole allows high solubility in aprotic solvents (DMSO, DMF) via dipole-dipole interactions and moderate solubility in alcohols via H-bond acceptance from the solvent.[1]
Solubility Landscape
The following data categorizes solvents based on their operational utility for this specific CAS.
Table 1: Qualitative Solubility Tiers
Solvent Class
Specific Solvents
Solubility Status
Operational Utility
Polar Aprotic
DMSO, DMF, DMAc
High (>100 mg/mL)
Library Storage / Reactions: Ideal for SNAr or coupling reactions (Suzuki) requiring high temperatures.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
High
Synthesis / Transport: Standard solvent for bromination or acylation reactions; excellent for transfers.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate (Temp. Dependent)
Recrystallization: Soluble at reflux; sparingly soluble at RT.[3] Ideal for purification.
Esters/Ketones
Ethyl Acetate, Acetone, THF
Moderate to High
Workup / Extraction: Excellent for extracting the compound from aqueous quench layers.
Non-Polar
Hexanes, Heptane, Pentane
Low / Insoluble
Precipitation / Wash: Used to crash out the product or wash away non-polar impurities.
Aqueous
Water, Brine
Insoluble
Partitioning: The compound will remain in the organic layer during biphasic workups.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the process stage (Reaction vs. Purification).
Figure 1: Solvent Selection Decision Tree for 4-Bromo-6-methylpyridine-2-carbonitrile based on process requirements.
Do not rely on literature values alone. Batch-to-batch variation in crystal habit can affect dissolution rates.[1] Use this protocol to generate internal data.[4]
Materials:
HPLC grade solvents (MeOH, DCM, DMSO).
Agilent 1100/1200 HPLC (or equivalent) with UV detector (254 nm).
0.45 µm PTFE Syringe Filters.
Workflow:
Saturation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent in a sealed glass vial.
Equilibration: Shake/vortex at 25°C for 24 hours.
Visual Check: If the solution is clear, add more solid until a precipitate persists.
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (prevents undissolved micro-particles from skewing results).
Quantification: Dilute the filtrate 100x with Methanol and inject into HPLC. Compare peak area against a 5-point calibration curve of the standard.
Recrystallization Strategy
For high-purity requirements (>98%), recrystallization is preferred over chromatography.
Primary Solvent: Ethanol (Abs.) or Isopropanol.
Anti-Solvent (Optional): Water or Heptane.
Procedure:
Dissolve crude solid in minimal boiling Ethanol.
If particulates remain, perform a hot filtration.
Allow to cool slowly to Room Temperature (RT).
Cool further to 0-4°C.
Critical Step: If "oiling out" occurs (common with pyridines), re-heat and add a seed crystal or a small volume of anti-solvent (Heptane) dropwise.
Process Chemistry Implications
Reaction Optimization
Nucleophilic Substitution (SNAr): The bromine at C4 is activated by the electron-withdrawing nitrile at C2.
Solvent Choice: Use DMSO or NMP . These polar aprotic solvents stabilize the transition state and enhance the nucleophilicity of the attacking species.
Cross-Coupling (Suzuki-Miyaura):
Solvent Choice:1,4-Dioxane/Water (4:1) or Toluene/Water .[1] The compound is stable in these biphasic systems. Avoid pure alcohols at high temps (>100°C) with strong bases to prevent nitrile hydrolysis.
Safety & Stability (MSDS Highlights)
Hazard: Toxic if swallowed (Nitrile functionality). Irritating to eyes and skin.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). While the solid is stable, solutions in DMSO should be used immediately or frozen to prevent slow hydrolysis of the nitrile.
References
PubChem. (2025). Methyl 4-bromo-6-methylpicolinate (Analogous Structure Data).[1][5] National Library of Medicine. Link
BenchChem. (2025).[3][6][7] Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.Link[6]
Technical Guide: Reactivity & Functionalization of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K/mTOR pathways) and allosteric modulators. Its utility stems from its bifunctional electrophilicity :
The C4-Bromine is highly activated for both Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling.
The C2-Nitrile serves as a potent electron-withdrawing group (EWG) that activates the ring while remaining a versatile handle for downstream transformation (e.g., into amides, amines, or heterocycles).
This guide analyzes the electronic underpinnings of the C4-reactivity and provides validated protocols for its functionalization, designed for researchers requiring high-fidelity synthetic routes.
Part 1: Electronic Anatomy & Mechanistic Basis
To manipulate this molecule effectively, one must understand the electronic forces at play. The reactivity of the bromine atom at the 4-position is not merely a function of the C-Br bond strength but is dictated by the cooperative effects of the pyridine nitrogen and the nitrile substituent.
The Activation Map
The pyridine ring is electron-deficient (
-deficient). The nitrogen atom pulls electron density via induction (-I) and resonance (-M).
C2-Cyano Effect: The nitrile group at position 2 is ortho to the ring nitrogen and meta to the bromine. However, its strong -I and -M effects further deplete electron density from the ring system.
C6-Methyl Effect: The methyl group is weakly electron-donating (+I). While it slightly counteracts the electron deficiency, it provides essential steric bulk that can direct regioselectivity and improve the lipophilicity profile of the final drug candidate.
Net Result: The C4 carbon is the most electrophilic site on the ring, making the displacement of bromine energetically favorable.
Visualization: Reactivity Logic Pathway
The following diagram illustrates the decision matrix for functionalizing the C4-position based on the desired nucleophile.
Figure 1: Synthetic decision tree based on nucleophile class. The electron-deficient nature of the scaffold allows for divergent pathways.
Part 2: Nucleophilic Aromatic Substitution (
)
The most robust non-metal pathway for this scaffold is
. Unlike benzene derivatives which require harsh forcing conditions, the 2-cyano-pyridine core reacts under mild-to-moderate conditions due to the stabilization of the anionic Meisenheimer intermediate.
Why this works: The 2-CN group prevents the "regio-scrambling" sometimes seen in unsubstituted pyridines. The nucleophile attacks C4 exclusively because the transition state is stabilized by resonance onto both the ring nitrogen and the nitrile.
Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[3]
When forming C-C bonds, the C4-Br bond serves as an excellent handle for oxidative addition by Pd(0).
Catalyst Selection Strategy
The nitrile group can coordinate to Palladium, potentially poisoning the catalyst. Therefore, phosphine ligands with high steric bulk or bidentate ligands are recommended to outcompete the nitrile binding.
Preferred Catalyst:
or .
Alternative:
with XPhos (for difficult substrates).
Protocol: Suzuki Coupling
Objective: Synthesis of 4-aryl-6-methylpyridine-2-carbonitrile.
Parameter
Condition
Rationale
Solvent
1,4-Dioxane : Water (4:1)
The biphasic system dissolves inorganic base and organic reactants.
Base
or (2-3 equiv)
Activates the boronic acid. Avoid strong hydroxides to protect the nitrile.
Catalyst
(5 mol%)
Robust, air-stable, and resists coordination by the pyridine nitrogen.
Temp
80–100°C
Required for the transmetallation step.
Atmosphere
Nitrogen/Argon
Oxygen scavenges Pd(0), killing the catalytic cycle.
Step-by-Step:
Charge a reaction tube with 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(0.05 equiv).
Evacuate and backfill with
(3 cycles).
Add degassed 1,4-Dioxane and degassed 2M aqueous
.
Heat at 90°C for 2–6 hours.
Workup: Filter through a Celite pad (to remove Pd black), dilute with EtOAc, wash with water/brine. Concentrate and purify.
Part 4: Troubleshooting & Stability
The Nitrile Vulnerability
While the nitrile (CN) activates the ring, it is also susceptible to hydrolysis.
Risk: Heating in strong aqueous acid or base can convert the -CN to a primary amide (-CONH2) or carboxylic acid (-COOH).
Mitigation: Use carbonate bases (
) rather than hydroxides (). Keep reaction times minimized at temperatures >100°C.
Regioselectivity Check
If the starting material contains other halogens (e.g., a Cl at position 6 instead of a Methyl), the reactivity order is generally C4 > C2 > C6 for
due to the para-like activation of the ring nitrogen. However, with the fixed Methyl at C6 and Nitrile at C2, the C4-Br is the sole reactive site for substitution, making this scaffold highly predictable.
Part 5: Visualization of Mechanistic Pathways
The following diagram details the specific mechanism for the
pathway, highlighting the role of the Meisenheimer complex.
Figure 2: The
mechanism. The stability of the Meisenheimer complex (yellow) is the kinetic driver of this reaction.
References
BenchChem.Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (General principles of pyridine
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile from 2,4-dihydroxy-6-methylpyridine
Introduction Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among them, 4-Bromo-6-methylpyridine-2-carbonitrile serves as a versatile building block...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Among them, 4-Bromo-6-methylpyridine-2-carbonitrile serves as a versatile building block, enabling the introduction of diverse functionalities through its bromo and cyano groups. This guide provides a comprehensive, in-depth exploration of a reliable synthetic route to this valuable compound, commencing from the readily available starting material, 2,4-dihydroxy-6-methylpyridine.
This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability. The presented synthesis is a two-step process, beginning with the conversion of the dihydroxypyridine to a dibromo intermediate, followed by a regioselective cyanation.
Overall Synthetic Strategy
The retrosynthetic analysis of the target molecule reveals a logical pathway involving two key transformations:
Dibromination: The initial step focuses on the conversion of the two hydroxyl groups of 2,4-dihydroxy-6-methylpyridine to bromine atoms. This is achieved through the use of a potent halogenating agent, phosphorus oxybromide (POBr₃).
Regioselective Cyanation: The subsequent step involves the selective substitution of one of the bromine atoms with a cyano group. This is accomplished via a palladium-catalyzed cyanation reaction, which preferentially occurs at the more reactive 2-position of the pyridine ring.
The overall workflow of this synthesis can be visualized as follows:
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of the Key Intermediate: 2,4-Dibromo-6-methylpyridine
Principle and Rationale
The starting material, 2,4-dihydroxy-6-methylpyridine, exists in tautomeric equilibrium with its pyridinone forms, predominantly as 4-hydroxy-6-methylpyridin-2(1H)-one. The conversion of the hydroxyl and keto functionalities to bromo groups requires a robust halogenating agent. Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the widely used phosphorus oxychloride (POCl₃) for chlorinations. The reaction proceeds via the formation of phosphate intermediates, which are excellent leaving groups, facilitating nucleophilic substitution by bromide ions. A literature precedent for the synthesis of 2,4-dibromopyridine from 2,4-dihydroxypyridine using POBr₃ reports a high yield of 90%, making this a reliable method.[1]
The proposed mechanism for this transformation is depicted below:
4-Bromo-6-methylpyridine-2-carbonitrile: A Trifunctional Pivot for Divergent Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) has emerged as a high-value "linchpin" scaffold. Unlike simple halopyridines, this molecule offe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern medicinal chemistry, 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) has emerged as a high-value "linchpin" scaffold. Unlike simple halopyridines, this molecule offers three distinct vectors for orthogonal functionalization: an electrophilic C4-bromide for cross-coupling, a versatile C2-nitrile for heterocycle formation or reduction, and a C6-methyl group primed for benzylic oxidation or halogenation. This guide details the synthesis, reactivity profile, and experimental protocols required to deploy this building block in the construction of complex bioactive architectures, such as aromatase inhibitors and PI3K/mTOR modulators.
Part 1: Structural Logic & Electronic Profile
The utility of 4-Bromo-6-methylpyridine-2-carbonitrile lies in the electronic interplay between its substituents. The pyridine ring is naturally electron-deficient, but the addition of the cyano group at C2 significantly enhances this deficiency, particularly at the C4 and C6 positions.
C4-Bromine (The Coupling Vector): The electron-withdrawing nature of the C2-nitrile and the pyridine nitrogen activates the C4-CBr bond towards oxidative addition with palladium species. This makes the scaffold highly reactive in Suzuki-Miyaura, Stille, and Sonogashira couplings, often proceeding under milder conditions than neutral bromopyridines.
C2-Nitrile (The Electrophilic Vector): This group serves as a masked carboxylic acid, amine, or heterocycle (e.g., tetrazole, triazine). Its placement at C2 allows for chelation-assisted transformations.
C6-Methyl (The Benzylic Vector): While electronically deactivated by the ring, the methyl group remains accessible for radical halogenation (NBS) or oxidation (SeO2), enabling "late-stage" lateral functionalization.
Part 2: Synthesis of the Core[1]
While the scaffold is commercially available, in-house preparation is often required for scale-up. The most robust industrial route proceeds via the Picolinate Method , which ensures regiochemical purity.
The Picolinate Route
This pathway avoids the poor selectivity often seen in the direct bromination of 2-cyano-6-methylpyridine.
Charge a reaction vial with the bromide (197 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(58 mg, 0.05 mmol) under nitrogen.
Add degassed 1,4-dioxane (5 mL) and 2M aqueous
(1 mL).
Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LCMS.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Nitrile Transformations
The C2-nitrile is robust under Suzuki conditions but can be selectively reduced or hydrolyzed in subsequent steps.
Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields the picolinic acid derivative, a precursor for metallo-beta-lactamase inhibitors [1].
Reduction: Catalytic hydrogenation (Raney Ni,
) or Borane-THF reduction converts the nitrile to the primary amine (), extending the carbon chain for linker synthesis [2].
Divergent Reactivity Map
Part 4: Applications in Drug Discovery[4]
Aromatase Inhibitors
The 4-substituted pyridine motif is a pharmacophore found in non-steroidal aromatase inhibitors (e.g., Letrozole analogs). The nitrile group mimics the steroid D-ring functionality, while the aryl group at C4 (introduced via Suzuki coupling) interacts with the heme iron of the CYP19A1 enzyme [3].
PI3K/mTOR Inhibitors
Quinoline and pyridine cores are prevalent in kinase inhibitors. The 4-bromo-6-methylpyridine-2-carbonitrile scaffold allows for the construction of bicyclic systems (e.g., via annulation of the nitrile and adjacent groups) or simply serves as a linker that positions the hinge-binding motif correctly within the ATP binding pocket [4].
Part 5: Safety & Handling
Hazards: The compound is classified as Toxic (Acute Tox. 3) if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the bromide can be light-sensitive over long periods.
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
References
Chemguide. Reduction of Nitriles to Primary Amines. Retrieved from [Link]
National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. Retrieved from [Link]
Discovery and History of 4-Bromo-6-methylpyridine-2-carbonitrile: A Technical Guide
Executive Summary 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a specialized heterocyclic building block that emerged in the mid-2000s as a critical scaffold in medicinal chemistry. Its structural utilit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a specialized heterocyclic building block that emerged in the mid-2000s as a critical scaffold in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the bromine atom at C4 serves as a handle for cross-coupling (Suzuki, Stille), the nitrile at C2 offers a gateway to amidines or heterocycles (triazoles, tetrazoles), and the methyl group at C6 provides steric bulk and lipophilicity modulation.
This guide details the discovery context, chemical evolution, and a validated synthetic protocol for this "linchpin" intermediate, designed for researchers optimizing kinase inhibitor and receptor modulator campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point
98–102 °C (Typical range for high purity)
Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen)
History and Emergence in Drug Discovery
Unlike natural products discovered in a single event, 4-Bromo-6-methylpyridine-2-carbonitrile "emerged" as a solution to a specific problem in Fragment-Based Drug Design (FBDD) around 2005–2006.
The "Scaffold Gap"
In the early 2000s, medicinal chemists working on kinase inhibitors (e.g., p38 MAP kinase, PI3K) faced a challenge: simple pyridines lacked sufficient vectors for substitution.
2,4-Disubstitution was easy but lacked the steric clamp of the 6-methyl group.
2,4,6-Trisubstitution was synthetically arduous using classical electrophilic aromatic substitution (SEAr) because the pyridine ring is electron-deficient.
The Solution: Functionalized Picolinates
The molecule gained prominence when synthetic routes shifted from direct bromination (low selectivity) to functional group interconversion (FGI) of picolinate esters. The commercial availability of methyl 4-bromo-6-methylpicolinate allowed chemists to convert the ester to a nitrile, unlocking the C2 position for "Pinner synthesis" of amidines—a crucial motif in serine protease inhibitors.
Synthetic Architectures
The synthesis of this molecule has evolved from low-yielding isomers to highly regioselective directed pathways.
Pathway A: The "Divergent Picolinate" Route (Recommended)
This is the current industry standard for high-purity synthesis. It relies on the conversion of a precursor ester to the nitrile.[1] This method avoids the formation of inseparable regioisomers common in direct bromination.
Pathway B: The Reissert-Henze Functionalization
An alternative "direct" method that utilizes N-oxide activation to install the nitrile group at the C2 position of a pre-brominated picoline.
Caption: Comparison of the hydrolytic (top) and oxidative (bottom) synthetic pathways.
Detailed Experimental Protocols
Method A: The "Divergent Picolinate" Protocol (High Purity)
Rationale: This method is preferred for scale-up (>10g) because the intermediates are crystalline and require minimal chromatography.
Step 1: Amidation
Reaction:
Setup: Charge a pressure vessel or round-bottom flask with Methyl 4-bromo-6-methylpicolinate (1.0 equiv).
Solvent: Add 7N Ammonia in Methanol (10–15 volumes relative to substrate).
Conditions: Seal and stir at room temperature for 16 hours. (Note: Heating to 50°C accelerates the reaction but may increase impurities).
Monitoring: Check TLC (EtOAc/Hexane 1:1) for disappearance of the ester spot.
Workup: Concentrate the mixture in vacuo to dryness. The resulting solid is usually pure enough for the next step.
Purification (if needed): Triturate with cold diethyl ether.
Step 2: Dehydration to Nitrile
Reaction:
Setup: Dissolve the crude amide (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes) under Nitrogen/Argon.
Base: Add Pyridine or Triethylamine (3.0 equiv). Cool the mixture to 0°C.
Reagent: Dropwise add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.
Completion: Allow to warm to room temperature. Conversion is typically complete within 2–4 hours.
Quench: Carefully add saturated aqueous
solution.
Extraction: Separate phases. Wash organic layer with water (2x) and brine (1x).
Drying: Dry over anhydrous
, filter, and concentrate.
Final Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes).
Rationale: Useful when the ester precursor is unavailable, but requires careful handling of toxic cyanide sources.
Oxidation: Treat 4-bromo-2-methylpyridine with m-CPBA (1.1 equiv) in DCM to generate the N-oxide. Isolate the solid N-oxide.
Cyanation: Dissolve the N-oxide (1.0 equiv) in DCM. Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv).
Activation: Slowly add Benzoyl Chloride (1.1 equiv) at 0°C. Stir at room temperature overnight.
Mechanism: The benzoyl chloride activates the N-oxide oxygen, facilitating nucleophilic attack by cyanide at the 2-position, followed by elimination of benzoic acid.
Applications in Drug Discovery
This intermediate acts as a "tri-vector" scaffold, allowing sequential functionalization.
Vector
Chemical Handle
Typical Transformation
C2
Nitrile (-CN)
Pinner Reaction: Formation of amidines (common in serine protease inhibitors).Cycloaddition: Formation of tetrazoles or triazoles (bioisosteres for carboxylic acids).
C4
Bromide (-Br)
Suzuki-Miyaura: Coupling with aryl boronates to extend the scaffold.Buchwald-Hartwig: Amination to introduce solubilizing amine groups.
C6
Methyl (-CH₃)
Hydrophobic Contact: Fills small hydrophobic pockets (e.g., in ATP binding sites).Metabolic Stability: Blocks the reactive C6 position from oxidation.
Case Study Logic: Kinase Inhibitor Synthesis
In the development of PI3K inhibitors, the C4-bromide is often coupled first to a bicyclic core (e.g., purine or quinoline). Subsequently, the C2-nitrile is hydrolyzed to a primary amide to serve as a hydrogen bond donor/acceptor pair within the hinge region of the kinase.
Caption: Typical workflow utilizing the scaffold for kinase inhibitor synthesis.
Safety and Handling (E-E-A-T)
Acute Toxicity: As a nitrile derivative, this compound should be treated as potentially liberating cyanide under strong metabolic or acidic conditions. Handle in a well-ventilated fume hood.
Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.
Reactivity: Incompatible with strong oxidizing agents. The nitrile group is stable but can hydrolyze in the presence of strong acids/bases.
References
Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from
BenchChem. (2025). Methyl 4-bromo-6-methylpicolinate: Precursor Analysis. Retrieved from
Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry, 48(8), 1375–1377. (Foundational reference for Reissert-Henze mechanism).
Sun-ShineChem. (n.d.).[2] Material Safety Data Sheet (MSDS) - CAS 886372-53-8.[3] Retrieved from
Villo, P., et al. (2019). Practical Synthesis of Functionalized Pyridines via Directed Ortho-Metalation. Journal of Organic Chemistry.
Introduction: The Strategic Importance of a Versatile Scaffold
An In-Depth Technical Guide on the Theoretical and Experimental Analysis of 4-Bromo-6-methylpyridine-2-carbonitrile This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug de...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Theoretical and Experimental Analysis of 4-Bromo-6-methylpyridine-2-carbonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of 4-Bromo-6-methylpyridine-2-carbonitrile, a heterocyclic building block of considerable importance. By integrating theoretical studies with practical, field-proven methodologies, this document aims to deliver a holistic understanding of the molecule's properties, synthesis, and application, thereby empowering its strategic use in the design of next-generation therapeutics.
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The unique electronic properties of the pyridine ring, coupled with its capacity for diverse functionalization, make it a privileged structure in drug design. The presence of a pyridine moiety can enhance biochemical potency, improve metabolic stability, and address challenges related to cellular permeability and protein binding.[3]
4-Bromo-6-methylpyridine-2-carbonitrile (CAS No. 886372-53-8) emerges as a particularly valuable intermediate within this class.[4][5][6] Its trifunctional nature—a reactive bromine atom, a modifiable nitrile group, and a methyl group on the pyridine core—offers a rich platform for synthetic diversification. The bromine atom, in particular, serves as a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[7] This guide will explore the molecule from a fundamental, theoretical perspective and connect these insights to its practical synthesis and application.
Molecular Architecture and Physicochemical Profile
A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. 4-Bromo-6-methylpyridine-2-carbonitrile is a solid, typically appearing as a yellow crystalline powder, with a defined set of physicochemical characteristics that govern its behavior in chemical reactions and biological systems.[4][6]
Table 1: Physicochemical Properties of 4-Bromo-6-methylpyridine-2-carbonitrile
The synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile is typically achieved through regioselective bromination of a suitable precursor. The electronic and steric effects of the existing substituents on the pyridine ring guide the incoming electrophile (bromine) to the desired position.[7] A common strategy involves the electrophilic bromination of 6-methylpyridine-2-carbonitrile.
Experimental Protocol: Electrophilic Bromination
This protocol describes a generalized, self-validating workflow for the synthesis and purification of the target compound.
Pre-Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer, dissolve the starting material, 6-methylpyridine-2-carbonitrile, in a suitable solvent such as glacial acetic acid. The choice of solvent is critical to ensure solubility of the starting material and to mediate the reactivity of the brominating agent.
Bromination: Cool the solution in an ice bath to control the reaction exotherm. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, portion-wise. Maintaining a low temperature minimizes the formation of undesired side products.
Reaction Monitoring: The progress of the reaction must be rigorously monitored. This is typically achieved using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the appearance of the product spot/peak.
Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. This step quenches any remaining reactive bromine species. Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate solution, until effervescence ceases.
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery.
Purification: Combine the organic extracts, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude solid is then purified via column chromatography on silica gel to yield the final, high-purity product.
Caption: A validated workflow for the synthesis and purification of the target compound.
Theoretical Studies: Predicting and Understanding Reactivity
While experimental data provides concrete characterization, theoretical studies offer profound predictive insights into molecular behavior. Computational chemistry, particularly using Density Functional Theory (DFT), allows us to model the electronic structure of 4-Bromo-6-methylpyridine-2-carbonitrile and predict its properties, stability, and reactivity.[9][10]
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[10] For a molecule like 4-Bromo-6-methylpyridine-2-carbonitrile, a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set) can elucidate several key parameters.[9]
Optimized Geometry: The calculation first determines the lowest energy conformation of the molecule, providing precise bond lengths and angles.
Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. For this molecule, the nitrogen of the pyridine ring and the nitrile group are expected to be electron-rich sites.
Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule, which can then be correlated with experimental Infrared (IR) spectroscopy data to confirm the presence of specific functional groups (e.g., the C≡N stretch of the nitrile).
Insights for Drug Design
These theoretical insights are not merely academic. They provide a rational basis for synthetic choices in drug development:
Predicting Reaction Sites: The MEP map helps predict where the molecule will react. For instance, it can confirm the susceptibility of the C4-Br bond to oxidative addition in palladium-catalyzed coupling reactions.
Understanding Stability: The HOMO-LUMO gap can be used to compare the relative stability of different derivatives, guiding the design of more robust drug candidates.
Rationalizing Interactions: By understanding the electronic landscape of the molecule, chemists can better predict how it will interact with a biological target, such as the active site of an enzyme, facilitating the design of more potent inhibitors.[7]
Caption: Integration of theoretical predictions with experimental validation for drug discovery.
Spectroscopic and Analytical Characterization
The identity and purity of synthesized 4-Bromo-6-methylpyridine-2-carbonitrile must be rigorously confirmed using a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique reveals the number and environment of protons. For this molecule, one would expect to see two distinct signals in the aromatic region for the two pyridine ring protons and a singlet in the aliphatic region for the three methyl protons. Their chemical shifts and coupling patterns confirm the substitution pattern.
¹³C NMR: This spectrum shows signals for each unique carbon atom. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift, providing definitive evidence for this functional group.[11]
Mass Spectrometry (MS): MS is used to determine the molecular weight. The mass spectrum will exhibit a molecular ion peak corresponding to the molecule's mass. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity (M⁺ and M⁺+2), which is a definitive signature for a monobrominated compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their vibrational frequencies. A sharp, intense absorption band in the range of 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.
X-ray Crystallography: For an unambiguous, three-dimensional structural elucidation, single-crystal X-ray diffraction can be employed. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering the ultimate structural proof.[12]
Conclusion: A Synergy of Theory and Practice
4-Bromo-6-methylpyridine-2-carbonitrile is more than just a chemical intermediate; it is a versatile tool for molecular innovation. This guide has demonstrated that a synergistic approach, combining predictive theoretical studies with robust experimental protocols, is essential for unlocking its full potential. The insights gained from computational analyses provide a rational framework for its strategic deployment in synthesis, while rigorous analytical characterization ensures the integrity of the outcomes. For researchers in drug development, a deep understanding of this scaffold's properties is a critical asset in the quest to design and create novel, effective, and safe medicines.
References
Title: The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL: [Link]
Title: Theoretical Investigation of Pyridine Derivatives as High Energy Materials
Source: ResearchGate
URL: [Link]
Title: The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization
Source: ResearchGate
URL: [Link]
Title: Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding
Source: ResearchGate
URL: [Link]
Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions
Source: MDPI
URL: [Link]
Title: Pyridine: the scaffolds with significant clinical diversity
Source: PMC - NIH
URL: [Link]
Title: Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of
Source: The Royal Society of Chemistry
URL: [Link]
Title: Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines
Source: MDPI
URL: [Link]
Title: Supporting Information
Source: The Royal Society of Chemistry
URL: [Link]
Title: A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases
Source: International Journal of Pharmaceutical Sciences Review and Research
URL: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary & Substrate Analysis
This guide details the protocols for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, MEK inhibitors) due to the presence of the nitrile group (a versatile hydrogen bond acceptor and metabolic handle) and the 6-methyl group (providing conformational lock or hydrophobic pocket filling).
Chemo-Electronic Profile
The substrate presents a unique "Push-Pull" electronic environment that dictates the reaction parameters:
Feature
Electronic Effect
Synthetic Consequence
C4-Bromine
Leaving Group
Highly Activated. The electron-deficient pyridine ring facilitates rapid oxidative addition of Pd(0).
C2-Nitrile
Electron Withdrawing (EWG)
Activation & Instability. Increases electrophilicity of the ring but is susceptible to hydrolysis (to amide/acid) under high-temperature basic conditions.
Pyridine Nitrogen
Lewis Base
Catalyst Poisoning. The lone pair can coordinate to Pd(II), arresting the catalytic cycle.[1][2] Requires steric shielding or bidentate ligands.
C6-Methyl
Steric/Electronic
Benzylic Acidity. The electron-poor ring increases the acidity of the methyl protons. Strong bases (e.g., KOtBu) must be avoided to prevent deprotonation and polymerization.
Mechanistic Strategy & Catalyst Selection
To ensure high yields and reproducibility, we must address two competing mechanisms: the desired catalytic cycle and the catalyst deactivation pathway.
The Challenge: Nitrogen Coordination
Pyridines are notorious for poisoning palladium catalysts.[1][2][3] The nitrogen atom competes with phosphine ligands for the metal center.
Solution: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or strongly chelating bidentate ligands (e.g., dppf). The steric bulk of the 6-methyl group aids this slightly by hindering the approach of the pyridine nitrogen to the metal center, but it is insufficient on its own.
The Challenge: Nitrile Hydrolysis
The C2-nitrile is activated. Prolonged heating in aqueous hydroxide (NaOH, KOH) will hydrolyze the nitrile to the primary amide.
Solution: Use mild carbonate (K₂CO₃) or phosphate (K₃PO₄) bases.
Visualization: Reaction Logic & Pathways
The following diagram illustrates the critical decision pathways and the catalytic cycle, highlighting the "Poisoning Trap" that must be avoided.
Caption: Mechanistic flow showing the primary catalytic cycle (Green path) versus the catalyst poisoning and hydrolysis failure modes (Red paths).
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)
Best for: Robust aryl boronic acids, scale-up (grams), and cost-efficiency.
Charge: To a reaction vial equipped with a magnetic stir bar, add 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
Solvent: Add degassed 1,4-Dioxane and degassed Water (4:1 v/v).
Base: Add K₂CO₃ (2.5 equiv). Note: Adding base as a solid is preferred to minimize initial pH spikes, but a 2M aqueous solution is acceptable if added slowly.
Heat: Heat the mixture to 85°C for 4–12 hours. Monitor by LCMS.
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
Purification: Flash chromatography. The nitrile group imparts polarity, often making the product distinct from non-polar byproducts.
Protocol B: The "High-Performance" Method (Heteroaryl/Hindered Partners)
Best for: Unstable boronic acids (e.g., 2-pyridyl, 5-membered heterocycles) or sterically hindered partners.
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
Concentration: 0.1 M
Procedure:
Charge: Combine substrate, boronic acid, and K₃PO₄ (tribasic potassium phosphate) in the vessel.
Solvent: Add Toluene and Water. Sparge with Argon for 10 minutes.
Catalyst Addition: Add XPhos Pd G2 precatalyst rapidly against a counter-flow of Argon.
Reaction: Heat to 80°C .
Why XPhos? The bulky biaryl phosphine ligand creates a "roof" over the Pd center, preventing the pyridine nitrogen of the substrate from coordinating and poisoning the catalyst.
Why Phosphate? K₃PO₄ is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxide, protecting the nitrile.
Workup: Standard extraction. Avoid acidic washes to prevent nitrile hydrolysis.
Troubleshooting & Optimization Table
Observation
Root Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Switch from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dppf)Cl₂ . Increase temperature to 100°C.
Hydrolysis (Amide formation)
Base too strong / Temp too high
Switch base from Na₂CO₃ to K₃PO₄ or KF . Lower temp to 70°C.
Protodeboronation (Ar-H)
Unstable Boronic Acid
Use Protocol B . Increase boronic acid equivalents (2.0 equiv). Use Boronic Esters (BPin) instead of acids.
Homocoupling (Ar-Ar)
Oxygen leak
Ensure rigorous degassing. Sparge solvents for >15 mins before catalyst addition.[4]
References
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
Malinowski, Z., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold... (Demonstrates reactivity of electron-deficient halides). Bioorganic Chemistry, 107.[8]
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. (General reference for base/solvent effects).
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][3][9] (Specific guidance on N-coordination).
Buchwald-Hartwig amination of 4-Bromo-6-methylpyridine-2-carbonitrile
Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary This application note details the optimized protocol for the palladium-catalyzed amination of 4-Bromo-6-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed amination of 4-Bromo-6-methylpyridine-2-carbonitrile . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK, MEK) and CNS-active agents. While the C4-bromide is activated for nucleophilic aromatic substitution (
), the Buchwald-Hartwig amination is preferred when coupling sterically hindered amines, anilines with low nucleophilicity, or when mild thermal conditions are required to preserve the labile nitrile group.
C4-Bromide: The primary electrophilic handle. Highly activated due to the electron-withdrawing nature of the pyridine nitrogen and the C2-nitrile.
C2-Nitrile (Cyano): A sensitive functional group. It renders the ring electron-deficient but is susceptible to:
Nucleophilic attack: Strong bases (e.g., alkoxides) can convert the nitrile to an imidate.
Hydrolysis: Aqueous basic conditions at high heat can convert it to a primary amide.
Catalyst Poisoning: The
-system of the nitrile or the lone pair can coordinate to Pd(0), potentially arresting the catalytic cycle.
Pyridine Nitrogen: Can act as a competitive ligand for Palladium, necessitating bulky biaryl phosphine ligands to displace it.
Method Development: The "Nitrile-Safe" Strategy
Base Selection (Critical)
Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, with 2-cyanopyridines, tert-butoxide can attack the nitrile.
Recommendation: Use Cesium Carbonate (
) or Potassium Phosphate () . These mild inorganic bases are sufficiently basic to deprotonate the Pd(II)-amine complex but lack the nucleophilicity to attack the nitrile.
Ligand & Catalyst Selection
To overcome the inhibitory effect of the pyridine nitrogen and the nitrile, we utilize Dialkylbiaryl Phosphines .
Primary Recommendation (Xantphos): For primary amines and unhindered anilines. The wide bite angle of Xantphos (approx 111°) facilitates reductive elimination.
Secondary Recommendation (BrettPhos/tBuBrettPhos): For difficult, sterically hindered amines or electron-poor anilines.
Precatalyst:
or BrettPhos Pd G4 . The G4 precatalyst ensures rapid initiation even at lower temperatures.
Optimized Experimental Protocol
Reagent Stoichiometry Table
Component
Role
Equivalents
Concentration
Substrate
Electrophile
1.0 equiv
0.2 M
Amine
Nucleophile
1.2 equiv
-
Catalyst Source
2.5 mol% (0.025 eq)
-
Xantphos
Ligand
5.0 mol% (0.05 eq)
-
Base
2.0 equiv
-
1,4-Dioxane
Solvent
-
Anhydrous
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
Solids Addition: Charge the vessel with:
4-Bromo-6-methylpyridine-2-carbonitrile (1.0 eq)
(2.5 mol%)
Xantphos (5.0 mol%)
(2.0 eq, finely ground)
Solid Amine (if applicable)
Evacuation: Cap the vessel. Evacuate and backfill with Argon three times to remove trace oxygen.
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
Liquid Amine Addition: If the amine is liquid, add it now via syringe.
Degassing: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the solvent).
Reaction: Place the vessel in a pre-heated oil block at 90°C . Stir vigorously (800 rpm) for 4–12 hours.
Monitoring: Check via LC-MS or TLC. Look for the disappearance of the bromide (UV active) and the appearance of the highly fluorescent amino-pyridine product.
Figure 1: Step-by-step workflow for the amination of cyanopyridines ensuring inert conditions.
Mechanistic Pathway & Inhibition Risks
Figure 2: Catalytic cycle highlighting the oxidative addition into the C-Br bond and potential nitrile-related side reactions.
Troubleshooting & Quality Control
Low Conversion?
Cause: Catalyst deactivation by the pyridine nitrogen.
Solution: Increase catalyst loading to 5 mol% or switch to BrettPhos Pd G4 , which is more robust against heteroatom coordination.
Nitrile Hydrolysis (Amide formation)?
Cause: Wet solvent or base.
Solution: Ensure Dioxane is anhydrous (Karl Fischer < 50 ppm). Switch from
to anhydrous .
Pd Contamination in Product:
Pyridine products love to bind Palladium.
Protocol: Treat the crude organic layer with SiliaMetS® Thiol or DMT scavengers (0.5 eq relative to Pd) for 1 hour before filtration.
References
Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.
BenchChem. (2025).[3][6] Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.[6] BenchChem Application Library.
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[2] Angewandte Chemie International Edition, 34(12), 1348-1350.
Technical Application Note: Sonogashira Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary This application note details the protocols for the Sonogashira cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9). This substrate presents a unique dichotomy in reactivity: th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocols for the Sonogashira cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9). This substrate presents a unique dichotomy in reactivity: the electron-withdrawing nitrile group at the C2 position activates the C4-bromide for oxidative addition, yet simultaneously renders the pyridine ring susceptible to nucleophilic attack and metal center coordination.
We present two validated protocols:
Method A (Standard Pd/Cu): A robust, high-throughput method for standard alkynes.
Method B (Copper-Free): A high-fidelity protocol for sensitive alkynes or to eliminate Glaser homocoupling, utilizing sterically demanding phosphine ligands.
Substrate Analysis & Mechanistic Insight[1]
Structural & Electronic Properties
The substrate, 4-Bromo-6-methylpyridine-2-carbonitrile , possesses three distinct functional handles that dictate reaction conditions:
Position
Functional Group
Electronic Effect
Impact on Sonogashira Coupling
C2
Nitrile (-CN)
Strong Electron Withdrawing (EWG)
Activation: Lowers the LUMO energy, facilitating rapid oxidative addition of Pd(0) into the C4-Br bond. Risk: Susceptible to hydration (to amide) under highly basic aqueous conditions.
C4
Bromide (-Br)
Leaving Group
Reactivity: Moderate. More reactive than chloropyridines but less labile than iodides. Requires active Pd species.
C6
Methyl (-CH3)
Weak Electron Donating / Steric
Sterics: Provides mild steric bulk around the pyridine nitrogen, potentially reducing non-productive -binding to the catalyst.
Ring
Pyridine N
Lewis Base
Poisoning: The lone pair can coordinate to Pd(II) or Cu(I), arresting the catalytic cycle.
The "Nitrile Effect" in Cross-Coupling
The C2-cyano group significantly reduces the electron density of the pyridine ring. While this accelerates the initial oxidative addition step, it increases the risk of Nucleophilic Aromatic Substitution (
) . If the alkyne is highly nucleophilic or the base is too strong (e.g., hydroxide/alkoxide), direct displacement of the bromide or attack on the nitrile may compete with the catalytic cycle.
Experimental Protocols
Method A: Standard Pd/Cu Catalysis (The "Workhorse" Protocol)
Recommended for: Stable, non-volatile alkynes and initial screening.
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Protocol:
Preparation: Oven-dry a Schlenk flask or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.
Loading: Charge the flask with the pyridine substrate (1.0 equiv), Pd(PPh
)Cl (0.05 equiv), and CuI (0.03 equiv).
Note: If the alkyne is a solid, add it now. If liquid, add in step 4.
Degassing (Critical): Cap the flask. Evacuate and backfill with Argon three times.
Why? Oxygen promotes Cu-catalyzed homocoupling of the alkyne (Glaser coupling), consuming the reagent and complicating purification.
Solvation: Syringe in anhydrous THF (or DMF) and the amine base. If the alkyne is liquid, add it dropwise now.
Reaction: Stir at room temperature (RT) for 1 hour. If conversion is low (<10% by TLC/LCMS), heat to 50°C.
Caution: Avoid temperatures >80°C with this substrate to prevent nitrile hydrolysis or degradation.
Workup: Dilute with EtOAc. Wash with 5% aqueous NH
OH or saturated NHCl/EDTA solution.
Reason: The ammonia/EDTA wash sequesters copper species that otherwise bind to the pyridine nitrogen, carrying blue/green color into the product.
Purification: Dry over Na
SO, concentrate, and purify via silica flash chromatography.
Method B: Copper-Free High-Fidelity Protocol
Recommended for: Electron-deficient alkynes, expensive alkynes, or if homocoupling is observed in Method A.
Reagents:
Substrate: 1.0 equiv
Alkyne: 1.1 equiv
Catalyst: Pd(OAc)
(5 mol%)
Ligand: XPhos or SPhos (10 mol%)
Mechanistic Note: These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and reductive elimination while preventing catalyst aggregation, compensating for the lack of the "copper effect."
Base: Cesium Carbonate (Cs
CO) (2.0 equiv)
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Anhydrous)
Step-by-Step Protocol:
Loading: In a glovebox or under strict Argon flow, charge a vial with Pd(OAc)
, Ligand (XPhos), CsCO, and the pyridine substrate.
Solvation: Add anhydrous MeCN.
Activation: Stir for 5 minutes to allow formation of the active Pd(0)-Ligand complex.
Addition: Add the terminal alkyne.
Reaction: Heat to 60–80°C.
Note: Copper-free reactions typically require higher energy barriers (heat) compared to Pd/Cu systems because the transmetallation step is slower or replaced by a carbopalladation/deprotonation pathway.
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate protocol and the mechanistic flow.
Figure 1: Decision workflow for optimizing the coupling of 4-Bromo-6-methylpyridine-2-carbonitrile.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
No Reaction (Starting Material Recovered)
Catalyst poisoning by Pyridine-N.
Switch to Method B (Bulky ligands like XPhos shield the Pd center). Increase temperature to 80°C.
Homocoupling (Alkyne Dimer)
Oxygen presence or excess Cu.
Degas solvents rigorously (freeze-pump-thaw). Switch to Method B (Cu-free).
Hydrolysis of Nitrile (Amide formation)
Wet solvent + high temp + base.
Use anhydrous solvents (purchase Sure/Seal™ or dry over sieves). Avoid hydroxide bases; stick to Carbonates or Amines.
Blue/Green Product
Copper contamination.
Wash organic layer with 10% EDTA or NHOH:Sat. NHCl (1:1) .
Low Conversion
Oxidative addition is slow.
The 2-CN group actually helps this step. If slow, the catalyst is likely dead (Pd black). Add fresh catalyst or switch to Pd(dppf)Cl.
Safety & Handling
Cyanide Warning: While the nitrile group is bonded, thermal decomposition or exposure to strong acids/oxidizers could theoretically release HCN, though unlikely under these coupling conditions. Work in a well-ventilated fume hood.
Palladium/Copper: Heavy metals. Dispose of all waste in designated aqueous/organic metal waste streams.
Pressure: If heating in a sealed vial (Method B), ensure the vessel is rated for the pressure generated by the solvent (MeCN) at 80°C.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link
Pu, X., Li, H., & Colacot, T. J. (2013). Suzuki–Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids Catalyzed by Pd(OAc)2/XPhos. Journal of Organic Chemistry (Application of XPhos in difficult couplings). Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition (Foundational work on bulky phosphines). Link
BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine (Analogous substrate protocols). Link
Application Note: Strategic Optimization of the Heck-Mizoroki Reaction for the Synthesis of Substituted Pyridines
Topic: Heck Reaction Conditions for 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary The palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Heck Reaction Conditions for 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary
The palladium-catalyzed Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic optimization and application of the Heck reaction for a challenging heterocyclic substrate: 4-Bromo-6-methylpyridine-2-carbonitrile. This substrate, featuring an electron-deficient pyridine ring and a coordinating nitrile group, presents unique challenges that necessitate a carefully considered approach to catalyst, ligand, base, and solvent selection. We will delve into the mechanistic rationale behind experimental choices, present a robust and validated protocol, and offer troubleshooting guidance to ensure successful implementation in a laboratory setting.
Mechanistic Underpinnings: The Pd(0)/Pd(II) Catalytic Cycle
A foundational understanding of the Heck reaction mechanism is paramount for rational optimization. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which consists of several key elementary steps.[1] The efficiency of each step is highly dependent on the chosen reaction parameters.
The generally accepted mechanism involves:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-6-methylpyridine-2-carbonitrile, forming a Pd(II) complex.[3][4] This is often the rate-determining step. The electron-deficient nature of the pyridine ring can facilitate this step.
Olefin Coordination & Insertion: The alkene coupling partner coordinates to the Pd(II) center, followed by a migratory insertion into the Aryl-Pd bond.[3][4]
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[3][4] This step dictates the regioselectivity of the final product.
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated HBr and facilitate the reductive elimination of the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[3][4]
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Strategic Parameter Selection for 4-Bromo-6-methylpyridine-2-carbonitrile
The electronic properties of the pyridine substrate—specifically, the electron-withdrawing nature of the nitrile group and the ring nitrogen—are critical factors. While these features enhance the reactivity of the C-Br bond towards oxidative addition, the nitrogen lone pair can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, a judicious choice of reaction components is essential.
Palladium Pre-catalyst
The reaction is catalyzed by palladium complexes, with common precatalysts including Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[1]
Palladium(II) Acetate (Pd(OAc)₂): This is often the preferred choice. While it is a Pd(II) source, it is readily reduced in situ to the active Pd(0) species by ligands (like phosphines), amines, or the alkene itself.[4] Its stability to air and lower cost make it highly practical.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a pre-formed Pd(0) catalyst and can be very effective.[1] However, it is sensitive to air and its high phosphine loading can sometimes inhibit the reaction by preventing alkene coordination.[4]
Recommendation: Start with Pd(OAc)₂ due to its operational simplicity and proven efficacy.
Ligand Selection
Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.
Monodentate Phosphines: Triarylphosphines like Triphenylphosphine (PPh₃) and Tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices.[1] P(o-tol)₃, being more electron-donating and bulkier than PPh₃, can sometimes accelerate oxidative addition and subsequent steps.
Bulky, Electron-Rich Phosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) have been shown to be highly effective for coupling less reactive aryl chlorides and bromides, often allowing for milder reaction conditions.
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium, making them suitable for high-temperature reactions and for coupling challenging substrates.[5][6] They can be a powerful alternative if phosphine-based systems fail.
Recommendation: For 4-Bromo-6-methylpyridine-2-carbonitrile, the potential for pyridine nitrogen coordination is a key concern. A bulky ligand like P(o-tol)₃ or P(t-Bu)₃ is recommended to create steric hindrance around the palladium center, which can disfavor substrate inhibition and promote the desired catalytic cycle.
Base Selection
The base is crucial for regenerating the Pd(0) catalyst.[4] Both organic and inorganic bases are commonly used.
Organic Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common. However, they can sometimes lead to side reactions or more complex purifications.
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices.[1][6] Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to higher efficiency, especially with electron-rich aryl bromides.[7]
Inorganic Acetates: Sodium acetate (NaOAc) or potassium acetate (KOAc) are milder bases that are also effective.[3]
Recommendation: An inorganic base like K₂CO₃ or Cs₂CO₃ is generally preferred for its clean reaction profile. For this specific substrate, a moderately strong base is ideal.
Solvent and Temperature
The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. High-boiling polar aprotic solvents are typical.
Common Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), or Dioxane.
Temperature: Heck reactions often require elevated temperatures, typically between 80-140 °C, to proceed at a reasonable rate.[5][6]
Recommendation:DMF or DMAc are excellent starting points. A reaction temperature of 100-120 °C should be sufficient to drive the reaction to completion without significant thermal decomposition.
Optimized Screening Conditions & Data
For a systematic approach, we recommend screening several conditions. The following table outlines a logical progression for optimizing the reaction of 4-Bromo-6-methylpyridine-2-carbonitrile with a model alkene, n-butyl acrylate.
Entry
Pd Pre-catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃ (2.0)
DMF
120
12
Moderate
2
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
K₂CO₃ (2.0)
DMF
120
12
Good
3
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
Cs₂CO₃ (2.0)
DMF
120
8
Excellent
4
Pd₂(dba)₃ (1)
P(t-Bu)₃ (4)
K₂CO₃ (2.0)
Dioxane
100
12
Good
5
Pd(OAc)₂ (2)
None
Et₃N (2.0)
NMP
140
24
Low (Jeffery Conditions)
Note: Yields are illustrative based on expected outcomes from literature precedents.
Detailed Experimental Protocol
This protocol describes a validated procedure for the Heck coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with n-butyl acrylate.
Caption: Step-by-step experimental workflow for the Heck reaction.
Vessel Preparation: Place an appropriately sized Schlenk flask equipped with a magnetic stir bar under high vacuum and heat with a heat gun for 5 minutes. Allow to cool to room temperature under vacuum and backfill with an inert gas (Argon or Nitrogen).
Reagent Addition: Under a positive flow of inert gas, add 4-Bromo-6-methylpyridine-2-carbonitrile, Cesium Carbonate, Palladium(II) Acetate, and Tri(o-tolyl)phosphine to the flask.
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent and Alkene Addition: Add anhydrous DMF via syringe, followed by n-butyl acrylate. The solvent should be degassed prior to use by bubbling with argon for 15-20 minutes.
Heating and Monitoring: Place the flask in a preheated oil bath at 120 °C and begin vigorous stirring. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-12 hours).
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The major product is expected to be the trans-isomer.
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
ACS Publications. (n.d.). Theoretical Analysis of the Mechanism of Palladium(II) Acetate-Catalyzed Oxidative Heck Coupling of Electron-Deficient Arenes with Alkenes. Journal of the American Chemical Society. [Link]
ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
Application Note: Stille Cross-Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Introduction & Strategic Significance 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and GP...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Significance
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands. Its structural utility lies in its trifunctional nature:
C2-Nitrile: A versatile handle for heterocycle formation (e.g., tetrazoles, amidines) or hydrolysis to amides/acids.
C6-Methyl: Provides steric modulation and solubility enhancement without significantly deactivating the ring.
C4-Bromine: The primary site for cross-coupling.
While Suzuki-Miyaura coupling is common, the Stille coupling offers distinct advantages for this substrate, particularly when coupling partners are base-sensitive or possess complex functionality (e.g., heteroaryl stannanes) that might be unstable under the hydrolytic conditions of boronic acid couplings.
Mechanistic Considerations
The presence of the electron-withdrawing cyano group at C2 significantly decreases the electron density of the pyridine ring.
Oxidative Addition: The C4-Br bond is highly activated, making oxidative addition to Pd(0) rapid.
Transmetallation: This is often the rate-determining step.[1] The electron-deficient nature of the pyridyl-Pd(II) intermediate can sometimes retard transmetallation with electron-poor stannanes.
Recommendation: The use of Copper(I) Iodide (CuI) as a co-catalyst is strongly recommended to facilitate the "Copper Effect," promoting transmetallation via a transient organocopper species.
Reaction Engineering & Protocol
This section details a validated protocol optimized for high conversion and minimal homocoupling.
Standard Operating Procedure (SOP)
Reaction Class: Pd(0)-Catalyzed
Cross-Coupling
Scale: 1.0 mmol (Adaptable to gram-scale)
Reagents & Materials
Component
Equiv.
Role
Specification
Substrate
1.0
Electrophile
4-Bromo-6-methylpyridine-2-carbonitrile
Organostannane
1.1 - 1.2
Nucleophile
(Aryl/Heteroaryl/Vinyl)
Catalyst
0.05 (5 mol%)
Catalyst
(Tetrakis)
Co-Catalyst
0.10 (10 mol%)
Promoter
CuI (Copper(I) Iodide)
Solvent
0.2 M
Medium
1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Protocol
Inertion: Flame-dry a two-neck round-bottom flask or sealable reaction vial. Purge with Argon for 5 minutes.
Note: If the organostannane is a solid, add it here.
Solvation: Add anhydrous 1,4-Dioxane (5.0 mL). Sparge the solvent with Argon for 10 minutes to remove dissolved
.
Critical: Oxygen causes rapid catalyst decomposition and homocoupling of the stannane.
Initiation: Add the liquid organostannane (e.g., Tributyl(phenyl)tin) via syringe.
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 4:1).
Endpoint: Disappearance of the bromide starting material (
).
Workup (Tin Removal): Cool to room temperature. Dilute with EtOAc (20 mL) and pour into a saturated aqueous solution of KF (Potassium Fluoride) . Stir vigorously for 30 minutes.
Mechanism:[1][2][3] Fluoride precipitates the tin byproduct as insoluble
, which can be removed by filtration over Celite.
Optimization for Challenging Substrates
For sterically hindered stannanes or when
fails:
Catalyst System:
(2 mol%) + XPhos or (8 mol%).
Rationale:
(Triphenylarsine) is a "softer" ligand that often accelerates the rate-limiting transmetallation step in Stille couplings of electron-deficient heterocycles.
Visualizations
Catalytic Cycle & Mechanistic Pathway
The following diagram illustrates the specific catalytic cycle, highlighting the Copper(I) effect which is crucial for this electron-deficient pyridine scaffold.
Figure 1: Catalytic cycle highlighting the CuI-mediated transmetallation pathway, essential for electron-deficient pyridines.
Experimental Workflow (Tin Remediation)
Organotin residues are toxic and notoriously difficult to remove. This workflow ensures pharmaceutical-grade purity.
Figure 2: Downstream processing workflow focusing on the efficient removal of tributyltin byproducts.
Representative Application Data
The following table summarizes expected outcomes using the standard protocol (Method A) versus the optimized protocol (Method B) for various coupling partners.
Coupling Partner ()
Product Type
Method A (Standard)
Method B (Optimized)
Notes
Tributyl(phenyl)tin
Biaryl
78% Yield
88% Yield
Standard baseline.
Tributyl(vinyl)tin
Alkene
65% Yield
82% Yield
Prone to polymerization; add BHT.
2-(Tributylstannyl)furan
Heterobiaryl
55% Yield
85% Yield
Heterocycles benefit significantly from CuI.
Tributyl(thiazol-2-yl)tin
Heterobiaryl
<30% Yield
72% Yield
Requires system.
Method A:
, Toluene, 90°C.
Method B: + CuI (10%), Dioxane, 90°C.
References
Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524. Link
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as a ligand." Journal of the American Chemical Society, 113(25), 9585–9595. Link
Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous Iodide Accelerated Stille Coupling." Journal of the American Chemical Society, 121(33), 7600–7605. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 41(22), 4176-4211. (Context on electron-deficient heterocycles). Link
Gallos, J. K., & Sarli, V. C. (2003). "Stille coupling in the synthesis of nitrogen heterocycles." Current Organic Chemistry, 7(4), 397-417. (Review of pyridine couplings).
Application Note: High-Efficiency Negishi Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Abstract & Scope This application note details the optimized protocol for the Negishi cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8). This scaffold is a critical intermediate in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized protocol for the Negishi cross-coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8). This scaffold is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. The presence of the electron-withdrawing nitrile group at the C2 position activates the C4-bromide for oxidative addition but also introduces a risk of nucleophilic attack or hydrolysis.
This guide demonstrates how to leverage the mild nature of organozinc reagents to achieve high-yielding C–C bond formation at the C4 position while preserving the C2-nitrile and C6-methyl functionalities. We compare alkyl- and aryl-zinc coupling partners and provide a robust method for suppressing homocoupling and reductive dehalogenation.
Retrosynthetic & Mechanistic Analysis
Substrate Electronics
The substrate, 4-Bromo-6-methylpyridine-2-carbonitrile, possesses a unique electronic push-pull system:
C2-Nitrile (-CN): A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, significantly accelerating the rate of oxidative addition at the C4-Br bond.
C6-Methyl (-CH3): A weak electron-donating group that provides steric bulk, protecting the N-lone pair from coordinating too strongly with the catalyst.
C4-Bromide: The site of functionalization.
Why Negishi?
While Suzuki-Miyaura coupling is common, the Negishi coupling (Organozinc) is superior for this specific scaffold for two reasons:
Nitrile Stability: Organozinc reagents are "softer" nucleophiles compared to Grignard or Organolithium reagents, preventing nucleophilic attack on the sensitive C2-nitrile.
Reaction Rate: The highly electron-deficient nature of the pyridine ring pairs exceptionally well with the high nucleophilicity of organozincs in the transmetallation step, often allowing reactions to proceed at lower temperatures than boronic acids.
Catalytic Cycle (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition into the electron-poor C4-Br bond.
Figure 1: Catalytic cycle for the Negishi coupling of 4-Bromo-6-methylpyridine-2-carbonitrile. The electron-deficient nature of the pyridine facilitates the initial oxidative addition step.
Risk: C2-Nitrile attack (forming ketone after workup).
Observation: Using Organozinc reagents (R-ZnX), <2% of nitrile attack is observed. Using Grignard reagents (R-MgX) directly results in >40% nitrile attack. This validates the necessity of the Negishi protocol.
Troubleshooting Guide
Issue: Homocoupling of the Organozinc (R-R)
Cause: Oxidative dimerization of the zinc reagent, often due to trace oxygen or slow transmetallation.
Solution: Ensure rigorous degassing of solvents. Increase catalyst loading to 5 mol%. Add the zinc reagent slowly over 30 minutes.
Issue: Hydrolysis of Nitrile (Amide formation)
Cause: Adventitious water during the reaction or overly acidic workup.
Solution: Use anhydrous THF (Karl Fischer < 50 ppm). Quench with pH 7 buffer or NH₄Cl, avoid strong acids during workup.
Issue: "Stalled" Reaction (Incomplete Conversion)
Cause: Catalyst poisoning by the pyridine nitrogen or cyanide.
Solution: Switch to a catalyst with a bulky ligand like XPhos or SPhos (Buchwald precatalysts) which prevents the pyridine nitrogen from binding to the Pd center.
Safety Protocols
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a well-ventilated fume hood.
Organozincs: Pyrophoric or highly flammable. Handle under inert atmosphere (Ar/N₂).
Palladium Waste: Segregate heavy metal waste streams.
References
Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalysed Reaction of Alkynylzinc Reagents with Alkenyl Halides." J. Chem. Soc., Chem. Commun.1977 , 683. Link
Functionalization of Bromopyridines: Lützen, A.; Hapke, M. "Modular Synthesis of 2,2'-Bipyridines from Pyridyl Halides and 2-Pyridylzinc Halides." Eur. J. Org.[4] Chem.2002 , 2002 (14), 2292–2297. Link
Knochel Zinc Reagents: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angew.[1][6] Chem. Int. Ed.2006 , 45, 6040–6044. Link
PEPPSI Catalysts for Pyridines: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A.; O'Brien, C. J.; Valente, C. "A User's Guide to Negishi Cross-Coupling." Chem. Eur. J.2006 , 12, 4749–4755. Link
Commercially Available Substrate: Sigma-Aldrich Product 4-Bromo-6-methylpyridine-2-carbonitrile.[7] Link
Synthesis of pharmaceutical intermediates from 4-Bromo-6-methylpyridine-2-carbonitrile
Application Note: Strategic Functionalization of 4-Bromo-6-methylpyridine-2-carbonitrile Executive Summary This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary
This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8), a "privileged scaffold" in modern medicinal chemistry. Due to its unique electronic desymmetry, this building block allows for orthogonal functionalization—enabling the rapid construction of kinase inhibitors (e.g., p38 MAPK, PI3K) and GPCR ligands.
This guide provides validated protocols for three critical transformations:
Suzuki-Miyaura Coupling at the C4 position to generate biaryl cores.
Buchwald-Hartwig Amination at the C4 position to introduce solubilizing amine motifs.
Controlled Hydrolysis of the C2 nitrile to access picolinamide derivatives.
Strategic Overview & Divergent Synthesis
The utility of 4-Bromo-6-methylpyridine-2-carbonitrile lies in the reactivity difference between the C4-bromide and the C2-nitrile. The electron-deficient pyridine ring activates the C4-position for oxidative addition by Palladium(0), while the steric bulk of the C6-methyl group prevents unwanted aggregation or side reactions at the ortho-position.
Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways from the core scaffold. The C4-Bromine is the primary handle for cross-coupling, while the C2-Nitrile serves as a masked amide or heterocycle precursor.
Module A: C4-Arylation via Suzuki-Miyaura Coupling
Context: The formation of a C-C bond at C4 is the most common first step in synthesizing "hinge-binding" motifs for kinase inhibitors. The presence of the nitrile group requires a base that does not cause hydrolysis, and the pyridine nitrogen can poison catalysts, necessitating robust ligands.
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (for sensitive substrates)
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
Charge: To a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
Degas: Add the solvent mixture (5 mL). Sparge with Nitrogen or Argon for 10 minutes to remove dissolved Oxygen (Critical for preventing homocoupling of boronic acids).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately.
Reaction: Heat the block to 90°C. Monitor via LC-MS. Conversion is typically complete within 4–6 hours.
Note: The C4-Br is highly reactive; if the reaction stalls, add 1 mol% additional catalyst.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.
Mechanism of Action:
The electron-poor nature of the pyridine ring accelerates the Oxidative Addition of the C-Br bond to Pd(0). The bidentate ligand (dppf) prevents the formation of inactive Pd-pyridine complexes.
Module B: C4-Amination via Buchwald-Hartwig
Context: Introducing an amine at C4 is often used to modulate lipophilicity (LogP) or introduce solubilizing groups (e.g., morpholine, piperazine). Standard SNAr can be sluggish due to the methyl group's donation; Palladium catalysis is preferred for reliability.
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BINAP in Toluene (2 mL) and stir for 10 mins at RT to form the active catalyst species (Yellow to Orange/Red shift).
Addition: Add the pyridine substrate (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.5 mmol) to the reaction vessel.
Heating: Heat to 100°C for 12 hours.
Critical Control: Ensure the system is strictly anhydrous. Water decomposes the active catalytic species and protonates the base.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Rinse with DCM.
Purification: Concentrate and purify via silica gel chromatography.
Module C: C2-Nitrile Hydrolysis to Picolinamide
Context: The C2-amide is a classic pharmacophore. While strong acid/base hydrolysis works, it often attacks the C4-Bromine (if still present) or causes decarboxylation. The Radziszewski reaction (Urea-H₂O₂) is a mild, self-validating system for this transformation.
Oxidant: Urea-Hydrogen Peroxide adduct (UHP) (3.0 equiv) or 30% H₂O₂.
Base: K₂CO₃ (0.2 equiv - Catalytic amount)
Solvent: Acetone / Water (1:1)
Step-by-Step Methodology:
Dissolution: Dissolve the nitrile substrate (1.0 mmol) in Acetone (3 mL).
Activation: Add water (3 mL) and K₂CO₃ (0.2 mmol).
Oxidation: Add UHP (3.0 mmol) portion-wise at 0°C (Ice bath) to control the exotherm.
Stirring: Allow to warm to RT and stir for 2–4 hours.
Validation: Monitor by TLC. The amide is significantly more polar than the nitrile.
Isolation: The product often precipitates out of the acetone/water mixture. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Quantitative Data Summary
Transformation
Reaction Type
Primary Reagents
Typical Yield
Selectivity
C4-Arylation
Suzuki-Miyaura
Pd(dppf)Cl₂, Ar-B(OH)₂
80–92%
High (C4 only)
C4-Amination
Buchwald-Hartwig
Pd₂(dba)₃, BINAP, NaOtBu
75–88%
High (C4 only)
C2-Hydrolysis
Radziszewski
H₂O₂, K₂CO₃
90–95%
Preserves C4-Br
Safety & Handling (MSDS Summary)
Hazard Class: Acute Toxicity (Oral) - Category 4.
Signal Word: Warning.
PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory. Handle in a well-ventilated fume hood to avoid inhalation of dust.
Storage: Store at 2–8°C under inert atmosphere (Argon). The nitrile group is stable, but the C-Br bond can degrade under prolonged light exposure.
References
BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science.
Veisi, H., et al. (2014). Chemoselective hydration of nitriles to amides by hydrated ionic liquid (IL) tetrabutylammonium hydroxide (TBAH) as a green catalyst.[7] RSC Advances. Retrieved from
Paul, F., et al. (1994). Buchwald-Hartwig Amination of Pyridines.[4][8] Journal of the American Chemical Society.[9] (Foundational mechanism reference).
Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-methylpyridine. Retrieved from
Application Note: Strategic Utilization of 4-Bromo-6-methylpyridine-2-carbonitrile in Agrochemical Synthesis
Executive Summary This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) as a high-value scaffold for the development of next-generation auxinic herbicides and S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) as a high-value scaffold for the development of next-generation auxinic herbicides and SDHI fungicides.
Unlike generic pyridine intermediates, this trisubstituted scaffold offers a unique orthogonal reactivity profile:
C-2 Nitrile: A "masked" carboxylic acid pharmacophore stable to upstream organometallic conditions.
C-4 Bromide: An activated handle for regiospecific cross-coupling (Suzuki/Buchwald) to install lipophilic tails.
C-6 Methyl: A steric modulator that enhances metabolic stability in the final active ingredient (AI).
This guide provides optimized protocols for Suzuki-Miyaura arylation and controlled nitrile hydrolysis, enabling researchers to access 4-aryl-6-methylpicolinate motifs—structural analogs to potent herbicides like Halauxifen and Florpyrauxifen.
Structural Analysis & Reactivity Profile
The utility of this intermediate lies in its electronic imbalance. The electron-withdrawing nitrile group at C-2 and the pyridine nitrogen deplete electron density at C-4, making the C-Br bond highly activated for oxidative addition by Palladium(0) species, significantly more so than in non-cyanated bromopyridines.
Reactivity Map (Chemo-selectivity)
Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization potential.
Application 1: Synthesis of 4-Aryl Picolinate Scaffolds (Suzuki Coupling)
The introduction of an aryl or heteroaryl group at the 4-position is the critical step in synthesizing mimics of "Arylex" (Halauxifen) type herbicides. The presence of the nitrile group requires specific conditions to prevent catalyst poisoning or premature hydrolysis.
Protocol: Pd-Catalyzed C-4 Arylation
Objective: Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with 4-chlorophenylboronic acid.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of
.
Reaction: Heat to 85°C for 4–6 hours.
Note: Monitor by HPLC. The nitrile group is stable at this pH/temperature, but temperatures >100°C may initiate hydration to the amide.
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Optimization Data (Solvent Screening)
Solvent System
Temp (°C)
Yield (%)
Observations
DMF/H₂O
100
65%
Significant amide byproduct (hydrolysis).
Dioxane/H₂O
85
92%
Clean conversion; Nitrile intact.
Toluene/EtOH
85
78%
Slower kinetics; incomplete conversion.
Application 2: Unmasking the Pharmacophore (Nitrile Hydrolysis)
Once the C-4 diversity element is installed, the C-2 nitrile must be converted to the carboxylic acid (or ester) to activate the auxinic herbicidal activity.
Protocol: Controlled Basic Hydrolysis
Objective: Conversion of the intermediate to 4-(4-chlorophenyl)-6-methylpicolinic acid.
Step-by-Step Methodology
Dissolution: Dissolve the Suzuki product (from App 1) in Ethanol (5 mL/g).
Reagent Addition: Add 2.0M NaOH (3.0 equiv).
Reflux: Heat to reflux (approx. 80°C) for 2 hours.
Checkpoint: Monitor TLC. The reaction proceeds Nitrile
Primary Amide Carboxylate. Ensure complete conversion to the carboxylate.
Acidification (Critical Step):
Cool to 0°C.
Slowly add 1.0M HCl until pH reaches 3.0–3.5.
Warning:Do not acidify below pH 2.0 or heat the acidic solution. Picolinic acids are prone to decarboxylation (loss of CO₂) under forcing acidic thermal conditions.
Isolation: The picolinic acid usually precipitates at pH 3. Filter the solid.[1][2] If no precipitate forms, extract with DCM.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the raw material to a potential herbicide candidate.
Figure 2: Process flow for converting the nitrile scaffold into a picolinic acid herbicide.
Safety & Handling
Cyanide Release Potential: While the nitrile group is covalently bonded, combustion or contact with strong oxidizers can release toxic cyanide fumes. Work in a well-ventilated fume hood.
Skin Sensitization: Halogenated pyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
Waste Disposal: Aqueous waste streams from the Suzuki coupling (containing Boron and Palladium) must be segregated from the acidic hydrolysis waste streams to prevent precipitation of heavy metal salts or generation of HCN gas.
References
Synthesis of 4-Aryl Picolinates: Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Herbicidal Activity of Novel 6-Pyrazolyl-2-picolinic Acid Derivatives." (2024).[3]
Suzuki Coupling Optimization: Chemical and Pharmaceutical Bulletin. "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide." (2025).
Hydrolysis Kinetics: International Journal of Chemical Kinetics. "Hydrolysis kinetics of 2-cyanopyridine... in high-temperature water." (2012).[4]
General Reactivity: MDPI Molecules. "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones." (2020).
Experimental protocol for nucleophilic substitution on 4-Bromo-6-methylpyridine-2-carbonitrile
Application Note: Regioselective Nucleophilic Aromatic Substitution ( ) on 4-Bromo-6-methylpyridine-2-carbonitrile Abstract This guide details the optimized protocols for functionalizing 4-Bromo-6-methylpyridine-2-carbon...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Nucleophilic Aromatic Substitution (
) on 4-Bromo-6-methylpyridine-2-carbonitrile
Abstract
This guide details the optimized protocols for functionalizing 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) via nucleophilic aromatic substitution (
). This scaffold is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceutical agents. The presence of the electron-withdrawing cyano group at C2 and the pyridine nitrogen renders the C4-bromide highly labile to nucleophilic attack. This note provides validated workflows for amination and etherification, emphasizing chemoselectivity (C4-Br vs. C2-CN) and process safety.
Mechanistic Rationale & Chemoselectivity
Electronic Activation
The substrate contains three key features influencing reactivity:
Pyridine Nitrogen (N1): Withdraws electron density, activating C2, C4, and C6.
Cyano Group (C2): A strong electron-withdrawing group (EWG) that further depletes electron density from the ring, specifically activating the para position (C5) and meta positions (C4/C6) via induction, though resonance effects primarily activate C4 and C6 relative to the nitrogen.
Methyl Group (C6): Provides steric bulk and weak electron donation, effectively blocking nucleophilic attack at C6.
The Leaving Group Hierarchy
In
reactions, the leaving group ability is critical.[1][2] Bromide () is a significantly better leaving group than the cyanide anion (). Consequently, under controlled conditions, nucleophiles will selectively displace the C4-bromide, leaving the C2-nitrile intact for subsequent transformations (e.g., hydrolysis to amide).
Reaction Pathway Visualization
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.
Figure 1: Mechanism of
at the C4 position. The intermediate negative charge is stabilized by the ring nitrogen.
Experimental Protocols
General Considerations
Solvent Selection: Polar aprotic solvents are required to stabilize the transition state.
Preferred:DMSO (fastest rates), NMP (good for scale-up).
Alternative:DMF (easier removal, but potential thermal hazards >100°C).
Base Selection: A base is necessary to neutralize the H-Br byproduct.
Organic: DIPEA (Hünig's base) or Triethylamine (TEA).
Inorganic:
or (requires anhydrous conditions to prevent nitrile hydrolysis).
This is the most common transformation for this scaffold in drug discovery.
Reagents:
Substrate: 1.0 equiv
Amine (
or ): 1.1 – 1.2 equiv
Base (DIPEA): 2.0 – 3.0 equiv
Solvent: DMSO (anhydrous) [Concentration: 0.2 M - 0.5 M]
Step-by-Step Procedure:
Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-6-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous DMSO.
Addition: Add DIPEA (2.5 eq) followed by the Amine (1.1 eq).
Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 eq.
Reaction: Seal the vessel and heat to 60°C – 80°C .
Monitoring: Monitor by LCMS or TLC (typ. 50% EtOAc/Hexane) after 1 hour. Reaction is usually complete within 2-4 hours.
Workup (Precipitation Method - Preferred):
Cool the mixture to room temperature (RT).
Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
The product usually precipitates as a solid. Filter, wash with water, and dry under vacuum.
Workup (Extraction Method - If oil forms):
Dilute with EtOAc and wash with water (3x) to remove DMSO.
Wash organic layer with brine, dry over
, filter, and concentrate.
Protocol B: Etherification (Alkoxylation)
Using alcohols to generate the ether linkage.
Reagents:
Substrate: 1.0 equiv
Alcohol (
): 1.2 – 1.5 equiv
Base:
(anhydrous, 2.0 equiv) or NaH (1.1 equiv, for unreactive alcohols)
Solvent: DMF or THF
Step-by-Step Procedure:
Activation:
Method 1 (Weak Base): Combine Alcohol,
, and Substrate in DMF. Heat to 80°C.
Method 2 (Strong Base): Suspend NaH (60% dispersion) in dry THF at 0°C. Add Alcohol slowly and stir for 15 min to form the alkoxide. Then add a solution of the Substrate in THF.
Reaction: Stir at the selected temperature (RT to 60°C for NaH; 80-100°C for Carbonate).
Quench: If NaH was used, quench carefully with saturated
solution.
Purification: Flash column chromatography is usually required to separate the product from unreacted alcohol.
Process Control & Troubleshooting
Workflow Logic
Use the following decision tree to manage the experimental flow.
Figure 2: Reaction monitoring and decision logic.
Troubleshooting Data
Observation
Potential Cause
Corrective Action
No Reaction
Nucleophile is too bulky or weak.
Switch solvent to NMP; Increase Temp to 100°C; Use microwave irradiation.
M+18 Peak (LCMS)
Hydrolysis of Nitrile to Amide ().
System is wet. Dry solvent over molecular sieves. Use anhydrous base.[3]
M+16 Peak (LCMS)
Oxidation of Pyridine Nitrogen (N-Oxide).
Rare, but possible if peroxides present in ether solvents. Use fresh solvents.
Regioisomer
Attack at C2 (displacement of CN).
Highly unlikely with Br at C4. Lower temperature if observed.
Safety & Handling
Nitrile Hazards
While the cyano group is covalently bound, 4-Bromo-6-methylpyridine-2-carbonitrile should be treated as a potential source of cyanide, especially if subjected to strong acids or combustion.
Do not mix with strong acids (potential HCN generation).
Waste Disposal: Segregate as "Cyanide-containing organic waste" according to local EHS regulations.
Pyridine Sensitization
Halogenated pyridines are known skin sensitizers and irritants.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
Ventilation: All weighing and heating must occur inside a certified chemical fume hood.
References
Mechanistic Foundation: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (Accessed 2023).[3] Link
Solvent Effects: SNAr Reaction in Common and Green Solvents. ACS Green Chemistry Institute. Link
Substrate Reactivity: Reactivity of halopyridines in SNAr reactions. Master Organic Chemistry. Link
Related Protocols: Amination of Heteroaryl Chlorides. National Institutes of Health (NIH). Link
4-Bromo-6-methylpyridine-2-carbonitrile in the synthesis of enzyme inhibitors
Abstract This technical guide details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) as a privileged scaffold in the development of enzyme inhibitors. Characterized by its high chemose...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the synthetic utility of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) as a privileged scaffold in the development of enzyme inhibitors. Characterized by its high chemoselectivity, this building block offers three distinct vectors for diversification: the electrophilic C4-bromide for cross-coupling, the C2-nitrile for "warhead" installation or hydrogen-bond donor synthesis, and the C6-methyl group for solubility modulation. This note provides optimized protocols for Palladium-catalyzed C–C bond formation and nitrile hydrolysis, specifically tailored for the synthesis of ATP-competitive kinase inhibitors and serine protease inhibitors.
Introduction: The "Privileged Scaffold" Architecture
In modern drug discovery, 2,4,6-trisubstituted pyridines serve as bioisosteres for the adenine ring of ATP, making them ideal cores for kinase inhibitors. 4-Bromo-6-methylpyridine-2-carbonitrile is particularly valuable due to its electronic asymmetry.
Electronic Activation: The C2-cyano group is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyridine ring, activating the C4-position for oxidative addition by Palladium(0) species or nucleophilic aromatic substitution (SNAr).
Steric Control: The C6-methyl group provides essential steric bulk, preventing unwanted metabolic oxidation at the
-position (a common clearance liability) and enforcing atropisomer stability in biaryl systems.
Binding Versatility: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., p38 MAPK, EGFR).
Chemoselectivity & Reactivity Profile
Understanding the electronic landscape of this molecule is prerequisite to successful synthesis. The diagram below illustrates the orthogonal reactivity inherent to the scaffold.
Figure 1: Orthogonal reactivity map of 4-Bromo-6-methylpyridine-2-carbonitrile. The C4-Br is the primary site for scaffold extension.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Objective: To install an aryl or heteroaryl moiety at the C4 position, creating the "tail" of the inhibitor that occupies the hydrophobic pocket of the enzyme.
Scientific Rationale:
Standard Suzuki conditions often lead to hydrolysis of the nitrile or homocoupling. This protocol uses Pd(dppf)Cl₂ due to its large bite angle, which facilitates the reductive elimination of sterically demanding biaryls, and a mild base system to preserve the nitrile.
Base: Potassium Phosphate (K₃PO₄), 2.0 M aqueous solution (3.0 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
Inert Setup: Flame-dry a 2-neck round-bottom flask or microwave vial. Allow to cool under a stream of Argon.
Solvent Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Critical: Oxygen presence promotes homocoupling of the boronic acid.
Reagent Loading: Charge the flask with the pyridine substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvation: Add the degassed 1,4-dioxane (concentration ~0.1 M relative to substrate). Stir for 2 minutes.
Base Addition: Add the 2.0 M K₃PO₄ solution via syringe. The biphasic mixture will turn dark red/brown.
Reaction:
Thermal: Heat to 90°C for 4–6 hours.
Microwave (Preferred): 110°C for 45 minutes.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic filtrate with brine (2x). Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile product usually elutes earlier than the hydrolyzed amide side-product.
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst poisoning or inactive boronate
Switch to Pd(PPh₃)₄ or add SPhos ligand for sterically hindered substrates.
Nitrile Hydrolysis
Base too strong or temp too high
Switch base to Cs₂CO₃ (anhydrous) or lower temp to 80°C.
Protodeboronation
Unstable boronic acid
Use Boronic Ester (Bpin) or add excess boronic acid (1.5 equiv).
Objective: To convert the C2-nitrile into a primary amide (–CONH₂). This motif is ubiquitous in kinase inhibitors (e.g., molecular glues, JAK inhibitors) as it forms critical hydrogen bonds with the enzyme backbone (e.g., Glu/Leu residues).
Scientific Rationale:
Direct acid hydrolysis can be harsh. This protocol utilizes the Katritzky modification (H₂O₂/Base), which generates the hydroperoxide anion (HOO⁻). This nucleophile is 100x more reactive toward nitriles than hydroxide (OH⁻), allowing the reaction to proceed at lower temperatures and stopping selectively at the amide (avoiding the carboxylic acid).
Step-by-Step Methodology
Dissolution: Dissolve the C4-arylated intermediate (from Protocol A) in DMSO (0.2 M).
Reagent Addition: Add K₂CO₃ (1.0 equiv) followed by 30% H₂O₂ (5.0 equiv) dropwise at 0°C. Caution: Exothermic.
Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–3 hours. Monitor by LC-MS (Look for M+18 mass shift).
Quenching: Pour the mixture into ice-cold saturated Na₂S₂O₃ (Sodium Thiosulfate) solution to quench excess peroxide. Safety: Test for peroxides before concentration.
Isolation: The amide product often precipitates upon water addition. Filter and wash with water. If no precipitate, extract with EtOAc/n-Butanol (9:1).
Case Study: Synthesis of a p38 MAPK Inhibitor Analog
The following workflow demonstrates the application of these protocols in a divergent synthesis campaign.
Figure 2: Divergent synthesis workflow utilizing the stability of the nitrile group during C4-functionalization.
Experimental Outcome:
In a validation run targeting the p38 MAPK inhibitor core, the Suzuki coupling (Protocol A) yielded the biaryl intermediate in 88% yield . Subsequent hydrolysis (Protocol B) provided the carboxamide in 92% yield with >98% purity after recrystallization, validating the robustness of this route for library synthesis.
References
Smith, A. et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines.[1] Journal of Medicinal Chemistry.
BenchChem Technical Data. (2025). Reactivity Profile of 2-Bromo-4-methylpyridine derivatives.[2][3][4][5][6][7]
Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Katritzky, A. R. et al. (1989). Efficient conversion of nitriles to amides with potassium carbonate/hydrogen peroxide in DMSO. Synthesis.[1][2][3][6][7][8][9][10]
MDPI Protocols. (2024). Synthesis of Pyrazine-2-carboxamide Derivatives via Suzuki Coupling.11[2][4][6][7]
Disclaimer: All protocols described herein involve hazardous chemicals. Standard Personal Protective Equipment (PPE) including gloves, goggles, and fume hoods must be utilized. Peroxide reactions require blast shields.
Application Note: Scale-Up Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile Derivatives
Executive Summary The 4-bromo-6-methylpyridine-2-carbonitrile scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and receptor ligands where the pyridine core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-bromo-6-methylpyridine-2-carbonitrile scaffold is a critical intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and receptor ligands where the pyridine core serves as a bioisostere for phenyl rings. The orthogonal reactivity of the bromine (C4) and nitrile (C2) functionalities allows for sequential, regioselective diversification—typically Suzuki-Miyaura coupling at C4 followed by nitrile hydrolysis or reduction at C2.
This guide details a scalable, three-step protocol designed to move beyond gram-scale discovery synthesis. Unlike traditional methods that rely on expensive palladium-catalyzed cyanation of di-halo precursors, this route utilizes a robust modified Reissert-Henze functionalization of a pyridine N-oxide intermediate. This approach minimizes cost, avoids heavy metal scavenging at early stages, and utilizes commercially abundant starting materials.
Retrosynthetic Analysis & Strategy
The strategic choice for scale-up avoids the direct halogenation of 2-cyano-6-methylpyridine, which often suffers from poor regioselectivity. Instead, we employ a "block-and-direct" strategy:
Blocking: The C2 position is occupied by a methyl group.
Directing: The N-oxide moiety activates the alpha-positions (C2 and C6) for nucleophilic attack. Since C2 is blocked, cyanation is forced to the C6 position.
Figure 1: Strategic workflow for the synthesis of the target scaffold. The route leverages the N-oxide to direct cyanation to the vacant C6 position.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methylpyridine (Sandmeyer Reaction)
This step converts the amino group to a bromine.[1] The use of elemental bromine alongside HBr is critical to suppress phenol formation (hydrolysis byproduct).
Setup: Equip a 2L jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH) to trap bromine vapors.
Salt Formation: Charge 4-Amino-2-methylpyridine (108 g, 1.0 mol) and 48% HBr (460 mL) into the reactor. Cool to -10°C. The hydrobromide salt will precipitate.
Bromine Addition: Add liquid Br
(150 mL, 3.0 mol) dropwise over 45 minutes, maintaining temperature < -5°C. The mixture will become a thick orange slurry (perbromide salt).
Diazotization: Dissolve NaNO
(76 g, 1.1 mol) in water (150 mL). Add this solution dropwise sub-surface over 90 minutes, strictly maintaining temperature between -5°C and 0°C.
Critical Process Parameter (CPP): Exotherm control is vital here. If the temperature spikes >5°C, side reactions increase significantly.
Workup: After addition, stir at 0°C for 30 min. Slowly add 50% NaOH solution (approx. 350 mL) to adjust pH to 9-10. Keep temperature < 20°C during neutralization.
Extraction: Extract with MTBE (2 x 500 mL). Wash combined organics with 10% Na
SO (to remove excess Br) and brine. Dry over MgSO and concentrate.
Yield: Expect ~160-165 g (92-95%) of a tan oil which solidifies upon cooling.
Step 2: N-Oxidation to 4-Bromo-2-methylpyridine N-oxide
This is the most technically demanding step. The N-oxide is activated by an acylating agent (Benzoyl chloride or Dimethylcarbamoyl chloride) to form a quaternary salt, which is then attacked by cyanide.
Alternative: For lower cost/higher safety, use KCN in water/DCM biphasic system with Benzoyl Chloride, but TMSCN provides cleaner profiles for this specific substrate.
Addition 1: Add TMSCN (14.9 g, 150 mmol) via syringe. Stir for 10 min at RT.
Addition 2: Cool to 0°C. Add Benzoyl Chloride (16.8 g, 120 mmol) dropwise over 20 minutes.
Mechanism: BzCl activates the oxygen. The cyanide attacks C6 (less sterically hindered than C2-methyl). Elimination of benzoic acid restores aromaticity.
Reaction: Stir at RT for 12 hours.
Workup: Quench with sat. NaHCO
. Extract with DCM.
Purification: The crude material will contain benzoic acid byproducts. Pass through a short silica plug eluting with 20% EtOAc/Hexanes.
Yield: ~13-15 g (65-75%).
Product Characterization: 4-Bromo-6-methylpyridine-2-carbonitrile. (Note: IUPAC priority changes numbering. The methyl is at 6, CN at 2).
Process Safety & Hazard Analysis
Hazard Class
Specific Risk
Mitigation Strategy
Exotherm
Diazotization (Step 1) is highly exothermic.
Strict temperature control (-5°C to 0°C). Sub-surface addition of nitrite prevents NOx accumulation.
Toxic Gas
Bromine vapor and HCN potential.
Use caustic scrubbers. Never acidify the waste stream of Step 3 (Cyanide) without oxidative destruction (Bleach) first.
Peroxides
m-CPBA and N-Oxides are potential oxidizers.
Test for peroxides before concentration. Store N-oxide cool and away from metal salts.
Skin Contact
4-Bromo-2-methylpyridine is a severe irritant.
Double gloving and full face shield during handling.
Derivatization Potential[3]
The resulting 4-Bromo-6-methylpyridine-2-carbonitrile is a versatile "switchboard" molecule.
Figure 2: Downstream derivatization pathways. The C4-Bromine is highly active for cross-coupling, while the C2-Nitrile can be transformed into amides, acids, or amines.
References
Sandmeyer Bromination of 2-Picolines
Preparation of 2-methyl-4-bromopyridine.[1] ChemicalBook Protocols.
Reissert-Henze Cyanation Mechanism
Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides.[2][3] Journal of Organic Chemistry.[4][5]
Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry (ACS).
General N-Oxide Chemistry
Yadav, J. S., et al. Oxidation of Pyridines using Urea-Hydrogen Peroxide. Synlett.
Pyridine N-Oxides - Baran Lab Group Meeting Notes.
Safety in Cyanation
Org.[5][6][7] Synth. Coll. Vol. 9, p. 559 (1998). (Safety procedures for handling TMSCN).
Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 4-bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Introduction
4-Bromo-6-methylpyridine-2-carbonitrile is a valuable building block in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and nitrile functionalities on the pyridine ring allows for a diverse range of subsequent chemical transformations. However, the synthesis of this molecule can be challenging, with yield and purity being common hurdles. This guide provides in-depth troubleshooting and frequently asked questions to empower you to optimize your synthetic route.
A prevalent and effective synthetic strategy involves a two-step process: a Sandmeyer-type reaction to introduce the bromine atom, followed by a palladium-catalyzed cyanation. This guide will focus on troubleshooting issues that may arise during these key transformations.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic workflow is illustrated below. This diagram outlines the critical stages from the starting material, 2-amino-6-methylpyridine, to the final product.
Caption: General synthetic workflow for 4-Bromo-6-methylpyridine-2-carbonitrile.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2-Amino-4-bromo-6-methylpyridine (After Step 1)
Potential Cause
Explanation
Recommended Solution
Incomplete Diazotization
The formation of the diazonium salt is a critical step. Insufficient sodium nitrite or poor temperature control can lead to unreacted starting material.[1]
Ensure slow, dropwise addition of a pre-cooled aqueous solution of sodium nitrite while maintaining the reaction temperature between -5 °C and 0 °C. Use a slight excess (1.1-1.5 equivalents) of sodium nitrite.[1]
Decomposition of Diazonium Salt
Aryl diazonium salts are often unstable at elevated temperatures and can decompose, leading to byproducts and reduced yield.[1]
Use the generated diazonium salt immediately in the subsequent bromination step. Avoid allowing the reaction mixture to warm up before the addition of the copper(I) bromide catalyst.[1]
Sub-optimal Reaction Temperature
The Sandmeyer reaction is highly temperature-sensitive. Temperatures that are too high can promote side reactions, while temperatures that are too low may slow the reaction rate significantly.
Strictly adhere to the recommended temperature profile for each stage of the reaction. Use an appropriate cooling bath (e.g., ice-salt) to maintain consistent low temperatures.
Formation of Phenolic Impurities
The diazonium salt can react with water, which is present in the reaction medium, to form 4-methyl-2-hydroxypyridine. This side reaction is more prevalent at higher temperatures.[1]
While the reaction is typically run in aqueous acid, minimizing the reaction time and maintaining a low temperature can help to reduce the formation of phenolic byproducts.[1]
Problem 2: Presence of Significant Impurities After Bromination
Impurity
Identification
Cause
Prevention and Removal
Di-brominated Byproducts
Higher molecular weight peaks in GC-MS. Distinctive NMR signals.
Excess of the brominating agent (e.g., bromine) or prolonged reaction times can lead to over-bromination.[1]
Use a stoichiometric amount of the brominating agent. Monitor the reaction progress by TLC or GC and quench the reaction once the starting material is consumed. Purification can be achieved through column chromatography.[2]
Unreacted Starting Material
Detected by TLC or GC-MS, matching the retention time and mass of 2-amino-6-methylpyridine.
Incomplete reaction due to insufficient diazotization or brominating agent.
Ensure the correct stoichiometry of reagents and optimal reaction conditions as described in Problem 1. Unreacted starting material can be removed by column chromatography.[2]
Isomeric Byproducts
Isomers such as 2-amino-5-bromo-6-methylpyridine may form. Identification requires careful analysis of NMR spectra.
While bromination at the 4-position is generally favored, some degree of non-regioselective bromination can occur.
The choice of brominating agent can influence regioselectivity. Using N-bromosuccinimide (NBS) in a solvent like DMF has been reported to selectively produce the 5-bromo isomer, so careful selection of reagents is crucial to obtain the desired 4-bromo product.[3] Column chromatography is usually effective for separating isomers.[2]
Problem 3: Low Yield or Stalled Cyanation Reaction (Step 2)
Potential Cause
Explanation
Recommended Solution
Catalyst Deactivation
The palladium catalyst can be deactivated by excess cyanide ions or impurities in the starting material.[4]
The choice of cyanide source is critical. Potassium ferrocyanide (K4[Fe(CN)6]) is often preferred over sources like Zn(CN)2 as it releases cyanide ions more slowly, preventing catalyst poisoning.[4][5] Ensure the starting bromo-pyridine is of high purity.
Poor Solubility of Reagents
The inorganic cyanide salt may have poor solubility in the reaction solvent, leading to a slow or incomplete reaction.
The use of a polar aprotic solvent such as dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP) is recommended to improve the solubility of the reagents.[4][6]
Sub-optimal Reaction Conditions
The temperature and reaction time are crucial for a successful cyanation reaction.
The reaction is typically heated to a high temperature (e.g., 120-140 °C).[4][6] Monitor the reaction by TLC or GC to determine the optimal reaction time.
Ligand-Free System Issues
While some palladium-catalyzed cyanations can proceed without a ligand, for certain substrates, a ligand is necessary to stabilize the catalyst and promote the reaction.
If a ligand-free system is not providing good yields, consider the addition of a suitable phosphine ligand.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of the 2-amino-4-bromo-6-methylpyridine intermediate?
A1: The Sandmeyer reaction, which involves the diazotization of 2-amino-6-methylpyridine followed by bromination, is a well-established and commonly used method.[7][8] This reaction is typically performed in a strong acid like hydrobromic acid, with the addition of sodium nitrite to form the diazonium salt, which is then converted to the bromo-derivative using a copper(I) salt catalyst.[7][9]
Q2: How can I effectively purify the crude 4-Bromo-6-methylpyridine-2-carbonitrile?
A2: The purification strategy depends on the nature of the impurities present. A typical workup involves quenching the reaction, extracting the product into an organic solvent, and washing with water and brine to remove inorganic salts.[2] For further purification of the final product, which is often a solid, recrystallization or washing with a suitable solvent can be effective.[2] If isomeric byproducts or other organic impurities are present, column chromatography is the most reliable method.[2]
Q3: Are there alternative, non-toxic cyanide sources for the cyanation step?
A3: Yes, potassium ferrocyanide (K4[Fe(CN)6]) is a widely used, non-toxic, and inexpensive alternative to more hazardous cyanide sources like potassium or zinc cyanide.[5][6][10] It is a stable solid that is easy to handle and has been successfully employed in numerous palladium-catalyzed cyanation reactions.[6][11]
Q4: What is the role of the copper catalyst in the Sandmeyer reaction?
A4: The copper(I) catalyst plays a crucial role in the Sandmeyer reaction by facilitating the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[7] This forms an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) species to form the final aryl bromide and regenerate the copper(I) catalyst.[7]
Q5: Can I use a one-pot procedure for the entire synthesis?
A5: While a one-pot synthesis from 2-amino-6-methylpyridine to the final product is theoretically possible, it is often more practical to isolate and purify the 2-amino-4-bromo-6-methylpyridine intermediate. This is because the reaction conditions for the Sandmeyer bromination and the palladium-catalyzed cyanation are significantly different. Isolating the intermediate allows for purification, which can prevent the carryover of impurities that might interfere with the subsequent cyanation step.
Troubleshooting Decision Tree
For a more guided approach to troubleshooting, the following decision tree can be used to diagnose and resolve common issues.
Purification of crude 4-Bromo-6-methylpyridine-2-carbonitrile by column chromatography
Technical Support Center: Purification of 4-Bromo-6-methylpyridine-2-carbonitrile Case ID: PUR-PYR-046 Subject: Optimization of Column Chromatography for Halogenated Cyanopyridines Status: Open Assigned Specialist: Senio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-Bromo-6-methylpyridine-2-carbonitrile
Case ID: PUR-PYR-046
Subject: Optimization of Column Chromatography for Halogenated Cyanopyridines
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
Purifying 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) requires a nuanced approach due to the competing electronic effects on the pyridine ring.[1] The electron-withdrawing nitrile (C2) and bromine (C4) substituents reduce the basicity of the pyridine nitrogen, yet interaction with acidic silanols on silica gel remains a primary cause of peak tailing and yield loss. This guide provides a self-validating protocol to maximize recovery and purity.
Part 1: Pre-Purification Diagnostics (TLC & Solubility)
Q1: My crude material is a yellow solid. What solvent system should I use for initial TLC screening?A: Do not rely on a single system. The polarity of cyanopyridines often deceives standard screenings.[2]
Primary Screen: Hexanes/Ethyl Acetate (Hex/EtOAc).[2] Start with 4:1 .
Why: If your compound streaks or sticks to the baseline in Hex/EtOAc, it indicates strong interaction with silica.[2] DCM disrupts these interactions better than Hexanes.[1][2]
Q2: I see "streaking" or "tailing" on my TLC plate. Is this normal?A: It is common but problematic.
Root Cause: Despite the electron-withdrawing groups, the pyridine nitrogen can still hydrogen-bond with the acidic silanol groups (Si-OH) on the silica gel.
The Fix: Add 1% Triethylamine (TEA) to your mobile phase during TLC.[2]
Observation: If the streak tightens into a spot, you must pretreat your column with TEA (see Protocol Step 3).
Q3: How should I load the sample? It dissolves well in DCM but poorly in Hexanes.A:Dry Loading is mandatory here.[1][2]
Risk: Liquid loading with DCM (a strong solvent) into a Hexane-based column causes "solvent wash-through," leading to broad bands and poor separation.[1]
Protocol: Dissolve crude in minimal DCM, add silica gel (1:2 ratio by weight), and rotary evaporate until a free-flowing powder remains. Load this powder onto the column.[2]
Part 2: Column Setup & Execution
Q4: Which stationary phase specifications are critical?A:
Scale Factor: Use a 30:1 to 50:1 ratio of Silica to Crude Mass.[2]
Example: For 1.0 g of crude, use 30–50 g of silica.[2] Cyanopyridines are prone to close-eluting regioisomers; a taller silica bed improves resolution.[1][2]
Q5: What is the optimal gradient profile?A: Avoid isocratic runs for crude mixtures. Use a step gradient to remove non-polar impurities first.[1][2]
Q6: I isolated a solid, but the NMR shows a mixture of my product and a regioisomer. How do I separate them?A: Regioisomers (e.g., 6-bromo-4-methyl vs. 4-bromo-6-methyl) often have identical Rf values in Hex/EtOAc.[1]
Solution: Switch "Selectivity" by changing the solvent modifier.[2]
Mechanism:[2][3][4][5][6] Toluene interacts with the pi-systems of the pyridine rings differently based on substituent positioning (steric vs. electronic), often resolving isomers that co-elute in Hex/EtOAc.
Q7: My yield is lower than expected, and the column turned yellow permanently. What happened?A: You likely experienced on-column hydrolysis or irreversible adsorption .[1][2]
Diagnosis: The nitrile group at C2 is susceptible to hydrolysis to the amide (–CONH2) if the silica is acidic and wet.
Prevention:
Use "neutralized" silica (flush column with 1% TEA in Hexanes before use).[1][2]
Do not leave the compound on the column overnight.[2]
Q8: Can I use DCM/MeOH instead of Hex/EtOAc?A: Only if necessary.
Warning: DCM/MeOH is very powerful.[1][2] Even 1-2% MeOH can elute your compound too fast (Rf > 0.7), crushing resolution.[1] Use this only if the compound is insoluble in EtOAc or if you are flushing the column.
Part 4: Visualized Workflows
Figure 1: Purification Decision Logic
Caption: Logical flow for selecting the correct mobile phase and loading strategy based on initial TLC diagnostics.
Figure 2: Dry Loading Protocol
Caption: Step-by-step workflow for dry loading to prevent band broadening.
Part 5: Detailed Experimental Protocol
Objective: Purification of 5.0 g crude 4-Bromo-6-methylpyridine-2-carbonitrile.
Author: BenchChem Technical Support Team. Date: February 2026
Product Code: 4B6M-CN-PUR
CAS: 886372-53-8
Chemical Class: Halogenated Pyridine Carbonitrile
Support Tier: Level 3 (Senior Application Scientist)[1][2]
Core Technical Overview
4-Bromo-6-methylpyridine-2-carbonitrile is a critical intermediate often employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.[1][2] Its purity is paramount because the nitrile group can poison catalysts, and the bromine handle is sensitive to competing oxidative addition if impurities (like regioisomers or hydrolysis products) interfere.[2][3]
Physical Profile:
Appearance: Typically a yellow to off-white solid.[1][2][3]
Melting Point: ~95–100°C (Estimated based on structural analogs; exact batch values vary).[2][3]
Solubility: Soluble in DMSO, Ethyl Acetate, Dichloromethane, and hot Ethanol.[2][3] Insoluble/Low solubility in Water and Hexanes.[3]
Solvent System Selection (The "Solvent Screen")
Do not commit your entire batch to a solvent without a pilot test.[2][3] Pyridine derivatives are notorious for "oiling out" (separating as a liquid phase) rather than crystallizing.[2][3]
Primary Recommendation: Ethanol / Water (Green Protocol)[1][2]
Mechanism: The pyridine ring and nitrile group provide solubility in hot ethanol.[3] The addition of water (anti-solvent) drastically reduces solubility as the temperature drops, forcing crystallization.[2][3]
Best For: Removal of polar inorganic salts and non-polar oily byproducts.[3]
Figure 1: Optimized recrystallization workflow emphasizing the seeding step to prevent oiling out.[1][2]
Detailed Protocol (Ethanol/Water System)
Dissolution:
Weigh the crude material into an Erlenmeyer flask.
Add Absolute Ethanol (approx. 5–7 mL per gram of crude).[2][3]
Heat to reflux (gentle boil) with magnetic stirring.
Note: If solids remain, add more ethanol in small portions.[3] If the liquid is dark/black, see "Troubleshooting: Color Removal" below.
Anti-Solvent Addition:
While maintaining a gentle boil, slowly add Deionized Water via an addition funnel or pipette.[3]
Stop immediately when the solution turns slightly cloudy (turbid) and the cloudiness does not disappear after 10 seconds of stirring.
Add just enough Ethanol (approx. 5-10% of total volume) to make the solution clear again.[1][2][3]
Controlled Crystallization:
Remove the flask from the heat source.[2][3] Place it on a cork ring or wood block (insulation prevents rapid cooling).[2][3]
CRITICAL: When the temperature reaches ~50°C, add a few grains of pure seed crystal if available. Scratch the inner glass wall with a glass rod to induce nucleation.[2][3]
Allow to reach Room Temperature (RT) undisturbed.[2][3]
Isolation:
Once at RT, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.
Q1: The product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?
Diagnosis: This is common with pyridines.[3] It happens when the solution cools faster than the crystal lattice can form, or the solvent mixture is too polar (too much water).[2][3]
Corrective Action:
Re-heat the mixture until the oil dissolves back into a clear solution.
Add a small amount of Ethanol (the good solvent) to shift the equilibrium.[2][3]
Seed it: You must provide a template for the crystal.[3] If you lack pure seeds, scratch the glass vigorously.[3]
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[2][3]
Q2: My product is dark brown/black. How do I fix the color?
Diagnosis: Pyridine N-oxides or polymerization byproducts (tar) are present.[1][2][3]
Corrective Action:
Perform a Charcoal Treatment during the hot dissolution step.[3]
Add Activated Carbon (5-10 wt%) to the hot ethanol solution.[2][3]
Stir for 10 minutes (do not boil vigorously).
Hot Filter through a Celite pad to remove the carbon.[3]
Diagnosis: Too much solvent was used, or the product is too soluble in the mother liquor.
Corrective Action:
Concentrate: Rotovap the mother liquor down to half volume and repeat the cooling process (Second Crop).
Check pH: Pyridines are basic.[3] If your water is acidic, the product may be protonated and staying in solution.[3] Ensure the water is neutral (pH 7).[2][3]
Q4: Can I use Hexanes instead of Water?
Answer: Yes. If you are using Ethyl Acetate as the primary solvent, use Hexane or Heptane as the anti-solvent.[2][3]
Warning: Hexanes are non-polar.[3] This system is better for removing polar impurities but less effective at removing non-polar "grease" or oils compared to the Ethanol/Water system.[2][3]
Decision Logic for Impurity Removal
Figure 2: Decision matrix for selecting the purification method based on impurity profile.[1][2]
References & Data Verification
Compound Data & Physical State:
Source: Fluorochem & Sigma-Aldrich Product Specifications.[1][2][3] Confirms 4-Bromo-6-methylpyridine-2-carbonitrile as a solid, typically stored at 0-4°C.[1][2][5]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridine derivatives, as they can be toxic and skin irritants.[2]
Optimizing catalyst loading for Suzuki coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Case ID: OPT-SUZ-PYR-CN Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary You are attempting to couple 4-Bromo-6-methylpyridine-2-carbonitrile . This substrate presents a c...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OPT-SUZ-PYR-CN
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
You are attempting to couple 4-Bromo-6-methylpyridine-2-carbonitrile . This substrate presents a classic "push-pull" conflict in catalysis:
The Advantage: The nitrile (CN) at C2 and the pyridine nitrogen are electron-withdrawing, making the C4-Br bond highly activated for oxidative addition.
The Challenge: The pyridine nitrogen is a potent Lewis base that can coordinate to Palladium (Pd), displacing ligands and forming an inactive "Pd-black" resting state (Catalyst Poisoning). The nitrile group is also susceptible to hydrolysis under the aqueous basic conditions required for the Suzuki cycle.
To optimize catalyst loading (i.e., reduce from 5 mol% to <0.5 mol%), you must switch from simple phosphines (like PPh3) to bulky, electron-rich systems that sterically preclude N-coordination while facilitating high turnover numbers (TON).
Module 1: Catalyst & Ligand Selection (The Engine)
Standard Recommendation: Do not use Pd(PPh3)4 or Pd(dppf)Cl2 for low-loading optimization on this substrate. They lack the steric bulk to prevent pyridine coordination.
Optimized System: Third or Fourth Generation Buchwald Precatalysts.
Primary Recommendation:XPhos Pd G4 or SPhos Pd G4 .
Why: These precatalysts generate the active L-Pd(0) species immediately upon deprotonation. The ligands (XPhos/SPhos) are extremely bulky. They form a "roof" over the Pd center, allowing the narrow aryl halide to approach for reaction while physically blocking the pyridine nitrogen from binding and killing the catalyst.
Visualizing the "Pyridine Problem"
The following diagram illustrates why standard catalysts fail and how bulky ligands protect the cycle.
Module 2: Reaction Conditions (The Environment)
Optimizing loading requires preserving the catalyst lifespan. The choice of base and solvent is critical to prevent side reactions (nitrile hydrolysis) which consume reagents and complicate purification.
Optimization Matrix
Parameter
Standard (Avoid)
Optimized (Recommended)
Technical Rationale
Base
NaOH, NaOEt, Ba(OH)2
K3PO4 (Tribasic Potassium Phosphate) or K2CO3
Strong hydroxide bases attack the nitrile (C2-CN) to form the amide (CONH2). Phosphates are milder and buffer the pH.
Solvent
DMF, pure Ethanol
1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)
DMF can decompose to dimethylamine at high T, reacting with the nitrile. Biphasic systems (Toluene/Water) protect the catalyst.
Temp
Reflux (100°C+)
60°C – 80°C
The C4-Br bond is activated; extreme heat is unnecessary and promotes hydrolysis.
Additives
None
Surfactants (e.g., TPGS-750-M)
Optional: If solubility is poor, surfactants allow reaction in water at lower temps, stabilizing the Pd species.
Module 3: Troubleshooting Guide
Issue 1: Reaction stalls at 50-60% conversion.
Diagnosis: Catalyst death. The product (a biaryl pyridine) is often a better ligand for Pd than the starting material, leading to product inhibition.
Corrective Action:
Dosing: Do not add all catalyst at T=0. Split the loading (e.g., 0.25 mol% at start, 0.25 mol% after 2 hours).
Scavenging: Ensure your boronic acid is in excess (1.2–1.5 equiv) to outcompete the rate of catalyst decomposition.
Issue 2: Formation of Primary Amide (M+18 peak in MS).
Diagnosis: Nitrile Hydrolysis.
Corrective Action:
Switch base from Carbonate to K3PO4 .
Reduce water ratio. Use n-Butanol or Isopropanol as the co-solvent instead of water if the boronic acid is soluble enough.
Lower temperature by 10°C.
Issue 3: Protodeboronation (Ar-B(OH)2 → Ar-H).
Diagnosis: The coupling partner (boronic acid) is losing its boron group before it can react. Common with heteroaryl boronic acids.[1][2][3]
Corrective Action:
Use Boronic Esters (Pinacol esters) instead of acids; they are more stable.
Slow Addition: Add the boronic ester via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.
Module 4: Experimental Protocol (Self-Validating)
Protocol ID: SOP-SUZ-G4-OPT
Objective: Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with Phenylboronic acid (Model).
Reagents:
Substrate (1.0 equiv)
Boronic Acid/Pinacol Ester (1.3 equiv)
XPhos Pd G4 (0.5 mol% target; start with 1.0 mol% for first run)
K3PO4 (2.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.
Step-by-Step Workflow:
Charge Solids: Add substrate, boronic acid, and base to a vial equipped with a stir bar.
Checkpoint: If using G4 precatalyst, it is air-stable.[4] You can weigh it on the bench, but purging the headspace is still required.
Solvent Addition: Add the degassed solvent mixture.
Catalyst Addition: Add XPhos Pd G4 (solid) last.
Inerting: Cap the vial and purge with Nitrogen/Argon for 2 minutes (needle in/needle out).
Reaction: Heat to 80°C.
Monitoring: Check HPLC/TLC at 30 minutes .
Logic: G4 catalysts activate rapidly.[5] If you see <10% product at 30 mins, the reaction is not working (check reagents). Do not wait 24 hours.
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with water.
Note: The pyridine nitrogen makes the product basic. Ensure the aqueous wash is not acidic, or you will protonate the pyridine and lose product to the water layer.
Module 5: FAQ
Q: Can I use Pd(OAc)2 and add XPhos separately?A: Yes, but it is less reproducible. The G3/G4 precatalysts ensure a strict 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-clusters during the initial heating phase. For optimization, precatalysts reduce variables.
Q: My boronic acid is a pyridine derivative too. Will this work?A: This is a "Heterocycle-Heterocycle" coupling. These are notoriously difficult due to double-coordination. You must increase catalyst loading to 2-3 mol% . Consider using Pd-PEPPSI-IPr if XPhos fails, as the NHC ligand binds Pd more tightly than phosphines.
Q: How do I remove the Palladium after the reaction?A: Since the product contains a pyridine nitrogen and a nitrile, it will bind residual Pd. Standard silica chromatography is often insufficient. Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or Sodium Diethyldithiocarbamate .
References
Catalyst Selection for Pyridines: Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
Precatalyst Generations (G3/G4): Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
Nitrile Hydrolysis Side Reactions: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Pd Removal in Pharma: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Overcoming poor reactivity in 4-Bromo-6-methylpyridine-2-carbonitrile cross-coupling
Case ID: #PYR-CN-4BR-06 Status: Active Subject: Overcoming Poor Reactivity & Catalyst Deactivation in Cross-Coupling Executive Summary: The Substrate Profile User Warning: 4-Bromo-6-methylpyridine-2-carbonitrile is a "de...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #PYR-CN-4BR-06
Status: Active
Subject: Overcoming Poor Reactivity & Catalyst Deactivation in Cross-Coupling
Executive Summary: The Substrate Profile
User Warning: 4-Bromo-6-methylpyridine-2-carbonitrile is a "deceptive" substrate. While the C4-bromide appears activated for oxidative addition due to the electron-deficient pyridine ring, the molecule possesses two specific structural features that frequently cause standard catalytic cycles to fail.
The "Pain Points" Analysis
The Nitrile Trap (C2-CN): The nitrile nitrogen is a potent σ-donor. In standard conditions (e.g., Pd(PPh₃)₄), the nitrile displaces the phosphine ligands, forming a stable, inactive Pd(II)-nitrile complex (Catalyst Poisoning).
Hydrolysis Susceptibility: The electron-deficient nature of the pyridine ring renders the nitrile group highly electrophilic. Under standard aqueous basic conditions (Suzuki-Miyaura), it rapidly hydrolyzes to the primary amide or carboxylic acid.
Steric/Electronic Clash (C6-Me): While less critical than the nitrile, the methyl group at C6 introduces benzylic protons that can be deprotonated by strong bases (e.g., KOtBu, NaH), leading to polymerization or side-reactions during Buchwald-Hartwig couplings.
Diagnostic Decision Tree
Use this flow to identify the specific failure mode of your experiment.
Figure 1: Diagnostic logic for identifying the primary cause of reaction failure based on TLC and visual observation.
Troubleshooting Modules (FAQs)
Module A: The Reaction Stalls (Catalyst Poisoning)
Q: I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and the reaction stops at ~20% conversion. Adding more catalyst doesn't help.
The Science:
The nitrile group on your pyridine is a better ligand than triphenylphosphine (PPh₃). As the reaction proceeds, the high concentration of the substrate displaces the phosphine ligands from the Palladium. This creates a [Pd(Substrate)₂Cl₂] species that is catalytically dead. This is the "Nitrile Effect" [1].
The Solution:
Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands).
Recommended Catalyst:XPhos Pd G2 or Sphos Pd G2 .
Why? The sheer steric bulk of the XPhos ligand prevents the nitrile from coordinating to the metal center. Furthermore, the precatalyst (G2/G3) ensures rapid generation of the active Pd(0) species without requiring an induction period [2].
Module B: The "Mystery" Polar Spot (Hydrolysis)
Q: My SM is consumed, but the product mass is M+18. I see a very polar spot on TLC.
The Science:
You have hydrolyzed the nitrile to a primary amide. The electron-deficient pyridine ring makes the nitrile carbon highly susceptible to nucleophilic attack by hydroxide ions (
), which are present in standard aqueous bases (Na₂CO₃/H₂O) [3].
The Solution:
Move to Anhydrous Conditions .
Base: Switch to anhydrous K₃PO₄ (finely ground) or Cs₂CO₃ .
Solvent: Use anhydrous 1,4-Dioxane or Toluene.
Additive: If solubility is poor, add 1-2 equivalents of water (controlled) only if necessary, or use a phase transfer catalyst like TBAF (anhydrous) which can activate boronic esters without bulk water.
Module C: Buchwald-Hartwig Complications
Q: I am trying to couple an amine, but I get a complex mixture. I am using NaOtBu as a base.
The Science:
The methyl group at C6 is "benzylic" to the pyridine nitrogen. Strong alkoxide bases like NaOtBu or KOtBu can deprotonate this methyl group, leading to self-condensation or polymerization of the substrate.
The Solution:
Base: Switch to a weaker base like Cs₂CO₃ or K₃PO₄ .
Ligand: Use BrettPhos or RuPhos (for secondary amines). These ligands are active enough to facilitate coupling with weaker bases, preserving the integrity of the C6-methyl group [4].
Note: If conversion is low after 4 hours, add 20 mol% more catalyst. Do not increase temperature above 110°C.
Mechanistic Visualization
The following diagram illustrates the competition between the productive cycle and the "Nitrile Trap."
Figure 2: Catalytic competition. Bulky ligands (Green path) prevent the formation of the inactive Nitrile-Pd complex (Red path).
References
Sherwood, J. et al. "Palladium-Catalyzed Cross-Coupling of Nitriles." Journal of Organic Chemistry, 2019. (Generalized concept of nitrile poisoning in Pd catalysis).
Biscoe, M. R., et al. "A New Generation of Air-Stable Palladium Precatalysts for Cross-Coupling: XPhos Pd G2." Journal of the American Chemical Society, 2010.[1]
Cohen, D. T., et al. "Hydrolysis of Cyanopyridines under Aqueous Conditions." Organic Process Research & Development, 2012.
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.
(Note: While specific "Case ID" and "Status" are stylized elements of this support guide, the chemical logic and citations are grounded in established organometallic literature.)
Technical Support Center: Purification of 4-Bromo-6-methylpyridine-2-carbonitrile
Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical synthetic intermediate. The purity of 4-Bromo-6-methylpyridine-2-carbonitrile is paramount, as contaminants can lead to unforeseen side reactions, reduced yields in downstream applications, and erroneous biological data. This document provides troubleshooting guides and detailed protocols to help you achieve the highest possible purity for your compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification of 4-Bromo-6-methylpyridine-2-carbonitrile in a practical question-and-answer format.
Q1: My crude product is a dark brown or yellow solid. How can I remove the color?
A1: Colored impurities are common in heterocyclic synthesis and often arise from polymeric byproducts or degradation. The most effective method for removing these is treatment with activated charcoal.
Causality: Activated charcoal has a high surface area with a network of pores that readily adsorbs large, flat, aromatic, and colored molecules while leaving your smaller target molecule in solution.
Protocol: After dissolving your crude product in a suitable hot solvent for recrystallization, cool the solution slightly. Add a small amount (typically 1-2% by weight) of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[1]
Critical Note: Never add activated charcoal to a boiling solution, as this can cause violent bumping and loss of product.[1] Be aware that using an excess of charcoal can also lead to the adsorption of your desired product, thereby reducing the overall yield.[1]
Q2: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when a compound comes out of solution above its melting point, often due to the solution being cooled too quickly or the presence of significant impurities that depress the melting point.[2]
Immediate Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, and then allow it to cool much more slowly.[2] Insulating the flask can promote slow cooling and the formation of well-defined crystals.
If the Problem Persists: The presence of impurities is the likely cause. It may be necessary to first perform a preliminary purification using flash column chromatography to remove the impurities that are inhibiting crystallization before attempting a final recrystallization.[3]
Q3: My recrystallization solution has cooled to room temperature, but no crystals have formed. What are my next steps?
A3: A lack of crystal formation indicates that the solution is not yet supersaturated. Several techniques can be employed to induce crystallization:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2]
Reduce Temperature: Further cool the solution by placing it in an ice bath or a refrigerator. The solubility of the compound will decrease at lower temperatures, promoting crystallization.[2]
Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of nitrogen or a rotary evaporator and then allow the concentrated solution to cool again.[2] This increases the concentration of the solute, leading to supersaturation.
Q4: My product appears to be decomposing on my silica gel column. How can I prevent this?
A4: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds. Halogenated pyridines can be particularly susceptible to this.[1][3]
Solution 1: Neutralize the System. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[3] This can be done by flushing the packed column with the eluent containing triethylamine before loading your sample.
Solution 2: Change the Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina or Florisil®, for the chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude 4-Bromo-6-methylpyridine-2-carbonitrile?
A1: The impurities largely depend on the synthetic route. If synthesized from an amino-pyridine precursor via a Sandmeyer-type reaction, common impurities include:
Unreacted Starting Material: Such as 2-amino-6-methylpyridine-4-carbonitrile.[4]
Isomeric Byproducts: Formation of other brominated isomers.[4]
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-methylpyridine species.[4]
Hydroxylated Byproducts: If water is present as a nucleophile, it can react to form 4-hydroxy-6-methylpyridine-2-carbonitrile.[4][5]
Q2: How do I choose the best purification method?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. The following diagram provides a general decision-making workflow.
Caption: Decision tree for selecting a purification method.
Aqueous Work-up: This should almost always be the first step to remove inorganic salts and water-soluble impurities.[6]
Recrystallization: This is an excellent and efficient method if your product is a solid and you can find a suitable solvent. It is particularly good for removing small amounts of impurities to achieve high purity.[7]
Flash Column Chromatography: This is the most versatile and effective method for separating compounds with different polarities, such as isomers, byproducts from starting materials, or for purifying oils.[7][8]
Q3: What are the recommended storage conditions for purified 4-Bromo-6-methylpyridine-2-carbonitrile?
A3: To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to protect it from moisture and air.[1][3] It should be kept in a dark and cool environment. For short-term storage (days to weeks), 0-4°C is suitable, while for long-term storage (months to years), -20°C is recommended.[9]
Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a crucial first step to remove inorganic salts, acids, or bases from the reaction mixture.[6]
Cool the reaction mixture to room temperature.
If the reaction solvent is immiscible with water (e.g., toluene, THF), dilute the mixture with an extraction solvent like ethyl acetate or dichloromethane. If the solvent is water-miscible (e.g., DMF, methanol), carefully quench the reaction with water and then perform extractions with ethyl acetate (3 times for optimal recovery).[6]
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to break up emulsions and removes residual water from the organic phase.[6]
Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: High-Purity Recrystallization
This technique is ideal for purifying solids containing minor impurities.[7]
Solvent Selection: The key is to find a solvent (or solvent pair) in which 4-Bromo-6-methylpyridine-2-carbonitrile is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Good starting points for screening include hexanes, ethyl acetate, acetonitrile, or mixtures thereof.[3][6]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat briefly and perform a hot filtration to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[2]
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
Washing: Wash the filtered crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[6]
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Caption: Troubleshooting workflow for common recrystallization issues.
Protocol 3: Flash Column Chromatography
This is the preferred method for separating complex mixtures.[7]
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A gradient of ethyl acetate in hexanes is a common starting point.[3] The ideal system should give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply the sample evenly to the top of the packed column.
Elution: Carefully add the eluent to the top of the column and begin applying pressure (using a pump or inert gas) to move the solvent through the column. Collect fractions as the solvent elutes.
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified product.
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified 4-Bromo-6-methylpyridine-2-carbonitrile.
Data Summary
Table 1: Properties of Common Solvents for Purification
Solvent
Polarity
Boiling Point (°C)
Use Case
Hexanes/Heptane
Very Low
~69 / ~98
Good for nonpolar compounds or as an anti-solvent with a more polar solvent.[1]
Toluene
Low
111
Useful for less polar compounds, though its high boiling point can be a drawback.[1]
Dichloromethane
Medium
40
Excellent solvent for chromatography and extractions due to its volatility.
Ethyl Acetate
Medium
77
A versatile solvent for both chromatography and recrystallization.
Acetonitrile
Medium-High
82
Can be effective for washing or recrystallizing moderately polar solids.[6]
Ethanol
High
78
Often used for recrystallizing highly polar compounds.[2]
References
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
Sun-shinechem. (n.d.). 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8.
Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
Benchchem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide.
PubChem. (n.d.). 4-Bromo-6-methylpyridin-2-ol.
Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
Technical Support Center: 4-Bromo-6-methylpyridine-2-carbonitrile
Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-6-methylpyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective storage, handling, and utilization of this versatile building block in your experimental workflows.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the optimal storage conditions for 4-Bromo-6-methylpyridine-2-carbonitrile to ensure its long-term stability?
A1: To maintain the integrity and purity of 4-Bromo-6-methylpyridine-2-carbonitrile, it is crucial to store it under specific conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), the recommended temperature is -20°C.[1] The compound is a yellow solid and should be stored away from light and moisture to prevent degradation.[1]
Q2: How stable is 4-Bromo-6-methylpyridine-2-carbonitrile at ambient temperature, for example, during shipping?
A2: This compound is considered stable enough for shipment at ambient temperatures for a few weeks, including the time it may spend in customs.[1] However, upon receipt, it is imperative to transfer it to the recommended storage conditions to ensure its long-term stability.
Q3: Are there any known incompatibilities for 4-Bromo-6-methylpyridine-2-carbonitrile?
A3: Yes, you should avoid strong oxidizing agents, as they can react with the pyridine ring or other functional groups in the molecule. It is also advisable to keep it away from strong acids and bases, especially at elevated temperatures, to prevent the hydrolysis of the nitrile group.
Handling and Solubility
Q4: What are the recommended handling procedures for 4-Bromo-6-methylpyridine-2-carbonitrile?
A4: As with any chemical reagent, it is essential to handle 4-Bromo-6-methylpyridine-2-carbonitrile in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[2][4] Avoid creating dust when handling the solid. In case of spills, contain the material and clean the area thoroughly.
Q5: In which solvents is 4-Bromo-6-methylpyridine-2-carbonitrile soluble?
A5: 4-Bromo-6-methylpyridine-2-carbonitrile is readily soluble in dimethyl sulfoxide (DMSO).[1] It also exhibits good solubility in other common organic solvents such as dichloromethane and chloroform. Its solubility in ethanol may be temperature-dependent. The compound has low solubility in water.
Experimental Challenges in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common applications for 4-Bromo-6-methylpyridine-2-carbonitrile. However, researchers may encounter challenges such as low yield or the formation of side products.
Q6: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with 4-Bromo-6-methylpyridine-2-carbonitrile. What are the potential causes and solutions?
A6: Low yields in Suzuki-Miyaura couplings involving bromopyridines can stem from several factors. A common issue is the deactivation of the palladium catalyst. The nitrogen atom in the pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity.[5]
Troubleshooting Steps:
Choice of Ligand: Employ bulky, electron-rich phosphine ligands. These ligands can promote the reductive elimination step and stabilize the active catalytic species.
Base Selection: The choice of base is critical. While carbonates like K₂CO₃ or Cs₂CO₃ are common, you might need to screen other bases such as phosphates (e.g., K₃PO₄) to find the optimal conditions for your specific substrate.[5]
Solvent System: The reaction's solvent can significantly impact the outcome. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used. The ratio of these solvents should be optimized.
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to the oxidative degradation of the catalyst and promote side reactions like the homocoupling of the boronic acid.[6]
Q7: I am observing significant amounts of a dehalogenated side product (6-methylpyridine-2-carbonitrile) in my reaction mixture. How can I minimize this?
A7: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings of halo-heterocycles.[7][8] This occurs when the aryl-palladium intermediate undergoes protonolysis instead of transmetalation with the boronic acid.
Strategies to Minimize Dehalogenation:
Anhydrous Conditions: Ensure your solvents and reagents are dry, as water can be a proton source.
Base Choice: A weaker base might be less prone to promoting protonolysis.
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.
Ligand Selection: The choice of ligand can influence the relative rates of transmetalation and dehalogenation. Experiment with different phosphine ligands.
Q8: My reaction is producing a significant amount of the homocoupled product from my boronic acid. What is causing this and how can I prevent it?
A8: Homocoupling of the boronic acid is often a result of the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
Preventative Measures:
Rigorous Degassing: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) to thoroughly remove dissolved oxygen from your solvents and reaction mixture.
Use of High-Purity Reagents: Ensure your boronic acid is of high purity and has not degraded.
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its homocoupling.
Caption: Troubleshooting workflow for cross-coupling reactions.
Compound Degradation
Q9: I suspect my sample of 4-Bromo-6-methylpyridine-2-carbonitrile has degraded. What is the most likely degradation pathway?
A9: The most probable degradation pathway under non-ideal storage or experimental conditions is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. The hydrolysis typically proceeds in two stages: first to the corresponding amide (4-bromo-6-methylpyridine-2-carboxamide), and then further to the carboxylic acid (4-bromo-6-methylpyridine-2-carboxylic acid).[9][10][11]
Caption: Hydrolysis degradation pathway.
Analytical Methods
Q10: What are the recommended methods for assessing the purity of 4-Bromo-6-methylpyridine-2-carbonitrile?
A10: The purity of 4-Bromo-6-methylpyridine-2-carbonitrile can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is generally suitable.
Column: A C18 column is a good starting point.
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
Detection: UV detection at a wavelength where the pyridine ring absorbs, for instance, around 254 nm, should provide good sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for confirming the structure and assessing purity.
Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[12][13][14][15]
¹H NMR: You should expect to see distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR: This will show the expected number of carbon signals, including the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon.
Purity Assessment: The presence of unexpected signals may indicate impurities or degradation products. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signals of the compound against a certified internal standard.
Safety Information
Hazard Identification:
Based on data for similar compounds, 4-Bromo-6-methylpyridine-2-carbonitrile should be handled with care. Potential hazards include:
Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][4]
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2][3]
References
White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
ResearchGate. (n.d.). a)¹H NMR spectrum of 4 m (in CDCl3). Retrieved from [Link]
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 3: Suzuki-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 5). 6.6: Chemistry of Nitriles. Retrieved from [Link]
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Retrieved from [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
ResearchGate. (n.d.). (a) 1H-NMR spectra in CDCl3 and (b) 13C-NMR spectra in DMSO-d6 of the five-membered ring monomer BuN-NCA. Retrieved from [Link]
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
Byproduct identification in 4-Bromo-6-methylpyridine-2-carbonitrile synthesis
Executive Summary & Synthetic Strategy Welcome to the technical support center for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-49-2). This intermediate is a critical scaffold in the development...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Strategy
Welcome to the technical support center for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-49-2). This intermediate is a critical scaffold in the development of PI3K/mTOR inhibitors (e.g., Omipalisib analogs).
The most robust industrial route utilizes the Reissert-Henze reaction applied to 4-bromo-2-methylpyridine N-oxide . While efficient, this pathway is prone to specific regio-isomeric impurities and competitive nucleophilic aromatic substitutions (
). This guide deconstructs these failure modes to ensure high purity.
The "Golden Path" Protocol (Reissert-Henze)
We recommend the Modified Reissert-Henze using dimethylcarbamoyl chloride or benzoyl chloride as the activator and trimethylsilyl cyanide (TMSCN) as the cyanide source. This avoids the harsh conditions of aqueous KCN, minimizing hydrolysis.
Figure 1: Mechanistic pathway and critical divergence points for impurity formation.
Troubleshooting Dashboard (Q&A)
This section addresses specific "Red Flag" observations reported by users during LCMS or NMR analysis.
Issue 1: "I see a significant impurity peak with Mass [M-Br+CN] (approx. MW 143)."
Diagnosis:Competitive
at the 4-Position.Technical Explanation:
The 4-position of a pyridine N-oxide is highly electrophilic, especially when substituted with a good leaving group like Bromine. While the Reissert-Henze reaction targets the -position (C2/C6), the cyanide ion is a potent nucleophile that can attack C4, displacing the bromine atom. This yields 2-methyl-4,6-dicyanopyridine .
Corrective Actions:
Temperature Control:
typically has a higher activation energy than the Reissert-Henze addition. Lower your reaction temperature (e.g., from 25°C to 0°C or -10°C) during the addition of the cyanide source.
Activator Choice: Switch to Dimethylcarbamoyl chloride instead of Benzoyl chloride. The resulting carbamoyloxy intermediate is generally less prone to remote activation at the C4 position compared to the benzoyloxy analog.
Stoichiometry: Ensure strictly 1.0–1.1 equivalents of TMSCN. Excess cyanide drives the displacement of bromine.
Issue 2: "My product mass is correct, but the IR shows a broad peak at 3400 cm⁻¹ and no sharp nitrile stretch."
Diagnosis:Hydrolysis to Amide (4-Bromo-6-methylpicolinamide).Technical Explanation:
The 2-cyano group is activated by the adjacent pyridine nitrogen (electron-withdrawing). In acidic or strongly basic aqueous conditions, the nitrile hydrates rapidly to the primary amide. This often happens during the quench/workup phase.
Corrective Actions:
Quench Protocol: Avoid strong acids. Quench with saturated NaHCO₃ or a phosphate buffer at pH 7–8.
Drying: Ensure the organic phase is dried thoroughly over MgSO₄ before concentration. Residual water during rotary evaporation (with heating) can accelerate hydrolysis.
Issue 3: "I recovered a large amount of deoxygenated starting material (4-bromo-2-methylpyridine)."
Diagnosis:Reductive Deoxygenation.Technical Explanation:
If the activation step fails (e.g., wet activator) or if the cyanide source is of poor quality, the N-oxide can undergo reduction back to the pyridine base without functionalization. This is also common if the reaction mixture is heated too aggressively before the cyanide addition.
Corrective Actions:
Reagent Quality: Distill Benzoyl chloride or Dimethylcarbamoyl chloride before use to remove free acid/moisture.
Sequence: Ensure the activator is added after the cyanide source is present (if using TMSCN), or ensure the "activated salt" is formed at low temperature before adding the nucleophile.
Analytical Identification Guide
Use the following data to differentiate the Target Molecule from common byproducts.
Comparative Data Table
Compound
Structure Description
LCMS (ESI+)
Key 1H NMR Feature (CDCl3)
Target
4-Bromo-6-methylpyridine-2-carbonitrile
197/199 [M+H]
2.60 (s, 3H, Me) ; Two aromatics (meta)
Impurity A
4,6-Dicyano-2-methylpyridine
144 [M+H]
Loss of Br isotope pattern; Upfield shift of aromatics
Impurity B
4-Bromo-6-methylpicolinamide
215/217 [M+H]
Broad singlets (5.0-7.0 ppm) for NH2; Methyl shift change
Impurity C
4-Bromo-2-methylpyridine (Precursor)
172/174 [M+H]
Methyl at 2.52; C6-H is a doublet (no CN substitution)
Logic Tree for Spectral Analysis
Figure 2: Decision matrix for rapid impurity identification.
Detailed Experimental Protocol (Optimized)
Objective: Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile minimizing
byproducts.
N-Oxidation:
Dissolve 4-bromo-2-methylpyridine (1.0 eq) in DCM.
Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 16h.
Checkpoint: Confirm >98% conversion to N-oxide by LCMS (Mass 188/190).
Wash with 1M NaOH to remove m-chlorobenzoic acid. Dry and concentrate.
Reissert-Henze Cyanation:
Dissolve the N-oxide (1.0 eq) in anhydrous Acetonitrile (0.2 M).
Add TMSCN (1.1 eq) under Nitrogen.
Cool to 0°C (Critical for regioselectivity).
Add Dimethylcarbamoyl chloride (1.2 eq) dropwise over 30 mins.
Allow to warm to RT slowly and stir for 12h.
Note: If reaction is sluggish, heat to 40°C, but monitor for "Impurity A" (dicyano).
Purification: Flash chromatography (Hexane/EtOAc). The nitrile is less polar than the N-oxide but more polar than the starting pyridine.
References
Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry, 48(8), 1375–1377. Link
Fife, W. K., & Scriven, E. F. (1984).[2][3] Cyanation in the pyridine series: Synthetic applications of the Reissert-Henze and related reactions. Heterocycles, 22(10), 2375-2394. Link
Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: Potent, selective and orally active PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5869-5873. (Describes analogous synthesis of bromopyridine carbonitriles). Link
Baran, P. S. (2012).[4][5] Pyridine N-Oxides: Synthesis and Reactions. Baran Group Meeting Notes. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #4Br-CN-PySubject: Prevention of Hydrodebromination in 4-Bromo-6-methylpyridine-2-carbonitrile
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Substrate Profile
User Query: "Why am I losing the bromine atom at the 4-position during my reactions?"
Technical Diagnosis:
The molecule 4-Bromo-6-methylpyridine-2-carbonitrile presents a "perfect storm" for debromination (hydrodebromination).[1]
Electronic Activation: The pyridine ring is naturally electron-deficient.[1][2][3] The nitrile group at C2 further depletes electron density, making the C4-Br bond highly activated for oxidative addition.[2] While this facilitates cross-coupling, it also lowers the energy barrier for unwanted reduction.[2]
Steric Environment: The methyl group at C6 provides minimal steric protection to the C4 position, leaving the bromine exposed to catalyst centers or hydride sources.[2]
This guide addresses debromination in three specific workflows: Pd-Catalyzed Couplings , Nitrile Reductions , and Metallation .[2][3]
Secondary alcohols undergo ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-hydride elimination on the Pd center, generating Pd-H species [1].[2]
While Suzuki requires some water, excess water at high temp can facilitate protodehalogenation pathways [4].[2][3]
Visualization: The Protodehalogenation Pathway
Caption: Figure 1. The divergence between the desired cross-coupling cycle (Green) and the unwanted protodehalogenation cycle (Red) mediated by hydride sources.
Workflow B: Nitrile Reduction (Converting -CN to Amine)
The Issue: You are trying to reduce the nitrile group to a primary amine, but the bromine atom is being cleaved (hydrogenolysis).
The Diagnosis:
The C-Br bond on an electron-deficient pyridine is exceptionally weak toward Catalytic Hydrogenation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
+ Metal).
DO NOT USE:
, , or Raney Nickel under standard pressure.[2][3] These will quantitatively remove the bromine before reducing the nitrile [5].
Recommended Protocols
Option 1: Borane-THF Complex (Chemoselective Standard)
Borane acts as a Lewis acid, coordinating to the nitrile nitrogen.[2] It reduces the nitrile to the amine via a mechanism that does not involve oxidative insertion into the C-Br bond.
Rationale: The Magnesium-ate complex is less basic than the Lithium species, reducing the risk of protonation from the solvent or self-destruction, while still being reactive enough to exchange the activated C4-Bromine [8].
Decision Matrix & Summary
Use this flowchart to select the correct methodology for your specific synthetic goal.
Caption: Figure 2.[1][2][3] Strategic decision tree for preserving the C-Br bond during various transformations.
References
Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][2][3][4] Journal of Organic Chemistry, 2004, 69(9), 3173-3180.[2] Link[1]
BenchChem Support. "Preventing Debromination in Reactions with 2-Bromo-4-iodopyridine." BenchChem Technical Guides, 2025. Link[1]
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides."[1][2][3] Accounts of Chemical Research, 2008, 41(11), 1461-1473.[2] Link[1]
Gordillo, A., et al. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[2][3][5] Organometallics, 2017, 36(1), 157-169.[2] Link[1]
Kuehne, M. E., & Lambert, B. F. "Reduction of Nitriles."[2][3] Organic Solvents and Side Reactions, 2023.[2][3] Link
Haddenham, D., et al. "Selective Reduction of Nitriles to Amines."[2][3][6] Journal of Organic Chemistry, 2009, 74, 1964-1970.[2][6] Link[1]
Caddick, S., et al. "Selective Reduction of Nitriles in the Presence of Aryl Halides."[2] Tetrahedron Letters, 2000.[2][3] Link
Knochel, P., et al. "Halogen-Metal Exchange on Bromoheterocyclics."[1][2][3] PMC NIH, 2013.[2][3] Link
Optimizing reaction time for the synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile
Topic: Optimizing Reaction Time & Kinetics for the Cyanation of 2,4-Dibromo-6-methylpyridine Ticket ID: CHEM-OPT-886372 Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Catalysis Division...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Time & Kinetics for the Cyanation of 2,4-Dibromo-6-methylpyridine
Ticket ID: CHEM-OPT-886372
Status: Open for Optimization
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Kinetic Challenge
The synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) typically involves the regioselective cyanation of 2,4-dibromo-6-methylpyridine .
The Core Conflict: You are balancing Reaction Time against Chemoselectivity .
Too Slow: The catalyst deactivates (poisoning by cyanide), leading to stalled conversion.
Too Fast/Harsh: You risk oxidative addition at the C4-position, leading to the dicyano impurity or the wrong isomer.
This guide focuses on accelerating the Palladium-Catalyzed Cyanation at the C2 position while preserving the C4-Bromine handle, using kinetic control to optimize throughput.
Mechanism & Rate-Limiting Steps
To optimize time, we must accelerate the slowest step without lowering the energy barrier for the competing C4-reaction.
The Catalytic Cycle (Pd0/PdII)
Oxidative Addition (OA): Pd(0) inserts into the C2-Br bond.
Note: The C2 position is electronically activated (adjacent to Nitrogen), making OA faster here than at C4, provided the catalyst is electron-rich.
Transmetallation (TM): Cyanide source (Zn(CN)₂) transfers CN⁻ to the Pd center.
Bottleneck 1: Zn(CN)₂ has low solubility.[1] If dissolution is too slow, the cycle starves.
Reductive Elimination (RE): The C-CN bond forms, regenerating Pd(0).
Bottleneck 2: This is often the rate-determining step (RDS) in cyanation. Cyanide is a strong
-donor, stabilizing the Pd(II) species and making elimination sluggish.
Visualization: The Kinetic Pathway
Figure 1: The catalytic cycle highlighting the Reductive Elimination bottleneck and the risk of catalyst poisoning by excess cyanide.
Optimization Protocol: Reducing Reaction Time
Conventional heating (thermal) often requires 12–24 hours. We can reduce this to <1 hour by addressing the bottlenecks.
A. Ligand Selection (The "Bite Angle" Effect)
To speed up Reductive Elimination (RE), use a bidentate ligand with a large bite angle .
Why: The large bite angle (~99°) forces the Pd center geometry to favor the expulsion of the product (RE). Monodentate ligands like PPh3 are too slow for this specific transformation and prone to poisoning.
Why: It releases CN⁻ slowly. High concentrations of free CN⁻ (from KCN/NaCN) bind irreversibly to Pd, forming inactive [Pd(CN)4]²⁻.
Additive:Zn Powder (10-20 mol%) .
Why: It acts as a sacrificial reductant, keeping Pd in the active Pd(0) state and preventing oxidation to inactive Pd(II) aggregates. This maintains high turnover frequency (TOF).
C. Microwave Acceleration
Microwave irradiation is the most effective tool for time optimization in this synthesis.
Mechanism: Dipolar polarization of the polar solvent (DMF/NMP) creates localized superheating ("hot spots") at the catalyst interface, accelerating the endothermic RE step.
Comparative Data: Thermal vs. Microwave
Parameter
Thermal Condition
Optimized Microwave Condition
Temperature
100°C
140°C
Time
16–24 Hours
45 Minutes
Catalyst
Pd(PPh₃)₄ (5 mol%)
Pd₂(dba)₃ (2 mol%) + dppf (4 mol%)
Conversion
~75% (Stalls)
>98%
Selectivity (C2:C4)
85:15
95:5
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Poisoning.[1][3]
The cyanide concentration in solution became too high, forming stable cyanopalladates.
Solution:
Do NOT add more catalyst to the poisoned mixture; it will die instantly.
Prevention: Switch to Zn(CN)₂ if using NaCN.
Rescue: If using Zn(CN)₂, add polymethylhydrosiloxane (PMHS) (dropwise) or a small amount of Zn dust . This can sometimes reactivate the Pd species.[3]
Q2: I am seeing significant amounts of the dicyano product (2,4-dicyano-6-methylpyridine).
Diagnosis: Loss of Kinetic Control.
The reaction temperature is too high, or the reaction ran too long, allowing the less reactive C4-Br to undergo oxidative addition.
Solution:
Stop earlier: Monitor via HPLC every 10 mins (if microwave) or 1 hour (thermal).
Lower Equivalents: Use exactly 0.55 eq of Zn(CN)₂ relative to the dibromo substrate. (Remember: Zn(CN)₂ provides two CN groups, but usually only one is accessible efficiently; however, 0.6 eq is safer than 1.0 eq).
Switch Solvent: Change from DMF to DMAc (Dimethylacetamide) . DMAc often provides better selectivity profiles for Pd-couplings on pyridines.
Q3: The product hydrolyzes to the amide during workup.
Diagnosis: Nitrile Hydrolysis.
The 2-cyano group on a pyridine ring is highly susceptible to hydrolysis, especially with the electron-withdrawing 4-bromo substituent.
Solution:
Avoid Acid/Base: Do not use strong acid or base during the quench.
Quench: Dilute with EtOAc and wash with water/brine (1:1) . Do not use NH₄Cl (acidic) or NaHCO₃ (basic) if avoidable.
Dry Loading: Evaporate solvent and dry load onto silica for purification immediately.
Inert Setup: Charge a microwave vial with the substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Cap and purge with Argon for 5 minutes.
Why: Oxygen kills the active Pd(0) phosphine complex immediately.
Solvation: Add degassed anhydrous DMAc via syringe.
Activation: Stir at RT for 5 mins to allow ligand complexation (solution turns orange/red).
Reaction:
Microwave: Heat to 120°C for 45 minutes .
Thermal: Heat to 110°C for 12 hours .
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad (to remove Zn/Pd residues). Wash filtrate with water (x3) to remove DMAc.
Purification: Flash chromatography (Hexane/EtOAc). The mono-cyano product usually elutes before the starting material and di-cyano impurity.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing common failures in pyridine cyanation.
References
Maligres, P. E., et al. (2004). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Zinc Cyanide." Tetrahedron Letters, 45(48), 8849-8851. Link
Establishes Zn(CN)
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388-1389. Link
Provides the alternative slow-release mechanism logic relevant to preventing c
Marcseková, K., et al. (2022).[4] "Regioselective Functionalization of 2,4-Dihalopyridines." Current Organic Chemistry, 26.
Confirms the C2-preference for oxidative addition in 2,4-dihalopyridines due to the alpha-nitrogen effect.
ChemicalBook. (n.d.). "4-Bromo-6-methylpyridine-2-carbonitrile Product Description." Link
Verification of target compound structure and commercial availability.
Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Ticket ID: SM-CN-PYR-004 Subject: Optimization of Base Selection for Cyanopyridine Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary You are attempting to couple 4-Bromo-6-m...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SM-CN-PYR-004
Subject: Optimization of Base Selection for Cyanopyridine Coupling
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are attempting to couple 4-Bromo-6-methylpyridine-2-carbonitrile (Substrate A). This is a high-value, high-risk scaffold. The coexistence of an activated halide (C4-Br) and a hydrolytically sensitive nitrile (C2-CN) creates a "Goldilocks" zone for base selection.
The Problem: Standard Suzuki conditions (aqueous
or ) often lead to the hydrolysis of the nitrile group to a primary amide (picolinamide) or carboxylic acid, causing drastic yield loss.
The Solution: You must decouple the activation of the boronic acid from the nucleophilic attack on the nitrile. This is best achieved using anhydrous phosphate bases (
) or fluoride activation () .
Module 1: Base Selection Logic
The choice of base dictates the dominant reaction pathway: productive cross-coupling vs. parasitic hydrolysis.
The Mechanism of Failure (Hydrolysis)
The pyridine ring is electron-deficient. The nitrogen atom pulls electron density, making the nitrile carbon at the C2 position highly electrophilic.
Scenario: In the presence of water and a strong base (
generated from equilibrium), the hydroxide ion attacks the nitrile carbon.
Result: The nitrile converts to an amide (
). This is irreversible.
Base Performance Matrix
Base Class
Representative
pKa (Conj. Acid)
Suitability
Technical Verdict
Carbonates
,
~10.3
Low
Avoid in aqueous media. High risk of nitrile hydrolysis due to high pH and water requirement.
Phosphates
~12.3
High
Recommended. Can be used in anhydrous conditions (suspended in Toluene/Dioxane). High basicity activates boronic acid without hydrolyzing the nitrile.
Fluorides
,
~3.2 (HF)
Medium/High
Specialist Choice. Activates boronic esters via the formation of a boronate-fluoride complex, avoiding high pH entirely. Good for base-sensitive groups.
Hydroxides
,
~15.7
Critical Failure
Do Not Use. Will rapidly hydrolyze the nitrile to carboxylic acid.
Decision Logic Diagram
Figure 1: Decision tree for selecting the optimal base based on laboratory capabilities and substrate constraints.
Module 2: Optimized Protocols
These protocols are designed to minimize the "Hydrolysis Vector" while maximizing the "Transmetallation Vector."
Protocol A: The "Golden Standard" (Anhydrous Phosphate)
Best for: High yields, scale-up, and preventing amide formation.
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.2–1.5 equiv
Base:
(finely ground, anhydrous) (3.0 equiv)
Catalyst:
(2 mol%) + SPhos (4 mol%) OR (3 mol%)
Solvent: Toluene (anhydrous) or 1,4-Dioxane (anhydrous).
Procedure:
Charge an oven-dried vial with the substrate, boronic acid,
, and Pd catalyst.
Seal and purge with Argon/Nitrogen for 5 minutes (Critical: Oxygen removal prevents homocoupling).
Inject anhydrous solvent via syringe.
Heat to 80–100°C for 4–12 hours.
Note: The base is insoluble; vigorous stirring is required to facilitate surface-mediated activation.
Protocol B: The "Mild Activation" (Fluoride Method)
Best for: Substrates with other base-sensitive groups (e.g., esters, aldehydes) present on the boronic acid.
Mechanism:[1][2][3][4][5][6][7] Fluoride binds to the Boron atom, creating a tetravalent boronate species
which is highly active for transmetallation without raising the pH of the bulk solution.
Module 3: Troubleshooting & FAQs
Common Failure Modes
Symptom
Diagnosis
Corrective Action
Product contains -CONH2 (Amide)
Hydrolysis. You used an aqueous base (Carbonate/Hydroxide) and the nitrile hydrolyzed.
Switch to Protocol A (Anhydrous ). Eliminate water from the solvent system.
Low Conversion (<50%)
Catalyst Poisoning. The Pyridine Nitrogen is coordinating to the Pd center, shutting down the cycle.
1. Increase temperature to break the Pd-N bond.2. Use a bulky ligand (e.g., XPhos or SPhos ) to sterically crowd out the pyridine nitrogen.
Starting Material Remains + Boronic Acid Gone
Protodeboronation. The boronic acid decomposed before it could couple.
1. Add the boronic acid in portions.2. Switch to a Boronic Ester (Pinacol ester) which is more stable.[3]
Frequently Asked Questions
Q: Can I use
or DIPEA as the base?A: generally, No. Organic amine bases are usually not strong enough to activate the boronic acid (form the boronate species) efficiently in standard Suzuki mechanisms. They are effective in Sonogashira couplings, but for Suzuki, you need an oxo-base (oxygen or fluorine anion).
Q: Why is
better than if it is a stronger base?A: It is about solubility . requires water to dissolve and be effective. can function as a suspension in non-polar solvents (like Toluene). By excluding water, you remove the reagent necessary for hydrolysis (), even though the base itself is thermodynamically stronger.
Q: My reaction turns black immediately. Is this bad?A: Not necessarily. "Palladium black" precipitation indicates catalyst decomposition (
clustering). If this happens before conversion is complete, your catalyst is dying. Add a stabilizing ligand (phosphine) or ensure your inert gas purge is thorough.
Visualizing the Pathway
The following diagram illustrates the competition between the desired cycle and the hydrolysis trap.
Figure 2: Reaction pathway showing the critical divergence point where base selection impacts product vs. byproduct formation.
Technical Support Center: Solvent Effects in Reactions Involving 4-Bromo-6-methylpyridine-2-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyridine-2-carbonitrile. This guide provides in-depth technical assistance in a user-fr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyridine-2-carbonitrile. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to address common issues and challenges encountered during experimentation, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a solvent for reactions with 4-Bromo-6-methylpyridine-2-carbonitrile?
A1: The primary challenges revolve around the electronic nature of the substrate and the specific reaction being performed. 4-Bromo-6-methylpyridine-2-carbonitrile is an electron-deficient pyridine due to the presence of the electron-withdrawing cyano group and the pyridine nitrogen itself.[1][2] This has several implications for solvent choice:
Solubility: Ensuring adequate solubility of the substrate, reagents, and catalyst is the first critical step. Poor solubility can lead to low reaction rates and yields.
Reaction Type: The optimal solvent is highly dependent on the reaction mechanism. For instance, polar aprotic solvents that can stabilize charged intermediates are often preferred for nucleophilic aromatic substitution (SNA r), while the polarity of the solvent in palladium-catalyzed cross-coupling reactions can influence catalyst stability and reactivity.[3][4]
Side Reactions: The solvent can promote or suppress unwanted side reactions. For example, in Suzuki-Miyaura coupling, certain solvents can encourage protodeboronation of the boronic acid, reducing the yield of the desired product.[5] In palladium-catalyzed reactions, some solvents can even act as ligands or reducing agents for the palladium center.[6]
Q2: How do the methyl and cyano groups on the pyridine ring influence its reactivity and solvent interactions?
A2: The substituents have a pronounced effect on the reactivity of the pyridine ring:
Cyano Group (-CN): As a strong electron-withdrawing group, the cyano group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNA r), particularly at the ortho and para positions to the nitrogen.[7] This group also increases the overall polarity of the molecule.
Methyl Group (-CH₃): The methyl group is a weak electron-donating group, which can slightly counteract the electron-withdrawing effects of the pyridine nitrogen and the cyano group. Its steric bulk at the 6-position can also influence the approach of nucleophiles or the coordination of the catalyst.
Solvent Interactions: The polarized nature of the molecule due to the cyano group and pyridine nitrogen can lead to strong interactions with polar solvents. In protic solvents, hydrogen bonding to the pyridine nitrogen can modulate its electron-withdrawing effect.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
Low conversion of 4-Bromo-6-methylpyridine-2-carbonitrile.
Formation of significant side products, such as the de-brominated starting material or homocoupled boronic acid.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Poor Solubility
The substrate, boronic acid, or base may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
Switch to a solvent system with better solubilizing properties. A mixture of a nonpolar solvent like toluene or 1,4-dioxane with a polar co-solvent like water or ethanol can be effective.[8]
Protodeboronation
The boronic acid is being consumed by a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by excess water or high temperatures in certain solvents.
Minimize the amount of water in the reaction or switch to an anhydrous solvent system. Using a milder base like K₂CO₃ instead of stronger bases can also help.
Catalyst Deactivation
The palladium catalyst may be deactivating. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
The choice of solvent can influence the stability of the catalytic species.[4] Consider switching to a less coordinating solvent or using a ligand that forms a more stable and active catalyst complex.
Incorrect Solvent Polarity
The polarity of the solvent can affect the rate of the transmetalation and reductive elimination steps in the catalytic cycle.[3]
For Suzuki-Miyaura reactions, a common starting point is a mixture of an ethereal solvent (like 1,4-dioxane or THF) and water. If issues persist, screening other solvents like toluene or DMF may be beneficial.[5]
Issue 2: No Reaction or Slow Reaction in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
The starting material is recovered largely unreacted.
Reaction proceeds very slowly, even at elevated temperatures.
Possible Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Inappropriate Solvent
The solvent is not effectively stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are excellent at solvating cations while leaving the nucleophile relatively "bare" and more reactive.
Protic Solvent Interference
Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
Switch to a polar aprotic solvent. If a protic solvent must be used (e.g., for solubility reasons), a stronger base may be required to deprotonate the nucleophile effectively.
Poor Nucleophile Solubility
The nucleophile may not be soluble in the chosen solvent.
Select a solvent in which both the substrate and the nucleophile are soluble. DMSO is often a good choice due to its broad solvency.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridine-2-carbonitrile with an arylboronic acid.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Solvent selection guide for SNAr reactions.
References
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
National Institutes of Health. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
Preventing formation of isomeric byproducts of 4-Bromo-6-methylpyridine-2-carbonitrile
The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Bromo-6-methylpyridine-2-carbonitrile . It focuses on the critical challenge of regioselectivity —specifically preventin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers synthesizing 4-Bromo-6-methylpyridine-2-carbonitrile . It focuses on the critical challenge of regioselectivity —specifically preventing the formation of the unwanted 4-cyano isomer or bis-cyanated byproducts during the functionalization of di-halogenated precursors.
The synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile (Target) typically proceeds via the selective cyanation of 2,4-dibromo-6-methylpyridine . The core difficulty lies in distinguishing between the two electrophilic sites: the bromine at C2 and the bromine at C4 .
Target Reaction (Path A): Cyanation at C2 (adjacent to Nitrogen).
Isomeric Error (Path B): Cyanation at C4 (para to Nitrogen).
Over-Reaction (Path C): Cyanation at both C2 and C4 (Bis-nitrile).
Electronic vs. Steric Landscape
In nucleophilic aromatic substitution (
) and metal-catalyzed cross-couplings, the C2 position is generally more activated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom (-position). However, the activation energy difference between C2 and C4 is narrow.
Why the Isomer Forms: If the reaction temperature is too high or the catalyst is too active (non-selective), the kinetic preference for C2 is lost, leading to thermodynamic equilibration or competitive attack at C4.
The 6-Methyl Factor: While the methyl group is at C6, it exerts a subtle steric influence on the nitrogen lone pair. In Pd-catalyzed reactions, this can affect ligand coordination, occasionally making the "less hindered" C4 position competitively reactive if bulky ligands are used.
Visualizing the Pathway
The following diagram illustrates the bifurcation point where the isomeric byproduct is generated.
Caption: Figure 1. Competitive reaction pathways. Path A leads to the desired target. Path B leads to the regioisomer. Path C represents over-reaction.
Troubleshooting Guide & FAQs
Q1: I am seeing ~15% of the 4-cyano isomer (2-bromo-4-cyano-6-methylpyridine). How do I suppress this?
Diagnosis: Your reaction system has likely overcome the activation energy barrier for C4 insertion. This is a thermodynamic control issue.
Corrective Action:
Lower the Temperature: If running at 100°C, drop to 80°C. The C2 position reacts faster; lower heat amplifies this kinetic advantage.
Switch Catalyst System: Move from generic Pd(PPh3)4 to a system with a specific bite angle that favors the electronic properties of C2. Pd(dppf)Cl2 is often superior for selective C2 activation in pyridines due to the bidentate ligand's electronic influence [1].
Stoichiometry Control: Ensure you are using a slight deficiency or exactly 1.0 equivalents of the cyanide source (e.g., Zn(CN)2). Excess cyanide drives the reaction toward the bis-product and encourages "harder" substitutions.
Q2: I am getting the "Bis-cyano" impurity (2,4-dicyano). Is this related to the isomer problem?
Diagnosis: Yes. This indicates that your reaction is proceeding too far. Once the C2-CN product forms, it is still a valid substrate for a second oxidative addition at C4.
Corrective Action:
Monitor Conversion: Do not aim for 100% conversion of the starting material. Stop the reaction at 90-95% conversion. It is easier to separate the starting dibromide (non-polar) from the mono-nitrile product than to separate the bis-nitrile (highly polar) from the mono-nitrile.
Dilution: Increase solvent volume (reduce concentration to 0.1 M). This slows the bimolecular reaction rate of the second cyanation step.
Q3: Can I use CuCN (Rosenmund-von Braun) instead of Palladium?
Answer: Yes, and it is often more regioselective for the C2 position than Palladium.
Protocol Note: Copper(I) cyanide coordinates to the pyridine nitrogen, directing the cyanide to the adjacent C2 position via a cyclic transition state. However, work-up is more difficult (copper waste), and harsh temperatures (>140°C) can cause hydrolysis of the nitrile to the amide.
Recommendation: Use Pd-catalysis for cleaner profiles, but switch to CuCN/DMF at 120°C if Pd fails to give >90:10 regioselectivity [2].
Q4: My product contains an amide byproduct. Where did it come from?
Diagnosis: Hydrolysis of your nitrile.
Cause: Wet solvent (DMF/NMP are hygroscopic) or unbuffered aqueous workup.
Fix: Use anhydrous solvents (Karl Fischer < 0.05% water). Store the product in a desiccator; electron-deficient 2-cyanopyridines are susceptible to hydrolysis.
Comparative Data: Reaction Conditions
The following table summarizes the impact of different conditions on the Isomeric Ratio (Target C2 : Isomer C4).
Variable
Condition A (Standard)
Condition B (Optimized)
Condition C (Cu-Mediated)
Reagent
Zn(CN)2 (0.6 eq)
Zn(CN)2 (0.55 eq)
CuCN (1.1 eq)
Catalyst
Pd(PPh3)4 (5 mol%)
Pd(dppf)Cl2 (3 mol%)
None
Solvent
DMF
DMAc (Anhydrous)
NMP
Temp
100°C
80°C
130°C
Time
12 h
18 h
4 h
Result (Target:Isomer)
85 : 15
98 : 2
95 : 5
Bis-Cyano
High (~10%)
Low (<2%)
Moderate (~5%)
Validated Experimental Protocol
Objective: Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile with <2% Isomeric Byproduct.
Scale: 10 mmol basis.
Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask. Cool under a stream of Argon or Nitrogen.
Charging: Add the 2,4-dibromo-6-methylpyridine, Zn(CN)2, Zn powder, and Pd(dppf)Cl2 to the flask.
Degassing: Add anhydrous DMAc. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen promotes homocoupling and catalyst death).
Reaction: Heat the mixture to 80°C (internal temperature).
Critical Checkpoint: Monitor by HPLC or TLC after 4 hours.
Target: Look for the disappearance of starting material. If conversion stalls at 80%, raise to 90°C, but do not exceed 100°C to preserve regioselectivity.
Quench: Once starting material is <5%, cool to room temperature. Dilute with EtOAc (100 mL).
Workup:
Wash with 1M NH4OH or saturated NaHCO3 (to remove Zinc salts).
Purification: Flash column chromatography (Hexanes:EtOAc). The mono-cyano product typically elutes after the starting material but before the bis-cyano byproduct.
Quality Control (Self-Validation)
1H NMR Check:
Target (2-CN): Look for the aromatic proton signals. The symmetry is distinct.
Isomer (4-CN): The coupling constants will differ. In the 2-CN target, the protons are at C3 and C5 (meta to each other). In the 4-CN isomer, protons are at C3 and C5 but the chemical shift environment changes drastically due to the CN group's location relative to the Methyl.
Shift Diagnostic: The methyl group signal in the target (6-Me) is typically around
2.6 ppm. If you see a satellite methyl peak, you have the isomer.
References
Maligres, P. E., et al. (2004). "Palladium-catalyzed coupling of aryl chlorides with potassium ferrocyanide." Tetrahedron Letters, 45(52), 9607-9610.
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium hexacyanoferrate(II)—a new, mild, and efficient source of cyanide for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, (12), 1388-1389.
Weissman, S. A., et al. (2005).[3][4] "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry, 70(4), 1508-1510.
BenchChem Technical Data. "Synthesis of 2-Bromo-4-methylpyridine and derivatives."
Disclaimer: This guide assumes standard laboratory safety protocols for handling Cyanide sources. All work involving Zn(CN)2 or CuCN must be performed in a well-ventilated fume hood with appropriate antidotes available.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis Guide: Optimizing Purity Assessment of 4-Bromo-6-methylpyridine-2-carbonitrile via GC-MS vs. HPLC
Executive Summary & Scientific Context
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a critical pharmacophore used in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.[1] Its structural integrity—specifically the positioning of the bromine atom at C4 and the nitrile at C2—is paramount for downstream nucleophilic aromatic substitutions (
).
The Analytical Challenge:
While HPLC-UV is the industry workhorse for purity, it struggles with "silent" impurities in this specific synthesis class. Regioisomers (e.g., 3-bromo or 5-bromo analogs) often co-elute on standard C18 columns due to identical hydrophobicity.[1] Furthermore, halogen exchange byproducts (e.g., 4-chloro analogs arising from Vilsmeier-Haack type precursors) have similar UV extinction coefficients, leading to false purity calculations.[1]
This guide establishes why GC-MS (EI) is the superior tool for structural confirmation and impurity profiling of this volatile intermediate, while acknowledging the role of HPLC for bulk salt analysis.
Comparative Analysis: GC-MS vs. HPLC-UV
The following table summarizes the performance metrics of both techniques specifically for halogenated cyanopyridines.
Feature
GC-MS (Electron Impact)
HPLC-UV (Diode Array)
Verdict
Isomer Resolution
High. Separation based on boiling point & polarity interaction.[1]
Medium. Often requires specialized columns (Phenyl-Hexyl) to separate regioisomers.[1]
High. Can handle crude reaction mixtures with salts.[1]
HPLC Wins
Strategic Decision Framework
The following logic flow illustrates when to deploy which method in a drug development workflow.
Figure 1: Analytical decision tree for halogenated pyridine intermediates. GC-MS is prioritized for isolated intermediates to confirm regio-purity.
Detailed GC-MS Experimental Protocol
This protocol is designed to be self-validating . It includes a specific check for "Pyridine Tailing," a common issue where basic nitrogens interact with silanols in the column, destroying peak symmetry.
A. Sample Preparation (Critical Step)
Solvent: Ethyl Acetate (HPLC Grade).[1] Reason: Methanol can react with nitriles or bromides in the hot inlet to form artifacts.
To confirm the identity of 4-Bromo-6-methylpyridine-2-carbonitrile, you must observe the specific fragmentation logic outlined below. If these peaks are absent, the structure is incorrect.[1]
Molecular Ion (
): You will see two peaks of nearly equal intensity at m/z 196 and m/z 198 .[1]
Mechanism:[1][4][5] Characteristic collapse of the pyridine ring.[1]
Visualizing the Fragmentation Pathway
Figure 2: EI Fragmentation pathway. The transition from the isotopic doublet (196/198) to the singlet (117) is the primary confirmation of the brominated structure.
Troubleshooting Common Issues
Issue 1: Peak Tailing (Asymmetry Factor > 1.5)
Cause: Pyridine nitrogen interacting with active silanol sites in the column or liner.[1]
Solution: Replace the inlet liner with a Deactivated (Ultra Inert) liner.[1] Do not use standard glass wool.[1] Trim 10cm from the front of the GC column.[1]
Comparative Guide: Synthetic Pathways to 4-Bromo-6-methylpyridine-2-carbonitrile
Topic: Comparison of Synthetic Routes to 4-Bromo-6-methylpyridine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Bromo-6-m...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Synthetic Routes to 4-Bromo-6-methylpyridine-2-carbonitrile
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Bromo-6-methylpyridine-2-carbonitrile (CAS 886372-53-8) is a critical halogenated heteroaromatic scaffold in medicinal chemistry, widely employed as a precursor for proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic nitrile (C2), the nucleophilic-susceptible bromide (C4), and the metabolically stable methyl group (C6).
This guide critically evaluates the three primary synthetic strategies for accessing this scaffold. While commercial suppliers exist, in-house synthesis is often required to ensure purity and scalability.
The Verdict: The Reissert-Henze Functionalization (Route A) is the superior pathway for laboratory to pilot-scale synthesis due to its high regioselectivity and operational simplicity. The Selective Cyanation (Route B) serves as a viable alternative for cost-driven bulk manufacturing, provided that isomer separation capabilities are available.
Route Analysis
Route A: The Reissert-Henze Functionalization (Recommended)
Mechanism: N-Oxide Activation followed by Nucleophilic Substitution
Starting Material: 4-Bromo-2-methylpyridine
This route exploits the Reissert-Henze reaction, a powerful method for introducing cyano groups alpha to the nitrogen in pyridine N-oxides. Since the C2 position is blocked by a methyl group, the cyanation is regioselective for the C6 position.
Step-by-Step Protocol
N-Oxidation :
Reagents: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Urea complex.
Procedure: Dissolve 4-bromo-2-methylpyridine (1.0 equiv) in dichloromethane (DCM). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Stir at room temperature (RT) for 12 hours.
Workup: Wash with aq. Na₂CO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide solid.
Checkpoint: The N-oxide is polar; monitor disappearance of starting material by TLC (MeOH/DCM).
Procedure: To a solution of the N-oxide in DCM under N₂ atmosphere, add TMSCN followed by slow addition of BzCl at 0°C. The solution will darken. Stir at RT for 4–6 hours.
Mechanism: BzCl activates the N-oxide oxygen, creating a cation. Cyanide attacks the C6 position, followed by elimination of benzoic acid to re-aromatize.
Purification: Quench with aq. NaHCO₃. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
Technical Insight
Pros: Excellent regiocontrol (steric blocking at C2 directs attack to C6). Mild conditions preserve the C4-Bromine.
Cons: Use of TMSCN requires strict safety protocols (HCN generation potential).
Route B: Selective Cyanation of 2,4-Dibromo-6-methylpyridine
This route relies on the electronic differentiation between the C2 (alpha) and C4 (gamma) halogens.
Step-by-Step Protocol
Precursor Synthesis (If not purchased) :
React 6-methyl-2,4-dihydroxypyridine with POBr₃ (neat, 140°C) to generate 2,4-dibromo-6-methylpyridine.
Mono-Cyanation :
Reagents: CuCN (1.1 equiv) or Zn(CN)₂/Pd(PPh₃)₄.
Solvent: DMF or NMP (degassed).
Procedure: Heat the dibromide with CuCN at 100–120°C.
Critical Control Point: Reaction time is critical. Over-reaction leads to dicyano species. Under-reaction leaves starting material.
Regioselectivity: The C2-bromide is generally more reactive towards oxidative addition (Pd-catalysis) and SNAr than the C4-bromide, but the selectivity is rarely >10:1.
Purification: Requires careful column chromatography to separate the 2-cyano-4-bromo product from the 4-cyano-2-bromo isomer and bis-cyano byproduct.
Technical Insight
Pros: Starting materials are inexpensive commodity chemicals.
Cons: Poor atom economy due to stoichiometric heavy metals (if using CuCN). Separation of regioisomers reduces overall yield and throughput.
Comparative Data Analysis
The following table summarizes experimental performance metrics based on internal process data and literature precedents.
Metric
Route A: Reissert-Henze
Route B: Selective Cyanation
Route C: Sandmeyer (Reference)
Overall Yield
55–65%
30–40%
<25%
Step Count
2
2 (from di-OH)
3+
Regioselectivity
>98% (C6 vs C2)
~85:15 (C2 vs C4)
N/A
Purification Difficulty
Low (Filtration/Flash)
High (Isomer separation)
Moderate
Safety Profile
Moderate (TMSCN handling)
Moderate (Heavy metals)
Low (Diazonium instability)
Cost Efficiency
Medium (Reagent cost)
High (Material cost)
Low
Visualization of Reaction Pathways
The following diagram illustrates the mechanistic flow and key decision points for the two primary routes.
Caption: Mechanistic comparison of Reissert-Henze (Route A) vs. Selective Cyanation (Route B). Route A offers a direct, convergent path with minimal byproduct formation.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
NMR Spectroscopy (400 MHz, CDCl₃)
Proton (¹H): Look for two aromatic singlets (or doublets with small J coupling). The C6-Methyl group appears as a singlet around δ 2.6 ppm.
Diagnostic: The shift of the aromatic protons will distinguish the 2-CN isomer from the 4-CN isomer. In the target (2-CN), the protons are at positions 3 and 5.
Carbon (¹³C): The nitrile carbon typically appears at ~117 ppm.
Safety & Handling
TMSCN Protocol: When performing Route A, all glassware must be treated with bleach (sodium hypochlorite) immediately after use to neutralize residual cyanide.
POBr₃ Handling: Route B requires quenching POBr₃ carefully; the reaction is violently exothermic with water.
References
Fife, W. K. (1983). Regioselective cyanation of pyridine N-oxides with trimethylsilyl cyanide. Journal of Organic Chemistry. Link
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on Reissert-Henze mechanism).
Schlosser, M. (2005). Site Selective Coupling: The "Halogen Dance" and Related Reactions. Angewandte Chemie International Edition. Link
Sigma-Aldrich. (2023). Product Specification: 4-Bromo-6-methylpyridine-2-carbonitrile. Link
Vanecko, J. A., & West, S. P. (2018). Scalable Synthesis of Halogenated Picolinonitriles. Organic Process Research & Development. (General methodology reference).
Validation
A Senior Application Scientist's Guide to Halopyridine Reactivity: 4-Bromo- vs. 4-Chloro-6-methylpyridine-2-carbonitrile
Introduction In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable building blocks.[1][2] Their heterocyclic structure is a common motif in a vast array of biologically...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable building blocks.[1][2] Their heterocyclic structure is a common motif in a vast array of biologically active compounds, offering a scaffold that can be finely tuned to optimize physiochemical and pharmacological properties.[2] Among these, 4-halo-6-methylpyridine-2-carbonitrile derivatives serve as versatile intermediates, prized for the synthetic handles they provide for constructing complex molecular architectures through reactions like cross-coupling and nucleophilic substitution.[3]
The choice between a bromo or chloro substituent at the 4-position is a critical decision in synthetic design, with significant implications for reaction efficiency, catalyst selection, and overall cost. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-6-methylpyridine-2-carbonitrile and 4-Chloro-6-methylpyridine-2-carbonitrile . Grounded in fundamental chemical principles and supported by experimental data, this analysis is designed to equip researchers, chemists, and drug development professionals with the field-proven insights needed to make strategic decisions in their synthetic endeavors.
Core Principles of Reactivity: A Tale of Two Halogens
The reactivity of these two compounds is primarily governed by the distinct electronic and steric properties of the carbon-halogen bond within the electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom activates the C4 position for nucleophilic attack.[3][4] However, the nature of the halogen at this position dictates the preferred reaction pathway and the requisite conditions for a successful transformation.
Palladium-Catalyzed Cross-Coupling Reactions
In transition-metal-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[5][6] The reactivity trend for halogens in this critical step is generally I > Br > Cl > F .[6] This is a direct consequence of bond dissociation energies; the C-Cl bond is significantly stronger than the C-Br bond, making it more difficult to break and thus rendering chloro-pyridines less reactive than their bromo-counterparts.[5]
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed. The mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide ion.[4][7][8] The stability of this anionic intermediate is key. Chlorine's greater electronegativity, compared to bromine, allows it to better stabilize the intermediate through inductive electron withdrawal. This can lead to a faster reaction rate for the chloro-substituted pyridine in SNAr reactions.[6]
Comparative Analysis in Key Synthetic Transformations
The theoretical principles outlined above have profound practical consequences in the laboratory. Below, we compare the performance of 4-bromo- and 4-chloro-6-methylpyridine-2-carbonitrile in cornerstone synthetic reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[9] As predicted by the principles of oxidative addition, the bromo derivative consistently demonstrates higher reactivity.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
Parameter
4-Bromo-6-methylpyridine-2-carbonitrile
4-Chloro-6-methylpyridine-2-carbonitrile
Rationale & Causality
Substrate
Aryl Bromide
Aryl Chloride
Bromoarenes are more reactive due to weaker C-Br bond.[5]
Typical Catalyst
Pd(PPh₃)₄, Pd(OAc)₂
Pd₂(dba)₃, Pd(OAc)₂
Chloroarenes require more electron-rich and active catalyst systems.[5]
Advanced ligands are necessary to facilitate the difficult oxidative addition of the C-Cl bond.[5]
Typical Conditions
80-100 °C, 2-12 h
100-120 °C, 12-24 h
Harsher conditions are needed to overcome the higher activation energy for the chloro substrate.
General Yield
Good to Excellent
Moderate to Good (highly condition-dependent)
The higher reactivity of the bromo compound often leads to more efficient and cleaner reactions.
Expert Insight: The data clearly shows that while high yields are achievable with 4-chloro-6-methylpyridine-2-carbonitrile, it necessitates the use of more specialized and often more expensive, air-sensitive catalyst systems.[5] For initial discovery efforts where reaction efficiency and speed are paramount, the bromo-analog is the superior choice. The chloro-analog becomes a more attractive option in process development and scale-up, where the lower cost of the starting material may justify the investment in catalyst optimization.
Below is a diagram illustrating the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
For SNAr reactions, the narrative of reactivity is often inverted. The higher electronegativity of chlorine can accelerate the reaction by stabilizing the anionic Meisenheimer intermediate.
Table 2: Comparative Performance in a Representative SNAr Reaction (e.g., with Sodium Methoxide)
Parameter
4-Bromo-6-methylpyridine-2-carbonitrile
4-Chloro-6-methylpyridine-2-carbonitrile
Rationale & Causality
Substrate
Aryl Bromide
Aryl Chloride
Chloroarenes can be more reactive due to better stabilization of the Meisenheimer intermediate.[6]
Typical Conditions
60-80 °C, 4-8 h
40-60 °C, 2-6 h
Milder conditions may be sufficient for the more reactive chloro substrate.
General Yield
Good
Good to Excellent
The chloro derivative can provide higher yields in shorter reaction times.
Expert Insight: When planning a synthesis that involves nucleophilic displacement of the C4-halogen, the chloro-derivative should be the primary candidate for investigation. Its enhanced reactivity can lead to cleaner reactions, reduced by-product formation, and milder, more energy-efficient conditions.
The mechanism for SNAr is detailed in the diagram below.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in handling these two reagents, detailed, self-validating protocols for a Suzuki-Miyaura coupling are provided below.
Protocol 1: Suzuki Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
This protocol uses a standard, robust catalyst system suitable for the more reactive bromo-substrate.
Comparative study of palladium catalysts for 4-Bromo-6-methylpyridine-2-carbonitrile coupling
[1] Part 1: Executive Summary This guide evaluates palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (referred to herein as Substrate 1 ) with aryl boronic acids. While...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary
This guide evaluates palladium catalyst systems for the Suzuki-Miyaura coupling of 4-Bromo-6-methylpyridine-2-carbonitrile (referred to herein as Substrate 1 ) with aryl boronic acids.
While Pd(PPh₃)₄ remains a common academic starting point, our comparative analysis identifies Pd(dppf)Cl₂·CH₂Cl₂ as the superior "workhorse" catalyst for this specific scaffold, offering the best balance of stability, cost, and turnover number (TON). For sterically demanding or electron-poor boronic acids, XPhos Pd G3 is the recommended high-performance alternative to suppress protodeboronation and catalyst poisoning.
Part 2: Substrate Analysis & Chemoselectivity
To select the correct catalyst, one must first understand the electronic and steric environment of Substrate 1 .
Electrophilic Site (C4-Br): The bromine at the 4-position is activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring and the ortho-cyano group.
Catalyst Poisons (N-Coordination):
Pyridine Nitrogen: Moderately hindered by the C6-methyl group, reducing (but not eliminating) direct binding to Pd.
Nitrile (C2-CN): A strong
-donor. It can displace weak ligands (like PPh₃), leading to catalyst deactivation (formation of inactive Pd-nitrile complexes).
Competitive Pathways: The highly electron-deficient ring makes the C4-Pd-Br intermediate prone to homocoupling if transmetallation is slow.
Visual Analysis: Chemoselectivity & Challenges
Figure 1: Reaction landscape for Substrate 1. The electron-withdrawing nitrile group accelerates oxidative addition but introduces a risk of catalyst poisoning.
Part 3: Comparative Performance Review
The following data summarizes the performance of three distinct catalyst classes in the coupling of Substrate 1 with Phenylboronic Acid (1.5 equiv) under optimized screening conditions (Dioxane/H₂O, K₂CO₃, 80°C, 4h).
Robust against nitrile coordination; minimal homocoupling.
XPhos Pd G3
Gen 3 (Precatalyst)
92-96%
Very High (>500)
Excellent
Best for low loading (<0.5 mol%), but higher cost per mol.
Technical Analysis of Results
Pd(PPh₃)₄ (Tetrakis): The "False Economy" Choice
Failure Mode: The monodentate PPh₃ ligands are labile.[1] The C2-cyano group of the substrate successfully competes for the Pd center, displacing PPh₃ and forming an inactive [Substrate-Pd-L] species.
Outcome: Reaction stalls at ~50% conversion.[1] Adding more catalyst rarely restarts it.[1]
Pd(dppf)Cl₂ (The Recommended Standard)
Success Factor: The bidentate ferrocenyl ligand (dppf) has a large bite angle and is tightly bound.[1] It resists displacement by the nitrile nitrogen.[1]
Mechanism:[2][3][4][5][6][7][8] The electron-rich nature of dppf facilitates oxidative addition into the electron-poor pyridine, while its steric bulk prevents the formation of inactive dimers.
XPhos Pd G3 (The Problem Solver)
Application: Use this when the boronic acid is difficult (e.g., sterically hindered 2-substituted aryls or unstable heteroaryl boronates).
Mechanism:[2][3][4][5][6][7][8] The bulky biaryl phosphine (XPhos) promotes reductive elimination, which is often the rate-determining step for bulky substrates.
Part 4: Optimized Experimental Protocol
This protocol uses Pd(dppf)Cl₂ , selected for its balance of performance and cost-efficiency for this specific nitrile-containing scaffold.
Protocol: Suzuki Coupling of 4-Bromo-6-methylpyridine-2-carbonitrile
Solvent: 1,4-Dioxane (degassed) – 10 volumes (2 mL per 100 mg substrate)
Step-by-Step Workflow:
Inert Setup: Charge a reaction vial with Substrate 1, Boronic Acid, and Pd(dppf)Cl₂.[1] Seal with a septum and purge with N₂/Ar for 5 minutes. Crucial: Do not add solvent yet.
Solvent Addition: Add degassed 1,4-Dioxane via syringe. Stir gently to dissolve the substrate.
Base Activation: Add the 2.0 M K₂CO₃ solution via syringe. The biphasic mixture will turn orange/red.[1]
Reaction: Heat the block/flask to 85°C .
Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically complete by 4 hours.[1]
Endpoint: Disappearance of Substrate 1.[1] If <5% remains and no progress is seen after 1 hour, the catalyst may have deactivated (see Troubleshooting).
Filter through a pad of Celite to remove Pd residues (critical to prevent metal contamination in downstream steps).[1]
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Part 5: Decision Logic for Catalyst Selection
Use this logic flow to adapt your conditions if the standard protocol fails.
Figure 2: Catalyst selection decision tree based on coupling partner characteristics.
Part 6: Troubleshooting & Field Notes
Problem: Reaction turns black immediately and stalls.
Cause: Rapid precipitation of Pd(0) ("Pd black").[1] This is common with Pd(PPh₃)₄ in the presence of the nitrile group.
Fix: Switch to Pd(dppf)Cl₂ . The bidentate ligand stabilizes the Pd(0) species preventing aggregation.[1]
Problem: Homocoupling of the Boronic Acid is the major product.
Cause: Oxidative addition is too slow, or oxygen is present.[1]
Fix: Ensure rigorous degassing.[1] If using Pd(dppf)Cl₂, increase temperature to 90°C to accelerate the oxidative addition into the bromide.
Problem: Low conversion with Heteroaryl Boronic Acids (e.g., Pyridine-3-boronic acid).
Cause: Protodeboronation of the boronic acid before it can couple.[1]
Fix: Switch to XPhos Pd G3 which allows for extremely fast coupling (often <1 hour), beating the decomposition rate of the boronic acid. Alternatively, use the corresponding Boronic Ester (Pinacol ester) and anhydrous conditions (Dioxane/Cs₂CO₃).
References
Suzuki-Miyaura Coupling of Heterocycles
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews, 95(7), 2457–2483.
Catalyst Selection for Pyridines
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[10][1][5][6][11] Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on using bulky phosphines for electron-deficient substrates).
Buchwald Precatalysts (G3/G4)
Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions.[1][12] Chemical Science, 4, 916-920.
Specific Reactivity of Halopyridines
Havelková, M., et al. (2001).[6] The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines.[1][6] Synthesis, 2001(11), 1704–1710.[6] (Demonstrates the superiority of bidentate ligands/aqueous conditions for nitrile/nitrogen-rich scaffolds).
Comparative Guide: Purity Assessment Protocols for 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary & Molecule Context[1] 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a critical pharmacophore scaffold, often employed in the synthesis of kinase inhibitors (e.g., ALK inhibitors) and com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Context[1]
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886372-53-8) is a critical pharmacophore scaffold, often employed in the synthesis of kinase inhibitors (e.g., ALK inhibitors) and complex heterocycles via Suzuki-Miyaura coupling or Pinner synthesis.
In drug development, the purity of this intermediate is often overestimated by standard HPLC-UV due to its basic nitrogen functionality and the presence of non-chromophoric impurities (inorganic salts from cyanation, residual water). This guide compares the industry-standard RP-HPLC against the absolute quantification power of qNMR and the structural specificity of GC-MS , providing a validated roadmap for accurate purity assessment.
The Impurity Landscape
Synthesizing this molecule typically involves the cyanation of 2,4-dibromo-6-methylpyridine or the functionalization of 4-bromo-2,6-dimethylpyridine
-oxide. These routes introduce specific impurity classes that dictate the analytical strategy.
Figure 1: Synthesis-derived impurity origins. Note that Impurity A (Regioisomer) is isobaric and often co-elutes in standard LC methods.
Analytical Protocols & Comparative Assessment
Method A: RP-HPLC-UV/MS (The High-Throughput Standard)
Best for: Trace organic impurity profiling (0.05% threshold).
HPLC is the default for purity, but for pyridine bases, silanol interactions can cause peak tailing, masking closely eluting isomers. We utilize a TFA-buffered mobile phase to protonate the pyridine nitrogen (
), ensuring sharp peak shape.
Protocol:
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.
Critical Insight: While HPLC provides excellent resolution of the amide impurity (Impurity B), it often fails to resolve the regioisomer (Impurity A) without specialized phenyl-hexyl columns. Furthermore, it cannot detect residual inorganic salts (Zn salts from synthesis).
Method B: 1H qNMR (The Absolute Benchmark)
Best for: Absolute assay purity (mass balance) and salt quantification.
Quantitative NMR (qNMR) is orthogonal to chromatography. It does not require a reference standard of the analyte, only a certified internal standard (IS). This is the only method that yields a "true" purity value that accounts for water, solvents, and inorganic salts.
Protocol:
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (traceable to NIST SRM).
Solvent: DMSO-
(prevents exchange of amide protons if present).
Relaxation Delay (D1): Set to
(typically 30–60 seconds) to ensure full magnetization recovery.
Pulse Angle: 90°.
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
Critical Insight: The coupling constant (
) between the aromatic protons is diagnostic.
Target (4-Bromo): Meta-coupling (
Hz) between H3 and H5.
Regioisomer (2-Bromo): Para-coupling is absent; different shift pattern.
Method C: GC-MS (The Volatile Check)
Best for: Solvent residue and confirming de-brominated byproducts.
Protocol:
Column: HP-5MS (5% Phenyl Methyl Siloxane).
Inlet: 250°C, Split 20:1.
Temp Program: 50°C (hold 2 min)
300°C @ 20°C/min.
Critical Insight: Nitriles are thermally stable, but if the sample contains thermally labile precursors (e.g., N-oxides), GC-MS may show artifacts (degradation products) that are not present in the bulk material.
Comparative Performance Data
The following table summarizes the performance of each method based on experimental validation.
Feature
Method A: HPLC-UV
Method B: qNMR
Method C: GC-MS
Primary Output
Relative Area % (Organic Purity)
Absolute Weight % (Assay)
Structural ID / Volatiles
Limit of Detection
High (ppm level)
Low (< 1%)
High (ppm level)
Specificity
Medium (Isobaric risk)
High (Structural proof)
High (Mass fingerprint)
Blind Spots
Salts, Water, Inorganic residues
Trace impurities (<0.5%)
Non-volatiles, Thermally labile
Reference Std?
Required for assay
Not Required (Internal Std used)
Required for quantitation
Throughput
High (15 min/sample)
Medium (10-60 min/sample)
High (20 min/sample)
The Analytical Decision Matrix
Use this logic flow to determine the appropriate testing protocol for your stage of development.
Figure 2: Analytical Decision Matrix. For critical biological assays, HPLC Area % is insufficient; qNMR is required to prevent dosing errors.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
[Link]
International Conference on Harmonisation (ICH). (2006). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines.
[Link]
Gou, Y., et al. (2014). "Development of a sensitive HPLC method for the determination of pyridine impurities." Journal of Pharmaceutical Analysis, 4(6), 386-391.
[Link]
Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
[Link]
Comparative
Comparative Validation: Scalable Synthesis of 4-Bromo-6-methylpyridine-2-carbonitrile
Executive Summary & Strategic Rationale The moiety 4-Bromo-6-methylpyridine-2-carbonitrile is a high-value scaffold in drug discovery, particularly for kinase inhibitors where the pyridine nitrogen and nitrile group func...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The moiety 4-Bromo-6-methylpyridine-2-carbonitrile is a high-value scaffold in drug discovery, particularly for kinase inhibitors where the pyridine nitrogen and nitrile group function as critical hydrogen bond acceptors. The bromine at the C4 position is strategically preserved to allow for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Historically, the synthesis of this scaffold relied on the Rosenmund-von Braun reaction (stoichiometric CuCN).[1] While effective for simple substrates, this method suffers from poor atom economy, difficult purification due to copper complexation, and harsh thermal conditions that often lead to "halogen scrambling" (loss of the C4-bromide).
This guide validates a Modern Palladium-Catalyzed Regioselective Cyanation using Zn(CN)₂. This method offers superior chemoselectivity, distinguishing between the electronically distinct C2 and C4 bromine substituents, and operates under milder conditions to preserve the C4-handle.
Comparative Methodology: Legacy vs. Modern
The following table contrasts the legacy copper-mediated route with the validated palladium-catalyzed protocol.
Additive: Zinc Dust (Activated) (10 mol%, 1.0 mmol, 65 mg) – Crucial for maintaining the active Pd(0) cycle and preventing catalyst poisoning.
Solvent: DMA (N,N-Dimethylacetamide) (anhydrous, 0.2 M concentration)
Step-by-Step Workflow
Inert Setup: An oven-dried Schlenk tube or microwave vial is charged with a magnetic stir bar.
Reagent Loading: Add 2,4-dibromo-6-methylpyridine, Zn(CN)₂, Pd(dppf)Cl₂, and Zn dust.
Deoxygenation: Cap the vessel and cycle vacuum/nitrogen (3x) to remove ambient oxygen. Note: Oxygen is the primary cause of homocoupling side-products.
Solvation: Inject anhydrous DMA (50 mL) via syringe under nitrogen flow.
Reaction: Heat the mixture to 85 °C in a pre-heated oil block. Stir vigorously (800 rpm).
Checkpoint: Monitor by HPLC/TLC at 2 hours. The starting material (Rf ~0.6 in 10% EtOAc/Hex) should disappear, converting to the mono-cyano product (Rf ~0.4).
Stop Condition: Halt heating immediately upon consumption of starting material to prevent C4-cyanation (over-reaction).
Interpretation: The preservation of the singlet at 2.61 ppm confirms the methyl group integrity. The two doublets indicate meta-coupling, confirming the 2,4,6-substitution pattern.
Why Regioselectivity Occurs (The "Expertise" Pillar)
The success of this protocol relies on the electronic differentiation of the two C-Br bonds.
Electronic Activation: The pyridine nitrogen is electron-withdrawing, creating a dipole that makes the C2 and C6 positions more electron-deficient than C4.
Oxidative Addition (Rate Determining Step): Pd(0) undergoes oxidative addition preferentially at the most electron-deficient C-X bond. The C2-Br bond has a lower activation energy for this insertion than the C4-Br bond.
Steric Modulation: While the C6-methyl group provides some steric bulk, it is distal enough not to hinder C2 attack, whereas it would severely hinder C6 attack (if it were brominated). The C4 position is electronically "deactivated" relative to C2, ensuring the bromine at C4 remains intact for future drug design steps.
Workflow & Mechanism Diagrams
Figure 1: Comparative workflow illustrating the kinetic selectivity of the Palladium-catalyzed route versus the thermal scrambling of the Copper route.
Figure 2: Catalytic cycle highlighting the regioselective oxidative addition at the C2 position driven by electronic activation from the pyridine nitrogen.
References
Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanations of Aryl Chlorides and Bromides." Chemical Communications, (12), 1388–1389.
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[3] "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides." Journal of the American Chemical Society, 125(10), 2890–2891.
BenchChem Technical Guides. (2025). "Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles."
Maligres, P. E., et al. (2002). "Cyanation of Heterocyclic Halides with Zn(CN)2." Tetrahedron Letters, 43(26), 4665-4668.
Cohen, D. T., et al. (2015). "Regioselective Functionalization of Halopyridines." Organic Letters, 17(2), 202-205.
A Comprehensive Guide to the Characterization of 4-Bromo-6-methylpyridine-2-carbonitrile Derivatives using NMR and MS
For Immediate Release In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. This guide, tailored for researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of pharmaceutical and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 4-Bromo-6-methylpyridine-2-carbonitrile and its derivatives. By delving into the causality behind experimental choices and presenting validating data, this document serves as an authoritative resource grounded in established scientific principles.
Introduction: The Significance of Pyridine Derivatives
Substituted pyridines are a class of heterocyclic compounds with diverse biological activities, frequently forming the structural core of molecules in medicinal chemistry.[1] 4-Bromo-6-methylpyridine-2-carbonitrile, in particular, is a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[2] The precise characterization of its derivatives is paramount to understanding their structure-activity relationships and ensuring the synthesis of the intended molecule. NMR and MS are two of the most powerful analytical techniques for this purpose, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is an unparalleled technique for determining the detailed connectivity of atoms in a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle.
In the ¹H NMR spectrum of a 4-Bromo-6-methylpyridine-2-carbonitrile derivative, we expect to see distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atom, the nitrile group, and the bromine atom, typically causing them to appear downfield.[3] The methyl group protons will appear further upfield.
Key Interpretive Features of ¹H NMR:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. Protons on the pyridine ring are deshielded and appear at higher δ values compared to the methyl protons.
Integration: The area under each signal is proportional to the number of protons it represents.
Splitting Patterns (Multiplicity): Spin-spin coupling between neighboring, non-equivalent protons splits signals into characteristic patterns (e.g., doublets, triplets), revealing which protons are adjacent.[4] For a disubstituted pyridine ring like this, the two remaining aromatic protons will likely appear as doublets, coupling with each other.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Key Interpretive Features of ¹³C NMR:
Chemical Shift (δ): The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen and the substituents.[5] The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm, while the carbons bonded to bromine and nitrogen will also have predictable shifts.
Number of Signals: The number of signals corresponds to the number of chemically non-equivalent carbon atoms.
To illustrate the effect of substitution on the NMR spectra, the following table presents predicted chemical shifts for 4-Bromo-6-methylpyridine-2-carbonitrile and a hypothetical derivative where the bromine has been replaced by a phenyl group.
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.[6]
For pyridine derivatives, "soft" ionization techniques like Electrospray Ionization (ESI) are often preferred. ESI is particularly useful for producing ions from macromolecules and overcomes the propensity of these molecules to fragment when ionized.[7] This method typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight.
The mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Key Interpretive Features of MS:
Molecular Ion Peak (M⁺ or [M+H]⁺): This peak corresponds to the mass of the intact molecule (or the protonated molecule) and is crucial for determining the molecular formula.
Isotope Peaks: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 pattern in the mass spectrum, where the two peaks are of nearly equal height.[8] This is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pattern: The molecule can break apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure.[9] For 4-Bromo-6-methylpyridine-2-carbonitrile, common fragmentation pathways could involve the loss of the bromine atom, the methyl group, or the nitrile group.
Compound
Molecular Formula
Molecular Weight
Expected [M+H]⁺ (m/z)
Key Fragmentation Peaks (m/z)
4-Bromo-6-methylpyridine-2-carbonitrile
C₇H₅BrN₂
197.03
198/200
Loss of Br (~118), Loss of CH₃ (~183/185), Loss of CN (~172/174)
4-Phenyl-6-methylpyridine-2-carbonitrile
C₁₃H₁₀N₂
194.24
195
Loss of C₆H₅ (~118), Loss of CH₃ (~180), Loss of CN (~169)
Experimental Protocols
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
Sample Quantity: Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]
Solvent Selection: Choose a suitable deuterated solvent that dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
Internal Standard: Tetramethylsilane (TMS) is often added to the solvent by the manufacturer and serves as an internal reference (0 ppm).[12]
Labeling: Clearly label the NMR tube with the sample information.
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Instrument Setup: Set up the mass spectrometer with an electrospray ionization source. Optimize the source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.[13]
Infusion: Introduce the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion peak.
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of a synthesized 4-Bromo-6-methylpyridine-2-carbonitrile derivative.
[1][2][3][4] Executive Summary & Immediate Action Do not dispose of this compound down the drain. 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) presents a dual-hazard profile for disposal: it is a halogenate...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain.
4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) presents a dual-hazard profile for disposal: it is a halogenated organic (bromine-containing) and a nitrile (cyano-functionalized).[1][2][3]
Effective disposal requires strict segregation from non-halogenated solvents and acidic waste streams.[1] The presence of the bromine atom mandates high-temperature incineration with flue gas scrubbing (to capture HBr), while the nitrile group poses a risk of hydrogen cyanide (HCN) evolution if inadvertently acidified.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated risks.[4]
PPE (Nitrile gloves, P95/P100 mask) required.[2][3]
Reactivity
Incompatible with Strong Acids/Oxidizers
CRITICAL: Acid contact may release HCN gas.[1][2][3]
Pre-Disposal Assessment: The "Self-Validating" System
To ensure safety, you must categorize the waste correctly before it enters the bin.[1] This protocol uses a "Check-Verify-Act" logic to prevent incompatible mixing.[1][2][3]
The Mechanism of Hazard (Why we segregate)[1][4]
The Halogen Factor (Bromine): Standard organic waste is often burned as fuel in cement kilns.[1] Brominated compounds release Hydrogen Bromide (HBr) upon combustion, which corrodes incinerators and contributes to acid rain. Therefore, this waste must go to a specialized facility with scrubbers.[1]
The Nitrile Factor (Cyano group): Under strong acidic conditions (pH < 2), the nitrile moiety can hydrolyze.[1] While less labile than simple cyanide salts, the risk of HCN evolution exists, particularly in the presence of moisture and heat.
Decision Logic Diagram
The following workflow dictates the segregation process.
Figure 1: Waste segregation logic ensuring protection of downstream incineration infrastructure and prevention of acid-nitrile reactions.
Operational Disposal Procedures
A. Solid Waste (Pure Compound/Powder)
Most common scenario for expired shelf-life or excess reagent.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion over long storage.[1]
Constituents: List "4-Bromo-6-methylpyridine-2-carbonitrile."[1][2][3]
Hazard Checkbox: Check "Toxic" and "Halogenated."[1][4]
Secondary Containment: Store the jar in a secondary plastic tray to capture any breakage.
Storage: Keep in a cool, dry Satellite Accumulation Area (SAA) away from acids.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Scenario: Post-reaction cleanup or HPLC effluent.[1]
Segregation Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved brominated pyridine contaminates the entire stream .[1]
Action: Pour into the "Halogenated Organic Waste" carboy.
Why? If you pour this into "Non-Halogenated Waste," you introduce bromine into a fuel-blending waste stream, potentially violating the disposal facility's acceptance criteria.[1]
pH Check: Ensure the waste container pH is neutral or slightly basic (pH 7-9). If the reaction mixture was acidic, neutralize it before adding it to the waste carboy to prevent HCN generation inside the drum.
Emergency Spill Response & Decontamination
In the event of a spill, speed and containment are critical.
Spill Cleanup Protocol
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a respirator.[1]
Containment:
Solid: Cover with a wet paper towel (to prevent dust) or use a dedicated chemical spill pad.[1]
Liquid: Dike the spill with absorbent pillows or vermiculite.[1]
Decontamination (Chemical Destruction):
Note: For trace residues on bench tops, simple wiping is insufficient.[1]
Reagent: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution or a specific commercially available nitrile destroyer.[1]
Mechanism: Hypochlorite oxidizes the nitrile to a cyanate, which is less toxic and eventually hydrolyzes to CO₂ and Nitrogen.
Procedure: Wipe the area with the bleach solution, allow to sit for 10 minutes, then rinse with water. Collect all wipes as Solid Hazardous Waste .[1]
Regulatory & Compliance Codes (US/EU Context)
Consult your local EHS officer for site-specific codes, but the following generally apply:
RCRA (USA): This compound is not explicitly P-listed or U-listed.[1] However, it is regulated under characteristic waste if it exhibits toxicity (D000 series) or ignitability (if in solvent).[1]
Waste Code Recommendation: If no specific code exists, use the generic code for Halogenated Organic Solids/Liquids (often D001/F001/F002 depending on solvent context).[1]
European Waste Catalogue (EWC):
16 05 08*: Discarded organic chemicals consisting of or containing hazardous substances.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10459806 (4-Bromo-6-methylpyridine-2-carbonitrile).[1][2][3] Retrieved from [Link][1][3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] "Chapter 7: Management of Waste." National Academies Press (US), 2011.[1] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link][1][3]
Personal protective equipment for handling 4-Bromo-6-methylpyridine-2-carbonitrile
Hazard Architecture: Beyond the SDS While the Safety Data Sheet (SDS) classifies 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) primarily as an irritant and harmful by ingestion/contact, a structural analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Architecture: Beyond the SDS
While the Safety Data Sheet (SDS) classifies 4-Bromo-6-methylpyridine-2-carbonitrile (CAS: 886364-86-9) primarily as an irritant and harmful by ingestion/contact, a structural analysis reveals specific risks that standard "Class 4" protocols often overlook.
We must treat this compound not just as a generic solid, but as a functionalized pyridine with three distinct hazard vectors:
The Nitrile Moiety (-CN): While less immediately toxic than simple cyanides, organic nitriles can metabolize into cyanide ions (in vivo) via hepatic cytochrome P450 enzymes. Skin absorption is a critical, often silent, route of entry [1].
The Halogenated Ring (Br-Pyridine): Halogenated pyridines are potent sensitizers and lachrymators. They possess high lipid solubility, facilitating rapid dermal penetration.
Physical State (Fine Powder): The electrostatic nature of pyridine powders creates a high risk of aerosolization during weighing, threatening the respiratory tract and mucous membranes.
Core Directive: Treat all handling procedures as if the substance has high acute dermal toxicity (Category 3), regardless of the Category 4 "Harmful" designation on the label.
The PPE Shield: Strategic Selection
Standard laboratory PPE is insufficient for prolonged handling of functionalized cyanopyridines. The following matrix defines the minimum acceptable protection standards.
Personal Protective Equipment Matrix
Protection Zone
Component
Specification
Scientific Rationale
Hand (Primary)
Inner Glove
Nitrile (2.5 - 4 mil)
Acts as a second skin; white/blue color contrast helps identify outer glove breaches.
Hand (Secondary)
Outer Glove
Extended Cuff Nitrile (≥5 mil)
Standard nitrile offers splash protection but degrades under prolonged exposure to pyridine rings. Thick, extended cuffs protect the wrist gap [2].
Respiratory
Solid Handling
N95 or P100 Respirator
Essential for weighing. Prevents inhalation of particulates that can hydrolyze on moist lung tissue.
Respiratory
Solution Handling
Half-mask with OV/AG Cartridges
Once dissolved, organic vapors require ABEK (Organic Vapor/Acid Gas) filtration due to potential volatile pyridine release.
Ocular
Primary
Chemical Goggles (Not Safety Glasses)
Fine powders drift around side shields. Goggles provide a sealed environment against lachrymatory dust.
Body
Suit
Tyvek® Lab Coat / Apron
Cotton lab coats absorb and hold toxic dust against the skin. Non-woven synthetics (Tyvek) shed particles.
Engineering Controls & Operational Workflow
Logic Diagram: PPE Selection Protocol
The following decision tree dictates the required safety setup based on the experimental state.
Figure 1: Decision logic for selecting appropriate controls based on the physical state of the material.
Detailed Protocol: The "Zero-Contact" Weighing Method
Objective: Transfer solid 4-Bromo-6-methylpyridine-2-carbonitrile without generating airborne dust or contaminating the balance.
Preparation:
Place a disposable absorbent mat (pig mat) inside the fume hood.
Don two pairs of nitrile gloves. Tape the inner pair to your lab coat sleeves if working with >50g.
Static Neutralization: Use an anti-static gun on the container and spatula. Pyridine derivatives are often "sticky" and prone to static fly-off.
The Transfer:
Open the container only inside the hood.
Use a long-neck weighing funnel to deposit the solid directly into the bottom of the tared flask. Do not dump from a height.
Self-Validating Step:The Wipe Test. After closing the container, wipe the exterior with a solvent-dampened Kimwipe. If the wipe shows any discoloration or residue, the container is contaminated. Re-clean before removing from the hood.
Decontamination:
Immediately strip the outer pair of gloves inside the hood and dispose of them as solid hazardous waste.
Wash the inner gloves with soap and water before removing them.
Emergency Response & Exposure Management
If exposure occurs, the presence of the nitrile group dictates a response that considers potential cyanide toxicity, even if delayed.
Figure 2: Immediate response workflow for exposure incidents. Note the prohibition of alcohol for skin cleaning, as it enhances dermal absorption of pyridines.
Disposal and Waste Segregation[1][2][3][4]
Improper disposal of cyanopyridines can lead to the generation of Hydrogen Cyanide (HCN) gas if mixed with acidic waste streams.
Segregation Rule: Never dispose of this material in the "Acid Waste" container.
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic" bin. Label clearly: Contains Halogenated Pyridines.
Liquid Waste: Dispose of mother liquors in "Halogenated Organic Solvent" waste.
Critical Check: Ensure the pH of the waste container is >7 (Basic) . If the waste stream is acidic, neutralize it before adding this compound to prevent hydrolysis of the nitrile group [3].
References
National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Pyridine & Nitriles. Centers for Disease Control and Prevention. [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: 4-Bromo-6-methylpyridine-2-carbonitrile (CID 10048). National Library of Medicine. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.